molecular formula C13H13IO4S B1195804 (Hydroxy(tosyloxy)iodo)benzene CAS No. 27126-76-7

(Hydroxy(tosyloxy)iodo)benzene

货号: B1195804
CAS 编号: 27126-76-7
分子量: 392.21 g/mol
InChI 键: LRIUKPUCKCECPT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

structure in first source

属性

IUPAC Name

[hydroxy(phenyl)-λ3-iodanyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13IO4S/c1-11-7-9-13(10-8-11)19(16,17)18-14(15)12-5-3-2-4-6-12/h2-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIUKPUCKCECPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OI(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13IO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10315359
Record name [Hydroxy(tosyloxy)iodo]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10315359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27126-76-7
Record name [Hydroxy(tosyloxy)iodo]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27126-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Hydroxy(4-toluenesulfonato)iodo)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027126767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 27126-76-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294176
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [Hydroxy(tosyloxy)iodo]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10315359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [Hydroxy(tosyloxy)iodo]benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (HYDROXY(4-TOLUENESULFONATO)IODO)BENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EOA97B14A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(Hydroxy(tosyloxy)iodo)benzene basic properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (Hydroxy(tosyloxy)iodo)benzene: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly known as Koser's Reagent or HTIB, is a hypervalent iodine(III) compound that has established itself as a versatile and powerful reagent in modern organic synthesis.[1][2][3] Its stability as a non-hygroscopic, crystalline solid, coupled with its potent but mild oxidizing properties, makes it an invaluable tool for a wide array of chemical transformations.[2] This guide provides a comprehensive overview of the fundamental properties, molecular structure, and key applications of this compound, with a focus on experimental details and mechanistic insights relevant to professionals in research and drug development.

Core Properties

This compound is a stable, colorless solid.[2][4] It is characterized by the presence of a phenyl group, a hydroxyl group, and a tosyloxy group all attached to a central iodine(III) atom.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

PropertyValueSource(s)
CAS Number 27126-76-7[2][4][5]
Molecular Formula C₁₃H₁₃IO₄S[2][5][6]
Molecular Weight 392.21 g/mol [2][5]
Melting Point 131-137 °C[4][7][8]
136-138.5 °C[2]
140-142 °C[2]
Appearance Colorless fine needles or prisms, Crystalline Powder[2][7]
Solubility Sparingly soluble in acetonitrile (B52724) and dichloromethane (B109758) at room temperature. Soluble in DMF, alcohols, water, chloroform, and acetic acid.[2]
pKa 7.59 ± 0.58 (Predicted)[7]
Structural Information

The molecular structure of this compound has been determined by single-crystal X-ray analysis.[2] The IUPAC name for this compound is [hydroxy(phenyl)-λ³-iodanyl] 4-methylbenzenesulfonate.[5] The hypervalent nature of the iodine atom allows it to accommodate more than the usual octet of electrons, leading to a T-shaped geometry around the central iodine atom in many of its derivatives. In the solid state, derivatives of this reagent can exhibit a pseudocyclic structure due to intramolecular interactions between an oxygen atom and the iodine atom.[9]

Structural IdentifierValueSource(s)
IUPAC Name [hydroxy(phenyl)-λ³-iodanyl] 4-methylbenzenesulfonate[5]
SMILES Cc1ccc(cc1)S(=O)(=O)O--INVALID-LINK--c2ccccc2[8]
InChI 1S/C13H13IO4S/c1-11-7-9-13(10-8-11)19(16,17)18-14(15)12-5-3-2-4-6-12/h2-10,15H,1H3[8]
InChI Key LRIUKPUCKCECPT-UHFFFAOYSA-N[8]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of this compound in a laboratory setting. Below are representative protocols for its synthesis and a common application.

One-Pot Synthesis of this compound

This protocol is adapted from a procedure that utilizes m-chloroperbenzoic acid (m-CPBA) for the one-pot synthesis from an iodoarene.[1]

Materials:

  • m-chloroperbenzoic acid (m-CPBA)

  • 2,2,2-trifluoroethanol (TFE)

  • Iodobenzene

  • p-toluenesulfonic acid monohydrate

  • Diethyl ether

Procedure:

  • A 250-mL round-bottomed flask is charged with m-CPBA (1.0 equiv) and TFE.

  • The mixture is sonicated until the m-CPBA is dissolved.

  • Iodobenzene (1.0 equiv) and p-toluenesulfonic acid monohydrate (1.0 equiv) are added to the solution.

  • The flask is placed in a preheated oil bath at 40 °C and stirred vigorously for 1 hour.

  • The solvent is removed under reduced pressure.

  • Diethyl ether is added to the residue, and the mixture is stirred for 30 minutes to induce precipitation of the product as a white solid.

  • The solid product is collected by suction filtration and washed with diethyl ether.

α-Tosylation of Ketones using this compound

This protocol describes a general procedure for the α-tosyloxylation of enolizable ketones.[10]

Materials:

Procedure:

  • To a solution of the ketone in acetonitrile, this compound (1.0 equiv) is added.

  • The reaction mixture is subjected to ultrasound irradiation for 10-30 minutes at 55 °C.

  • The solvent is removed in vacuo.

  • The residue is dissolved in dichloromethane, washed with saturated aqueous NaHCO₃ and then with water.

  • The organic layer is dried over MgSO₄ and the solvent is evaporated under reduced pressure.

  • The crude product is triturated with hexane to yield the corresponding α-tosyloxy ketone.

Signaling Pathways and Logical Relationships

The utility of this compound stems from its ability to participate in a variety of reaction pathways, primarily as an electrophile or an oxidant.

Proposed Mechanism for α-Tosylation of Ketones

The α-tosyloxylation of ketones is a cornerstone application of Koser's Reagent.[3][11] The reaction is believed to proceed through the enol or enolate form of the ketone. This compound itself can act as a Brønsted acid, catalyzing the enolization of the ketone.[11]

alpha_tosyloxylation ketone Ketone enol Enol Intermediate ketone->enol Enolization (acid-catalyzed by HTIB) intermediate Iodonium Intermediate enol->intermediate Nucleophilic attack on I(III) htib This compound (HTIB) htib->intermediate product α-Tosyloxy Ketone intermediate->product Reductive elimination iodobenzene Iodobenzene intermediate->iodobenzene ts_oh p-Toluenesulfonic acid intermediate->ts_oh

Caption: Proposed mechanism for the α-tosyloxylation of ketones using HTIB.

Synthetic Workflow for Koser's Reagent

The one-pot synthesis of this compound provides an efficient route to this valuable reagent. The logical flow of this synthesis is depicted below.

synthesis_workflow start Start Materials: - m-CPBA - TFE - Iodobenzene - p-TsOH·H₂O dissolution Dissolution of m-CPBA in TFE (Sonication) start->dissolution addition Addition of Iodobenzene and p-TsOH·H₂O dissolution->addition reaction Reaction at 40°C addition->reaction concentration Solvent Removal (Reduced Pressure) reaction->concentration precipitation Precipitation with Diethyl Ether concentration->precipitation filtration Filtration and Washing precipitation->filtration end Final Product: This compound filtration->end

Caption: Workflow for the one-pot synthesis of this compound.

Conclusion

This compound is a remarkably effective and versatile hypervalent iodine(III) reagent with a broad spectrum of applications in organic synthesis. Its stability, ease of handling, and predictable reactivity make it an indispensable tool for researchers and professionals in drug development and chemical sciences. A thorough understanding of its fundamental properties, structure, and reaction mechanisms, as outlined in this guide, is essential for leveraging its full synthetic potential.

References

Koser's Reagent: A Comprehensive Technical Guide to its Chemical Characteristics and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical characteristics, stability, and synthetic applications of [hydroxy(tosyloxy)iodo]benzene, commonly known as Koser's Reagent. This hypervalent iodine(III) reagent has emerged as a versatile and environmentally benign tool in modern organic synthesis, valued for its ability to act as a mild oxidant and a source of electrophilic iodine.

Core Chemical Characteristics

Koser's Reagent, with the chemical formula C₁₃H₁₃IO₄S, is a stable, non-hygroscopic crystalline solid.[1] It typically appears as colorless fine needles or prisms.[1] The key physical and chemical properties of Koser's Reagent are summarized in the table below.

PropertyValueReference
Chemical Name [hydroxy(tosyloxy)iodo]benzene[1]
Synonyms HTIB, Phenyliodoso hydroxide (B78521) tosylate[1]
CAS Number 27126-76-7[1]
Molecular Formula C₁₃H₁₃IO₄S[1]
Molecular Weight 392.21 g/mol [1]
Appearance Colorless fine needles or prisms[1]
Melting Point 136-142 °C[1]
Percent Composition C: 39.81%, H: 3.34%, I: 32.36%, O: 16.32%, S: 8.18%[1]

Solubility Profile

SolventSolubilityReference
Water (22 °C)ca. 1 g/42 mL[1]
MethanolModerately soluble[2]
Dimethyl Sulfoxide (DMSO)Moderately soluble[2]
AcetonitrileSparingly soluble at room temperature, readily dissolves near reflux[1]
Dichloromethane (DCM)Sparingly soluble[1]
ChloroformSoluble (gives a colorless solution)[1]
Diethyl EtherInsoluble[2]
2,2,2-Trifluoroethanol (TFE)Poorly soluble[3]
Acetic AcidSoluble (gives a colorless solution)[1]
Dimethylformamide (DMF)Soluble[1]

Stability and Storage

Koser's Reagent is stable to air but exhibits some sensitivity to light.[4] For long-term storage, it is recommended to keep the reagent in a dark bottle and refrigerated.[2] Thermal decomposition has been observed at elevated temperatures; for instance, reactions performed at 60 or 80 °C show lower yields due to partial decomposition.[4]

Reactivity and Synthetic Applications

Koser's reagent is a versatile synthetic tool employed in a wide array of organic transformations.[1] Its reactivity stems from the electrophilic nature of the iodine(III) center and the good leaving group ability of the tosyloxy group.

Key Reaction Types:
  • α-Oxidation of Carbonyl Compounds: A primary application of Koser's reagent is the α-tosyloxylation of ketones to furnish α-tosyloxyketones, which are valuable synthetic intermediates.[5]

  • Oxidation of Alkenes and Alkynes: Alkenes react with Koser's reagent to yield 1,2-ditosyloxyalkanes via a syn-addition.[5] It also participates in the halotosyloxylation of alkynes.[5]

  • Rearrangements: The reagent can induce oxidative rearrangements, including ring contractions of cyclic ketones and olefins.[6] It can also mediate the Beckmann rearrangement of ketoximes to amides.[5]

  • Dearomatization of Phenols: Koser's reagent is utilized in the dearomatization of phenolic compounds.[4]

  • Synthesis of Iodonium Salts: It serves as a precursor for the synthesis of diaryliodonium salts.[4]

  • Oxidative Cyclizations: It can mediate the oxidative cyclization of aldoximes with alkenes to form isoxazoline-fused heterocycles.[7]

The following diagram provides a general overview of the diverse applications of Koser's Reagent in organic synthesis.

G General Applications of Koser's Reagent kosers_reagent Koser's Reagent ([Hydroxy(tosyloxy)iodo]benzene) ketones Ketones kosers_reagent->ketones α-Oxidation kosers_reagent->ketones Ring Contraction alkenes Alkenes kosers_reagent->alkenes Oxidation kosers_reagent->alkenes Ring Contraction alkynes Alkynes kosers_reagent->alkynes Halotosyloxylation phenols Phenols kosers_reagent->phenols Dearomatization arenes Arenes kosers_reagent->arenes Iodonium Salt Formation aldoximes Aldoximes kosers_reagent->aldoximes Oxidative Cyclization alpha_tosyloxy α-Tosyloxyketones ketones->alpha_tosyloxy rearranged Rearranged Products ketones->rearranged ditosyloxy 1,2-Ditosyloxyalkanes alkenes->ditosyloxy alkenes->rearranged halotosyloxy Halotosyloxyalkynes alkynes->halotosyloxy dearomatized Dearomatized Products phenols->dearomatized iodonium_salts Diaryliodonium Salts arenes->iodonium_salts heterocycles Heterocycles aldoximes->heterocycles

General Applications of Koser's Reagent in Organic Synthesis.

Experimental Protocols

One-Pot Synthesis of Koser's Reagent

A convenient and efficient one-pot synthesis of Koser's reagent and its derivatives has been reported, avoiding the need for expensive iodine(III) precursors.[4] The following protocol is adapted from a procedure published in Organic Syntheses.[4]

Materials:

  • Iodobenzene (B50100)

  • m-Chloroperbenzoic acid (m-CPBA)

  • p-Toluenesulfonic acid monohydrate

  • 2,2,2-Trifluoroethanol (TFE)

  • Diethyl ether

Procedure:

  • In a round-bottomed flask, dissolve m-chloroperbenzoic acid (1.0 equiv) in 2,2,2-trifluoroethanol.

  • To this solution, add iodobenzene (1.0 equiv) and p-toluenesulfonic acid monohydrate (1.0 equiv).

  • Stir the reaction mixture at 40 °C for 1 hour. A precipitate may form during the reaction.

  • Remove the TFE under reduced pressure.

  • Add diethyl ether to the residue and stir for 30 minutes to triturate the product.

  • Collect the white solid by suction filtration and wash with diethyl ether.

  • Dry the product under vacuum to afford Koser's Reagent.

Caution: Reactions involving peracids should be conducted behind a safety shield. Dried m-CPBA can be shock-sensitive.[4]

The synthesis workflow is depicted in the following diagram:

G One-Pot Synthesis of Koser's Reagent cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup iodobenzene Iodobenzene reaction Reaction Mixture iodobenzene->reaction mcpba m-CPBA mcpba->reaction tsa p-Toluenesulfonic Acid tsa->reaction solvent TFE solvent->reaction temp 40 °C, 1h temp->reaction evaporation Solvent Evaporation trituration Trituration with Et₂O evaporation->trituration filtration Filtration trituration->filtration kosers_reagent Koser's Reagent filtration->kosers_reagent reaction->evaporation

Workflow for the One-Pot Synthesis of Koser's Reagent.

Conclusion

Koser's Reagent is a powerful and versatile hypervalent iodine(III) compound with a well-established role in modern organic synthesis. Its stability, ease of handling, and diverse reactivity make it an attractive choice for a variety of oxidative transformations. This guide provides a foundational understanding of its chemical characteristics, stability, and applications, intended to aid researchers and professionals in leveraging this valuable reagent in their synthetic endeavors.

References

HTIB Reagent: A Comprehensive Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Hydroxy(tosyloxy)iodo]benzene (HTIB), also known as Koser's reagent, is a hypervalent iodine(III) reagent that has emerged as a versatile and powerful tool in modern organic synthesis. This technical guide provides an in-depth overview of HTIB, including its chemical properties, diverse applications in the synthesis of biologically relevant molecules, and detailed experimental protocols. The content is tailored for researchers, scientists, and drug development professionals who are looking to leverage the unique reactivity of this reagent in their synthetic endeavors.

Chemical and Physical Properties

HTIB is a stable, white crystalline solid that serves as an excellent electrophilic source of the tosyloxy group and as a mild oxidant. Its key properties are summarized in the table below.

PropertyValue
CAS Number 27126-76-7
Molecular Formula C₁₃H₁₃IO₄S
Molecular Weight 392.21 g/mol
Appearance White to off-white crystalline powder
Melting Point 131-137 °C
Solubility Soluble in methanol (B129727); moderately soluble in water and DMSO; insoluble in diethyl ether, dichloromethane, and chloroform.

Core Applications in Organic Synthesis

HTIB is widely employed in a variety of oxidative transformations, facilitating the synthesis of a broad range of organic compounds, including those with significant biological and pharmaceutical relevance. Its utility stems from its ability to act as a potent electrophile and a good leaving group, enabling reactions to proceed under mild conditions.

α-Functionalization of Ketones

One of the most prominent applications of HTIB is the α-functionalization of ketones. This is typically achieved through the in situ generation of an α-tosyloxy ketone intermediate, which can then be displaced by a variety of nucleophiles.

α-Azido ketones are valuable precursors for the synthesis of various nitrogen-containing heterocycles and other complex molecules. HTIB provides a convenient one-pot method for their preparation from the corresponding ketones.[1][2]

α-Tosyloxy ketones are themselves important synthetic intermediates. HTIB allows for their direct and efficient synthesis from ketones or enol esters.[3]

Oxidative Cyclization and Synthesis of Heterocycles

HTIB is an effective reagent for mediating oxidative cyclization reactions, leading to the formation of various heterocyclic scaffolds that are prevalent in many natural products and pharmaceutical agents.[4][5]

HTIB can be used to mediate the oxidative N-O coupling of β-hydroxyketoximes to produce isoxazoline (B3343090) N-oxides.[6][7][8] Furthermore, it facilitates the synthesis of chromeno-isoxazoles and isoxazolines under aqueous conditions.[9]

While direct protocols for coumarin (B35378) synthesis using HTIB as the primary cyclizing agent are less common, HTIB is instrumental in the synthesis of precursors and in the functionalization of the coumarin core, which is a privileged scaffold in medicinal chemistry. For instance, HTIB can be used in the synthesis of furo[3,2-c]coumarin derivatives.[10]

Experimental Protocols

The following sections provide detailed methodologies for some of the key synthetic transformations employing HTIB.

General Procedure for the α-Tosyloxyloxylation of Ketones

This protocol outlines a general method for the synthesis of α-tosyloxy ketones from ketone starting materials.

Materials:

Procedure:

  • Dissolve the ketone (1 equivalent) in acetonitrile.

  • Add HTIB (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired α-tosyloxy ketone.

One-Pot Synthesis of α-Azido Ketones

This protocol describes a convenient one-pot synthesis of α-azido ketones from ketones using HTIB and sodium azide (B81097).[1]

Materials:

  • Ketone (e.g., Acetophenone)

  • [Hydroxy(tosyloxy)iodo]benzene (HTIB)

  • Sodium azide (NaN₃)

  • Acetonitrile

  • Dichloromethane

  • Water

Procedure:

  • To a solution of the ketone (1 equivalent) in acetonitrile, add HTIB (1.1 equivalents).

  • Reflux the resulting solution for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Add sodium azide (2 equivalents) and stir the mixture for an additional 2 hours.

  • Remove the majority of the acetonitrile by distillation.

  • Dissolve the residue in dichloromethane, wash with cold water, and dry over anhydrous sodium sulfate.

  • The α-azido ketone can be isolated by trituration with petroleum ether or by column chromatography.

Synthesis of Isoxazoline N-Oxides via Oxidative N-O Coupling

This protocol details the HTIB-mediated synthesis of isoxazoline N-oxides from β-hydroxyketoximes.[6][7]

Materials:

  • β-Hydroxyketoxime

  • [Hydroxy(tosyloxy)iodo]benzene (HTIB)

  • Methanol or Acetonitrile

Procedure:

  • Dissolve the β-hydroxyketoxime (1 equivalent) in either methanol or acetonitrile.

  • Add HTIB (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding isoxazoline N-oxide.

Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways and proposed reaction mechanisms.

alpha_azidation_workflow ketone Ketone tosyloxy_ketone α-Tosyloxy Ketone (in situ) ketone->tosyloxy_ketone Acetonitrile, Reflux htib HTIB htib->tosyloxy_ketone azido_ketone α-Azido Ketone tosyloxy_ketone->azido_ketone Stir, rt nan3 NaN₃ nan3->azido_ketone

Caption: Workflow for the one-pot synthesis of α-azido ketones.

oxidative_cyclization_mechanism cluster_start Starting Materials beta_hydroxyketoxime β-Hydroxyketoxime intermediate Iodonium Intermediate beta_hydroxyketoxime->intermediate htib HTIB htib->intermediate cyclization Intramolecular Nucleophilic Attack intermediate->cyclization Oxidative N-O Coupling product Isoxazoline N-Oxide cyclization->product byproduct Iodobenzene + TsOH cyclization->byproduct

Caption: Proposed mechanism for HTIB-mediated oxidative cyclization.

Role in Drug Discovery and Development

While HTIB is a synthetic reagent and not a therapeutic agent itself, its importance in drug discovery is significant. The ability to efficiently synthesize complex molecular scaffolds, such as various heterocycles, is crucial for generating libraries of novel compounds for biological screening. The reactions facilitated by HTIB, often proceeding under mild conditions, are compatible with a wide range of functional groups, making it an ideal reagent for the late-stage functionalization of complex molecules in the development of new drug candidates. The synthesis of α-azido ketones, for example, provides access to triazoles through "click chemistry," a powerful tool in modern medicinal chemistry.

Conclusion

[Hydroxy(tosyloxy)iodo]benzene (HTIB) is a highly valuable and versatile reagent for organic synthesis. Its ability to perform a wide range of oxidative transformations under mild conditions makes it an indispensable tool for researchers in academia and industry. This guide has provided a comprehensive overview of its properties, key applications, and detailed experimental protocols, with a focus on its utility in the synthesis of molecules relevant to drug discovery and development. The continued exploration of HTIB's reactivity is expected to lead to the development of novel synthetic methodologies and the discovery of new bioactive compounds.

References

Physical properties and solubility of (Hydroxy(tosyloxy)iodo)benzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties and Solubility of (Hydroxy(tosyloxy)iodo)benzene

Introduction

This compound, commonly known as Koser's Reagent or HTIB, is a hypervalent iodine(III) compound widely utilized in organic synthesis as a mild and efficient oxidizing agent.[1][2][3] Its applications include the α-oxidation of carbonyl compounds, the dearomatization of phenols, and the synthesis of iodonium (B1229267) salts.[1][2] This technical guide provides a comprehensive overview of the physical properties and solubility of this compound, along with relevant experimental protocols and workflows for its synthesis and application.

Physical Properties

This compound is a stable, non-hygroscopic crystalline solid at room temperature.[4] It typically appears as a white to light yellow or off-white crystalline powder.[5][6] For long-term storage, it is recommended to keep it refrigerated in a dark bottle.[1]

PropertyValueSource
Molecular Formula C₁₃H₁₃IO₄S[5][7]
Molecular Weight 392.21 g/mol [5][7]
Melting Point 130-137 °C[5][8], 131-137 °C[8], 136-138.5 °C[4], 138 °C, 140-142 °C[4]Various
Appearance Crystalline powder[5], White to light yellow powder[5], Off-white to pale yellow crystalline powder[6]Various
CAS Number 27126-76-7[5][7]

Solubility

The solubility of this compound varies significantly across different solvents. It is moderately soluble in polar protic and aprotic solvents, while exhibiting low solubility in nonpolar and some chlorinated solvents.[1]

SolventSolubilitySource
Water Moderately soluble (approx. 1 g/42 mL at 22°C)[1][4][1][4]
Methanol (MeOH) Soluble, Moderately soluble[1][1]
Dimethyl Sulfoxide (DMSO) Moderately soluble[1]
Acetonitrile Sparingly soluble at room temperature; readily dissolves near reflux[4][4]
Dichloromethane (B109758) (CH₂Cl₂) Insoluble[1], Sparingly soluble at room temperature[4][1][4]
Chloroform (CHCl₃) Insoluble[1], Soluble to give a colorless solution[4][1][4]
Diethyl Ether (Et₂O) Insoluble[1]
Dimethylformamide (DMF) Soluble[4]
Acetic Acid Soluble to give a colorless solution[4]

Although it is largely insoluble in dichloromethane and chloroform, these are considered excellent solvents for reactions, as the disappearance of the solid reagent indicates the completion of the reaction.[1]

Experimental Protocols

One-Pot Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a one-pot reaction from an iodoarene.[2] This procedure utilizes m-chloroperbenzoic acid (m-CPBA) as the oxidant and p-toluenesulfonic acid as the tosyl source.

Methodology:

  • A round-bottomed flask is charged with m-chloroperbenzoic acid (m-CPBA) and 2,2,2-trifluoroethanol (B45653) (TFE).[2]

  • The mixture is sonicated until the m-CPBA is dissolved.[2]

  • Iodobenzene and p-toluenesulfonic acid monohydrate are added to the solution.[2]

  • The reaction mixture is stirred vigorously in a preheated oil bath at 40 °C for 1 hour.[2] A yellow precipitate may be observed after a few minutes.[2]

  • The solvent is then removed by distillation or evaporation under reduced pressure to yield the product.[2]

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product mCPBA m-CPBA Dissolve Dissolve m-CPBA in TFE (Sonication) mCPBA->Dissolve TFE 2,2,2-Trifluoroethanol (TFE) TFE->Dissolve Iodobenzene Iodobenzene Add Add Iodobenzene and p-TSA Iodobenzene->Add pTSA p-Toluenesulfonic Acid Monohydrate pTSA->Add Dissolve->Add React Stir at 40°C for 1h Add->React Isolate Remove Solvent (Distillation/Evaporation) React->Isolate HTIB This compound Isolate->HTIB

One-pot synthesis workflow for this compound.
α-Tosyloxylation of Ketones

This compound is frequently used for the α-tosyloxylation of enolizable ketones.[3][9] This reaction is a key step in the synthesis of various organic molecules.[10][11]

Methodology:

  • The ketone is dissolved in a suitable solvent, such as acetonitrile.[10][11]

  • This compound is added to the solution.[10][11]

  • The reaction mixture is refluxed for a period of 1.5 to 2 hours, with the reaction progress monitored by thin-layer chromatography (TLC).[10][11]

  • Upon completion, the resulting α-tosyloxy ketone can be used in situ for subsequent reactions or isolated after workup.[10][11] For isolation, the solvent is typically removed, and the residue is dissolved in a solvent like dichloromethane, washed with water, and dried.[10]

G cluster_reactants Reactants cluster_reaction Reaction cluster_outcome Outcome Ketone Enolizable Ketone Mix Combine Reactants in Solvent Ketone->Mix HTIB_reagent This compound HTIB_reagent->Mix Solvent Acetonitrile Solvent->Mix Reflux Reflux for 1.5-2h Mix->Reflux Monitor Monitor by TLC Reflux->Monitor InSitu In situ α-Tosyloxy Ketone Monitor->InSitu Use directly Isolated Isolated Product Monitor->Isolated Workup & Isolate

Workflow for the α-tosyloxylation of a ketone using HTIB.

Signaling Pathways and Logical Relationships

While this compound is a reagent in chemical synthesis and not typically involved in biological signaling pathways, its reactivity can be understood through a logical relationship of its components. The hypervalent iodine atom acts as a Lewis acid and an oxidizing agent, the tosyloxy group is a good leaving group, and the hydroxyl group can participate in proton transfer. This combination of features allows it to react with a wide range of nucleophiles, such as the enol or enolate form of a ketone.

The general mechanism for the α-tosyloxylation of a ketone can be conceptualized as follows:

G Ketone Ketone Enol Enol/Enolate Intermediate Ketone->Enol Tautomerization Intermediate Iodonium Intermediate Enol->Intermediate Nucleophilic Attack HTIB PhI(OH)OTs HTIB->Intermediate Product α-Tosyloxy Ketone Intermediate->Product Reductive Elimination Byproduct PhI + H₂O Intermediate->Byproduct

Logical relationship in the α-tosyloxylation of ketones by HTIB.

References

The Genesis and Synthesis of a Hypervalent Iodine Staple: A Technical Guide to Koser's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and synthesis of [Hydroxy(tosyloxy)iodo]benzene, commonly known as Koser's Reagent. This versatile hypervalent iodine(III) reagent has become an indispensable tool for organic chemists, enabling a wide range of oxidative transformations. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a comprehensive overview of the reagent's origins and practical preparation.

Discovery and Conceptualization

The journey of Koser's Reagent, or [Hydroxy(tosyloxy)iodo]benzene (HTIB), began in the late 1970s through the pioneering work of Professor Gerald F. Koser and his research group. Their investigations into the chemistry of organoiodine compounds led to the development of this novel and highly useful reagent. The foundational work, published in the Journal of Organic Chemistry, laid the groundwork for the widespread application of HTIB in modern organic synthesis.[1][2] The key innovation was the creation of a stable, easily handled, and effective reagent for the transfer of a tosyloxy group to various organic substrates. This discovery was a significant advancement in the field of hypervalent iodine chemistry, which until then had a more limited scope of practical reagents.[3][4]

The logical progression leading to the discovery can be visualized as follows:

discovery_pathway A Need for stable and versatile oxidizing agents B Exploration of hypervalent iodine compounds A->B Identified Potential C Synthesis of Iodoarene (III) derivatives B->C Synthetic Target D Introduction of a good leaving group (Tosylate) C->D Key Innovation E Isolation and characterization of [Hydroxy(tosyloxy)iodo]benzene D->E Successful Synthesis F Demonstration of reactivity (e.g., α-tosyloxylation of ketones) E->F Proof of Concept

Caption: Logical workflow of the discovery of Koser's Reagent.

Synthesis of Koser's Reagent

The synthesis of Koser's Reagent has evolved since its initial discovery, with modern procedures emphasizing efficiency, safety, and yield. One of the most reliable and widely adopted methods is the one-pot synthesis from an iodoarene, an oxidizing agent, and p-toluenesulfonic acid. The use of 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent has been shown to significantly accelerate the reaction.[5][6]

A general workflow for a modern synthesis of a Koser's Reagent derivative is depicted below:

synthesis_workflow cluster_reactants Reactants cluster_procedure Procedure Iodoarene Iodoarene Add Add Iodoarene and p-TsOH Iodoarene->Add mCPBA m-Chloroperbenzoic acid (m-CPBA) Dissolve Dissolve m-CPBA in TFE mCPBA->Dissolve TsOH p-Toluenesulfonic acid monohydrate TsOH->Add TFE 2,2,2-Trifluoroethanol (TFE) TFE->Dissolve Dissolve->Add React Heat reaction mixture (e.g., 40 °C) Add->React Isolate Isolate product via filtration React->Isolate Wash Wash with diethyl ether Isolate->Wash Dry Dry under vacuum Wash->Dry Product [Hydroxy(tosyloxy)iodo]arene Dry->Product

Caption: Experimental workflow for the synthesis of Koser's Reagent derivatives.

Experimental Protocol: One-Pot Synthesis of 1-[Hydroxy(tosyloxy)iodo]-3-trifluoromethylbenzene

This protocol is adapted from a procedure published in Organic Syntheses.[5]

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsWeight/Volume
m-Chloroperbenzoic acid (m-CPBA, ~70%)172.5717.01.04.18 g
3-Iodobenzotrifluoride (B1329313)272.0117.01.02.45 mL (1.71 g)
p-Toluenesulfonic acid monohydrate190.2217.01.03.23 g
2,2,2-Trifluoroethanol (TFE)100.04--65 mL
Diethyl ether74.12--130 mL

Procedure:

  • A 250-mL round-bottomed flask equipped with a magnetic stir bar is charged with m-chloroperbenzoic acid (4.18 g, 17.0 mmol, 1.0 equiv) and 2,2,2-trifluoroethanol (65 mL). The mixture is sonicated for approximately 20 minutes to dissolve the m-CPBA.

  • To the resulting solution, 3-iodobenzotrifluoride (2.45 mL, 1.71 g, 17.0 mmol, 1.0 equiv) and p-toluenesulfonic acid monohydrate (3.23 g, 17.0 mmol, 1.0 equiv) are added.

  • The flask is loosely capped with a septum and the reaction mixture is stirred vigorously in a preheated oil bath at 40 °C for 1 hour.

  • The solvent is then removed under reduced pressure.

  • Diethyl ether (65 mL) is added to the residue, and the mixture is stirred for 30 minutes, resulting in the precipitation of a white solid.

  • The product is collected by suction filtration on a Büchner funnel and washed with an additional 65 mL of diethyl ether.

  • The solid is dried under vacuum to afford 1-[hydroxy(tosyloxy)iodo]-3-trifluoromethylbenzene as a white solid.

Quantitative Data:

ParameterValue
Typical Yield94-97%[4][5]
Melting Point155-157 °C[5]
¹H NMR (400 MHz, DMSO-d₆) δ2.29 (s, 3H), 7.12 (d, J = 8.0 Hz, 2H), 7.48 (d, J = 8.0 Hz, 2H), 7.85 (t, J = 8.0 Hz, 1H), 8.08 (d, J = 8.0 Hz, 1H), 8.50 (d, J = 8.0 Hz, 1H), 8.63 (s, 1H), 9.98 (br s, 1H)[5]
¹³C NMR (100 MHz, DMSO-d₆) δ20.7, 123.1 (q, J = 273.4 Hz), 123.8, 125.5, 128.6 (q, J = 2.8 Hz), 130.5 (q, J = 3.5 Hz), 130.8 (q, J = 32.5 Hz), 131.9, 138.0, 138.6, 144.0[5]

Reaction Conditions and Yields for Analogs:

Modern synthetic protocols have expanded the scope of Koser's reagent synthesis to a wide array of iodoarenes. The following table summarizes the synthesis of various [hydroxy(tosyloxy)iodo]arenes from their corresponding iodoarenes, highlighting the versatility of the one-pot procedure.

Iodoarene SubstrateReaction Time (h)Yield (%)
Iodobenzene195
4-Iodotoluene198
4-Iodoanisole0.597
4-Iodochlorobenzene196
4-Iodonitrobenzene385
2-Iodothiophene192
Data adapted from Merritt et al., J. Org. Chem. 2010, 75, 7416-7419.

Conclusion

Koser's Reagent has firmly established its place in the synthetic organic chemist's toolbox. Its discovery was a pivotal moment in the development of practical hypervalent iodine reagents, and the continued refinement of its synthesis has made it readily accessible. This guide provides the essential historical context and detailed practical information to facilitate the understanding and utilization of this powerful synthetic tool.

References

An In-Depth Technical Guide to Hypervalent Iodine(III) Reagents for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hypervalent iodine compounds are molecules in which an iodine atom possesses a formal oxidation state higher than the typical -1. Among these, hypervalent iodine(III) reagents have emerged as indispensable tools in modern organic synthesis. Their appeal lies in their mild and selective oxidizing properties, offering a valuable alternative to traditional heavy metal-based oxidants. These reagents are characterized by their low toxicity, high stability, and ease of handling, making them particularly attractive for applications in the pharmaceutical and fine chemical industries. This guide provides a comprehensive overview of the core aspects of common hypervalent iodine(III) reagents, including their synthesis, properties, and applications, with a focus on providing practical experimental details and mechanistic insights.

Core Hypervalent Iodine(III) Reagents: A Comparative Overview

The most commonly employed hypervalent iodine(III) reagents in organic synthesis are 2-Iodoxybenzoic acid (IBX), Dess-Martin Periodinane (DMP), and (Diacetoxyiodo)benzene (PIDA). While all are powerful oxidizing agents, they exhibit distinct properties that make them suitable for different applications.

Physicochemical Properties

The physical and chemical properties of these reagents, such as solubility and stability, are crucial factors in their practical application.

ReagentMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Solubility
IBX C₇H₅IO₄280.02White crystalline solid233 (decomposes)[1]Insoluble in most common organic solvents; soluble in DMSO.[1][2]
DMP C₁₃H₁₃IO₈424.14White crystalline powder130-133[3]Soluble in chlorinated solvents (DCM, chloroform), acetonitrile.[3][4]
PIDA C₁₀H₁₁IO₄322.09White crystalline solid163-165Soluble in acetic acid, DCM, acetonitrile.

Stability and Safety:

  • IBX: While effective, IBX is known to be impact- and heat-sensitive, posing an explosion risk at temperatures above 200°C.[1] Commercial preparations are often stabilized with carboxylic acids like benzoic and isophthalic acid to mitigate this hazard.[1]

  • DMP: As a derivative of IBX, DMP is also heat- and shock-sensitive and can exhibit exothermic decomposition above 130°C.[5] Caution should be exercised when using it on a large scale.[6]

  • PIDA: PIDA is generally considered more stable and less hazardous than IBX and DMP.

Synthesis of Key Hypervalent Iodine(III) Reagents

The accessibility of these reagents through straightforward synthetic procedures has contributed significantly to their widespread adoption.

Synthesis of 2-Iodoxybenzoic Acid (IBX)

IBX is commonly prepared by the oxidation of 2-iodobenzoic acid using an inexpensive and environmentally benign oxidant, Oxone®.[1][7]

Experimental Protocol: Synthesis of IBX

  • To a stirred suspension of Oxone (1.5 equivalents) in deionized water, add 2-iodobenzoic acid (1.0 equivalent) in one portion.

  • Heat the resulting suspension to 70-73°C and stir vigorously for 3 hours.

  • Cool the reaction mixture to 5°C in an ice bath and continue stirring for an additional 1.5 hours.

  • Collect the precipitated white solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water and then with cold acetone.

  • Dry the product under high vacuum to afford IBX as a white, microcrystalline powder.

Typical Yield: 79-81% with ≥95% purity.[8]

Synthesis of Dess-Martin Periodinane (DMP)

DMP is synthesized from its precursor, IBX, through an acylation reaction.[9]

Experimental Protocol: Synthesis of DMP from IBX

  • To a flask containing IBX (1.0 equivalent), add acetic anhydride (B1165640) (9.1 equivalents) and acetic acid (13.0 equivalents).

  • Heat the mixture to 85°C with vigorous stirring for approximately 30 minutes, at which point the white suspension should become a clear yellow solution.

  • Turn off the heat and allow the reaction to cool slowly to room temperature.

  • Chill the solution to -30°C for two hours to induce precipitation.

  • Collect the granular white precipitate by vacuum filtration under a nitrogen atmosphere.

  • Wash the solid with three portions of chilled diethyl ether.

  • Dry the product under high vacuum for 24 hours to yield DMP.

Typical Yield: A two-step yield of 80% from 2-iodobenzoic acid has been reported.[9]

Synthesis_of_DMP cluster_synthesis Synthesis of DMP from IBX 2_Iodoxybenzoic_Acid 2-Iodoxybenzoic Acid (IBX) Reaction Acylation 2_Iodoxybenzoic_Acid->Reaction Acetic_Anhydride Acetic Anhydride (Ac₂O) Acetic_Anhydride->Reaction Acetic_Acid Acetic Acid (AcOH) Acetic_Acid->Reaction DMP Dess-Martin Periodinane (DMP) Reaction->DMP Heat (85°C)

Synthesis of Dess-Martin Periodinane from IBX.
Synthesis of (Diacetoxyiodo)benzene (PIDA)

PIDA can be prepared by the oxidation of iodobenzene (B50100) in the presence of acetic acid.

Experimental Protocol: Synthesis of PIDA

  • Slowly add sodium percarbonate (3.3 equivalents) portion-wise to a stirred mixture of acetic anhydride, acetic acid, and dichloromethane (B109758) at ≤ 30°C.

  • Continue stirring for 1.5 hours.

  • Add iodobenzene (1.0 equivalent) and stir the reaction mixture at 40°C for 5 hours.

  • After cooling, filter the precipitated sodium acetate (B1210297) and wash with dichloromethane.

  • Evaporate the filtrate under vacuum.

  • Rapidly add cold 10% aqueous acetic acid to the residue.

  • Leave the flask in a cooler for a few hours to allow for crystallization.

  • Collect the colorless crystals by filtration, wash with hexane, and air-dry in the dark.

Typical Yield: 79% for the synthesis from iodobenzene.[6]

Core Applications in Organic Synthesis: Oxidation of Alcohols

A primary application of hypervalent iodine(III) reagents is the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[10][11] This transformation is fundamental in multi-step syntheses, particularly in the pharmaceutical industry.

Comparative Efficacy in Alcohol Oxidation
ReagentSubstrateProductConditionsYield (%)
IBX Benzyl (B1604629) alcoholBenzaldehyde (B42025)ACN/H₂O (2:1), 70°C, 6h (catalytic)~95 (conversion)
IBX Benzyl alcoholBenzaldehydeACN, Et₂O·BF₃, rt, 3 min95[12]
DMP Primary AlcoholsAldehydesDCM, rt, 2-4hHigh
DMP Secondary AlcoholsKetonesDCM, rt, 2-4hHigh
PIDA/TEMPO Benzyl alcoholBenzaldehydeDCM, 35°C, 4.5 min (flow)49 (isolated)
Experimental Protocols for Alcohol Oxidation

Oxidation of a Primary Alcohol to an Aldehyde using DMP

  • Dissolve the primary alcohol (1.0 equivalent) in dichloromethane (10 volumes).

  • Add Dess-Martin Periodinane (1.2 equivalents) at room temperature.

  • Stir the reaction mixture for 2 to 4 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with a 10% aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude aldehyde.

  • If necessary, purify the product by column chromatography.[6]

Oxidation of Benzyl Alcohol to Benzaldehyde using IBX

  • To a solution of benzyl alcohol (1.5 mmol) in acetonitrile/water (2:1 v/v, 20 mL), add IBX (catalytic amount) and Oxone (co-oxidant).

  • Maintain the mixture at 70°C for 6 hours.

  • Cool the reaction in an ice bath to precipitate the hypervalent iodine byproduct.

  • Remove the precipitate by filtration.

  • Extract the filtrate to isolate the benzaldehyde product.[13]

Mechanistic Insights

The reactivity of hypervalent iodine(III) reagents is governed by key mechanistic steps, including ligand exchange and reductive elimination.

General Mechanism of Alcohol Oxidation

The oxidation of an alcohol by a hypervalent iodine(III) reagent generally proceeds through a ligand exchange at the iodine center, where the alcohol displaces one of the ligands. This is followed by an intramolecular proton transfer and subsequent reductive elimination to yield the carbonyl compound and the reduced iodine species.[4][10]

Alcohol_Oxidation_Mechanism cluster_mechanism General Mechanism of Alcohol Oxidation Reagents Hypervalent Iodine(III) Reagent (e.g., DMP) + Alcohol Ligand_Exchange Ligand Exchange Reagents->Ligand_Exchange Intermediate Alkoxy-Iodine(III) Intermediate Ligand_Exchange->Intermediate Reductive_Elimination Reductive Elimination Intermediate->Reductive_Elimination Products Carbonyl Compound + Reduced Iodine Species Reductive_Elimination->Products

Generalized mechanism of alcohol oxidation by a hypervalent iodine(III) reagent.

Workflow for Reagent Selection

Choosing the appropriate hypervalent iodine(III) reagent is critical for the success of a given transformation. The following workflow provides a logical approach to this selection process.

Reagent_Selection_Workflow cluster_workflow Reagent Selection Workflow Start Define Oxidation Goal (e.g., Primary alcohol to aldehyde) Acid_Sensitivity Is the substrate acid-sensitive? Start->Acid_Sensitivity Use_DMP Use DMP (neutral conditions) Acid_Sensitivity->Use_DMP Yes Consider_IBX_PIDA Consider IBX or PIDA Acid_Sensitivity->Consider_IBX_PIDA No Scale Reaction Scale? Use_DMP->Scale Solubility_Issues Is substrate solubility in common solvents an issue? Consider_IBX_PIDA->Solubility_Issues Use_IBX_DMSO Use IBX in DMSO or at elevated temperatures Solubility_Issues->Use_IBX_DMSO Yes Use_DMP_PIDA_Soluble Use DMP or PIDA in a suitable organic solvent Solubility_Issues->Use_DMP_PIDA_Soluble No Use_IBX_DMSO->Scale Use_DMP_PIDA_Soluble->Scale Small_Scale Small to moderate scale: DMP or PIDA Scale->Small_Scale < 10g Large_Scale Large scale: Consider cost and safety. Catalytic IBX or PIDA may be preferable. Scale->Large_Scale > 10g End Select Optimal Reagent and Conditions Small_Scale->End Large_Scale->End

Workflow for selecting a suitable hypervalent iodine(III) reagent.

Conclusion

Hypervalent iodine(III) reagents have become firmly established as mild, selective, and environmentally benign alternatives to many classical oxidation methods. Their ease of preparation, handling, and functional group tolerance have made them invaluable in the synthesis of complex molecules, particularly in the context of drug discovery and development. This guide has provided a detailed overview of the synthesis, properties, and applications of the most common hypervalent iodine(III) reagents, equipping researchers with the foundational knowledge to effectively utilize these powerful synthetic tools. As research in this area continues to evolve, the development of new, more efficient, and catalytic hypervalent iodine-based systems promises to further expand their synthetic utility.

References

Navigating the Chemistry of (Hydroxy(tosyloxy)iodo)benzene: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the safety protocols, handling procedures, and experimental applications of (Hydroxy(tosyloxy)iodo)benzene, commonly known as Koser's Reagent. Designed for researchers, scientists, and professionals in drug development, this document consolidates critical safety data and detailed methodologies to ensure the safe and effective use of this versatile hypervalent iodine reagent.

Core Safety and Hazard Information

This compound is a powerful oxidizing agent that requires careful handling to mitigate potential risks. The compound is classified as a skin and eye irritant and may cause respiratory irritation. Adherence to standardized safety protocols is paramount to ensure a safe laboratory environment.

Hazard Identification and Classification

Below is a summary of the hazard classifications for this compound.

Hazard ClassCategory
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2A
Specific Target Organ Toxicity (Single Exposure)3

GHS pictograms associated with this reagent typically include the exclamation mark for irritation.

Precautionary Measures and Personal Protective Equipment (PPE)

A comprehensive list of precautionary statements and recommended PPE is provided below to minimize exposure and ensure safe handling.

Statement TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P264Wash face, hands, and any exposed skin thoroughly after handling.[2][3]
P271Use only outdoors or in a well-ventilated area.[2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3]
Response P302 + P352IF ON SKIN: Wash with plenty of soap and water.[2][3]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
P312Call a POISON CENTER or doctor/physician if you feel unwell.[2]
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.[1]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[2]
P405Store locked up.[2]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[2]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles or face shield.[2]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[2][4]

  • Respiratory Protection: A NIOSH/MSHA approved respirator with a particulate filter is recommended, especially when engineering controls are not sufficient to control airborne dust levels.[2][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Appearance Off-white to pale yellow crystalline powder[2][5][6]
Molecular Formula C13H13IO4S
Molecular Weight 392.21 g/mol [1]
Melting Point 131-137 °C[5][7][8]
Solubility Soluble in methanol.[5][8]
Storage Temperature Keep in a dark place, under an inert atmosphere, at room temperature. For long-term storage, refrigeration is recommended.[5][7][8][9]
Sensitivity Light sensitive.[5][8]

Safe Handling and Storage Procedures

Proper handling and storage are crucial for maintaining the stability and safety of this compound.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[2] Eyewash stations and safety showers should be readily accessible.[2][4]

  • Handling: Avoid dust formation.[2] Do not get in eyes, on skin, or on clothing.[2][4] Avoid ingestion and inhalation.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4] Protect from light.[4][9] Keep away from incompatible materials such as strong oxidizing agents and reducing agents.[2]

Experimental Protocols

This compound is a versatile reagent used in a variety of organic transformations. Below are detailed protocols for some of its key applications.

Synthesis of this compound (Koser's Reagent)

Caution: Reactions involving peroxy compounds should be conducted behind a safety shield.

  • Procedure:

    • In a round-bottomed flask equipped with a magnetic stirrer, dissolve m-chloroperbenzoic acid (m-CPBA) in 2,2,2-trifluoroethanol (B45653) (TFE).

    • To this solution, add iodoarene and p-toluenesulfonic acid monohydrate.

    • The reaction mixture is stirred at a controlled temperature (e.g., 40 °C) for a specified time (typically 1 hour).[10]

    • The solvent can be removed by distillation or rotary evaporation. Note: Higher distillation temperatures should be avoided due to potential decomposition.[10][11] Unreacted m-CPBA is shock-sensitive and poses an explosion risk during solvent evaporation.[10][11]

    • The crude product is triturated with diethyl ether, and the resulting solid is collected by suction filtration and washed with diethyl ether.[11]

    • The product is dried under vacuum.[11]

α-Tosyloxylation of Ketones
  • Procedure:

    • In a reaction vessel, add this compound to a solution of the ketone in acetonitrile.[12]

    • The vessel is purged with an inert gas (e.g., Argon) and subjected to sonication for 10-30 minutes at a controlled temperature (e.g., 55 °C).[12]

    • The reaction mixture is concentrated in vacuo.[12]

    • The residue is dissolved in dichloromethane (B109758) and washed with saturated aqueous sodium bicarbonate solution and then with water.[12]

    • The organic layer is dried over magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[12]

    • The α-tosyloxy ketone can be further purified by trituration with hexane.[12]

Synthesis of Diaryliodonium Salts
  • Procedure:

    • To a stirred solution of a heteroaromatic compound in 2,2,2-trifluoroethanol (TFE), add this compound in one portion at room temperature under air.[13]

    • The reaction mixture is stirred for approximately 3 hours.[13]

    • Methanol is added to the reaction mixture, and the solvents are removed under vacuum.[13]

    • The resulting crude product is precipitated by the addition of diethyl ether with stirring.[13]

    • The precipitate is collected by filtration and dried in vacuo to yield the diaryliodonium salt.[13]

Emergency Procedures

In the event of an emergency, follow these first-aid measures and response protocols.

SituationFirst-Aid Measures
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2][14]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][4][14] Do not use mouth-to-mouth resuscitation.[2][14]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention.[2][4][14]
Fire Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam for extinction.[4] Wear self-contained breathing apparatus and full protective gear.[2][4]
Accidental Release Ensure adequate ventilation. Use personal protective equipment. Sweep up and shovel into suitable containers for disposal. Do not let the chemical enter the environment.[2][4]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material should be disposed of at an approved waste disposal plant.[2] Do not allow the chemical to enter the environment.[2][4]

Visualized Workflows

To further aid in the safe handling and application of this compound, the following diagrams illustrate key workflows.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Obtain Reagent ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe Step 1 fume_hood Work in a Chemical Fume Hood ppe->fume_hood Step 2 weigh Weigh Solid Carefully to Minimize Dust fume_hood->weigh Step 3 reaction Add to Reaction Mixture Under Controlled Conditions weigh->reaction Step 4 decontaminate Decontaminate Glassware and Work Surfaces reaction->decontaminate Step 5 waste Dispose of Waste in Designated Hazardous Waste Container decontaminate->waste Step 6 end End of Procedure waste->end Step 7 TosyloxylationPathway Reaction Pathway: α-Tosyloxylation of a Ketone cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Workup ketone Ketone conditions Acetonitrile Solvent, Sonication (55°C) ketone->conditions htib This compound (Koser's Reagent) htib->conditions intermediate Reaction Intermediate conditions->intermediate workup Aqueous Workup (NaHCO3 wash) intermediate->workup product α-Tosyloxy Ketone purification Purification (Trituration with Hexane) workup->purification purification->product

References

Spectroscopic Profile of (Diacetoxyiodo)benzene (HTIB): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (diacetoxyiodo)benzene (B116549) (HTIB), also known as phenyliodine(III) diacetate (PIDA). The information presented herein is intended to serve as a core resource for the characterization and utilization of this versatile hypervalent iodine reagent in a variety of chemical research and development applications. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for HTIB, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for HTIB

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.09Doublet (d)2HAromatic (ortho-protons)
7.63-7.47Multiplet (m)3HAromatic (meta- and para-protons)
2.01Singlet (s)6HAcetoxy methyl protons

Solvent: CDCl₃, Reference: TMS at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data for HTIB

Chemical Shift (δ) ppmAssignment
176.5Carbonyl carbon (acetoxy)
135.0Aromatic carbon (ipso-carbon attached to iodine)
131.8Aromatic carbon (para-carbon)
131.0Aromatic carbons (ortho-carbons)
121.7Aromatic carbons (meta-carbons)
20.5Methyl carbon (acetoxy)

Solvent: CDCl₃, Reference: TMS at 0 ppm.

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Absorption Data for HTIB

Wavenumber (cm⁻¹)IntensityAssignment
~3060WeakAromatic C-H stretch
~2925WeakAliphatic C-H stretch (methyl)
~1760 - 1690StrongC=O stretch (ester)
~1600, ~1475, ~1445Medium-WeakAromatic C=C ring stretches
~1270StrongC-O stretch (ester)
~740, ~680StrongAromatic C-H out-of-plane bend

Sample preparation: KBr pellet.

Mass Spectrometry (MS)

The mass spectrum of HTIB is characterized by the molecular ion peak and several key fragment ions.

Table 4: Mass Spectrometry Data (Electron Ionization) for HTIB

m/zProposed Fragment IonFormula
322[C₁₀H₁₁IO₄]⁺Molecular Ion (M⁺)
263[M - OCOCH₃]⁺Loss of an acetoxy radical
221[M - 2(OCOCH₃)]⁺Loss of two acetoxy radicals
204[C₆H₅I]⁺Iodobenzene cation
127[I]⁺Iodine cation
77[C₆H₅]⁺Phenyl cation
43[CH₃CO]⁺Acetyl cation

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of HTIB.

Materials and Equipment:

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of HTIB directly into a clean, dry 5 mm NMR tube.

    • Add approximately 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS to the NMR tube.

    • Cap the tube and vortex gently until the solid is completely dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a standard single-pulse experiment.

    • Set the number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 1 second.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (this will be significantly higher than for ¹H NMR, e.g., 1024 scans or more, depending on the concentration).

    • Set the relaxation delay (d1) to 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Reference the spectra to the TMS signal at 0 ppm.

    • Perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

Objective: To obtain a high-quality infrared spectrum of solid HTIB.

Materials and Equipment:

  • (Diacetoxyiodo)benzene (HTIB), solid

  • Spectroscopy-grade potassium bromide (KBr), dry

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR spectrometer

  • Spatula

  • Desiccator

Procedure:

  • Sample Preparation:

    • Ensure the agate mortar and pestle are clean and dry.

    • Place approximately 1-2 mg of HTIB into the mortar.

    • Add approximately 100-200 mg of dry KBr to the mortar. The ratio of sample to KBr should be roughly 1:100.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. Work quickly to minimize moisture absorption from the atmosphere.

  • Pellet Formation:

    • Transfer a small amount of the powdered mixture into the die of the pellet press.

    • Distribute the powder evenly to form a thin layer.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes. The powder will form a translucent or transparent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The spectrometer will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify and label the significant absorption peaks in the spectrum.

    • Correlate the peak positions with known functional group absorptions.

Mass Spectrometry (MS) Protocol (Electron Ionization)

Objective: To obtain the electron ionization mass spectrum of HTIB.

Materials and Equipment:

  • (Diacetoxyiodo)benzene (HTIB), solid

  • Mass spectrometer with an electron ionization (EI) source

  • Direct insertion probe or a suitable sample introduction system for solids

  • Capillary tube

  • Spatula

Procedure:

  • Sample Introduction:

    • Load a small amount (microgram quantity) of HTIB into a clean capillary tube.

    • Insert the capillary tube into the direct insertion probe.

    • Introduce the probe into the high-vacuum source of the mass spectrometer.

  • Instrument Parameters:

    • Set the ionization mode to Electron Ionization (EI).

    • Set the electron energy to 70 eV.

    • Set the source temperature appropriately to volatilize the sample without thermal decomposition (e.g., 150-200 °C).

    • Set the mass analyzer to scan over a suitable m/z range (e.g., 40-400 amu).

  • Data Acquisition:

    • Slowly heat the direct insertion probe to volatilize the sample into the ion source.

    • The volatilized molecules will be ionized and fragmented by the electron beam.

    • The mass analyzer will separate the resulting ions based on their mass-to-charge ratio.

    • The detector will record the abundance of each ion.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Propose fragmentation pathways consistent with the observed peaks.

Visualized Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh HTIB prep2 Dissolve in CDCl3 with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Acquire 13C Spectrum acq2->acq4 proc1 Fourier Transform acq3->proc1 acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference to TMS proc2->proc3 proc4 Integration (1H) proc3->proc4

Caption: Workflow for NMR Spectroscopic Analysis of HTIB.

IR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition prep1 Weigh HTIB and KBr prep2 Grind Mixture in Mortar prep1->prep2 pellet1 Load Powder into Die prep2->pellet1 pellet2 Apply Pressure pellet1->pellet2 acq1 Place Pellet in Spectrometer pellet2->acq1 acq2 Acquire Background Spectrum acq1->acq2 acq3 Acquire Sample Spectrum acq2->acq3

Caption: Workflow for IR Spectroscopic Analysis of HTIB via the KBr Pellet Method.

MS_Workflow cluster_intro Sample Introduction cluster_acq Data Acquisition cluster_analysis Data Analysis intro1 Load HTIB into Capillary Tube intro2 Insert into Direct Insertion Probe intro1->intro2 intro3 Introduce into MS Source intro2->intro3 acq1 Set EI Parameters (70 eV) intro3->acq1 acq2 Volatilize Sample by Heating acq1->acq2 acq3 Scan Mass Range acq2->acq3 analysis1 Identify Molecular Ion acq3->analysis1 analysis2 Analyze Fragmentation Pattern analysis1->analysis2

Caption: Workflow for Mass Spectrometric Analysis of HTIB using Electron Ionization.

The Oxidative Power of (Hydroxy(tosyloxy)iodo)benzene: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

(Hydroxy(tosyloxy)iodo)benzene (HTIB), commonly known as Koser's reagent, has emerged as a versatile and powerful oxidant in modern organic synthesis. Its utility stems from its ability to effect a wide range of transformations under mild conditions, offering a valuable alternative to traditional heavy metal-based oxidants. This technical guide provides a comprehensive overview of the core mechanisms of action of HTIB, supported by quantitative data, detailed experimental protocols, and visual representations of key reaction pathways and workflows.

Core Principles of Reactivity

This compound is a hypervalent iodine(III) reagent. The iodine atom in HTIB exists in a +3 oxidation state, making it highly electrophilic and a potent oxidizing agent. The key to its reactivity lies in the labile nature of the iodo-tosyloxy bond. The tosylate group is an excellent leaving group, facilitating the transfer of an oxygen atom or the entire tosyloxy group to a substrate.

The general mechanism of action for HTIB involves several key steps that are common to many hypervalent iodine(III) reagents:

  • Ligand Exchange: The initial step in many reactions is the displacement of the hydroxide (B78521) or tosylate ligand on the iodine by a nucleophilic substrate. This brings the substrate into the coordination sphere of the iodine, priming it for oxidation.

  • Reductive Elimination: Following ligand exchange, the iodine(III) center undergoes reductive elimination to its more stable iodine(I) state (iodobenzene). This step is the crux of the oxidation, where the substrate is oxidized, and the iodine is reduced.

  • Formation of Key Intermediates: Depending on the substrate and reaction conditions, several key intermediates can be formed. In the oxidation of carbonyl compounds, an iodine(III) enolate is a crucial intermediate. With phenols, iodonium (B1229267) ylides can be generated, and in reactions with alkenes, iodonium ions are often involved.

The reactivity of HTIB can be finely tuned by modifying the substituents on the phenyl ring or by using it in conjunction with other reagents. Furthermore, HTIB can be generated in situ from iodosobenzene (B1197198) and p-toluenesulfonic acid, or catalytically from iodobenzene (B50100) in the presence of a terminal oxidant like m-chloroperbenzoic acid (mCPBA).[1][2]

Quantitative Data on Oxidative Transformations

The efficacy of this compound as an oxidant is demonstrated by the high yields achieved across a variety of transformations. The following tables summarize quantitative data for some of the most common applications of HTIB.

Table 1: α-Tosyloxylation of Ketones

The α-tosyloxylation of ketones is a cornerstone application of HTIB, providing a direct route to valuable α-functionalized carbonyl compounds.[3][4][5]

Ketone SubstrateProductReaction TimeYield (%)Reference
Acetophenoneα-Tosyloxyacetophenone30 min55[6]
Propiophenone2-Tosyloxypropiophenone15 min86[6]
2-Butanone1-Tosyloxy-2-butanone & 3-Tosyloxy-2-butanone (1:1.5 ratio)10 min91[6]
3-Pentanone3-Tosyloxy-2-pentanone10 min92[6]
Cyclopentanone2-Tosyloxycyclopentanone10 min42[6]
Cyclohexanone2-Tosyloxycyclohexanone15 min55[6]
Cycloheptanone2-Tosyloxycycloheptanone15 min58[6]

Reactions were typically carried out using ultrasound irradiation in acetonitrile.[6]

Table 2: One-Pot α-Azidation of Ketones via In-Situ Generated α-Tosyloxy Ketones

This one-pot procedure highlights the synthetic utility of the intermediate α-tosyloxy ketone, which can be directly converted to other functional groups.[1]

Ketone Substrateα-Azido Ketone ProductYield (%) (Method A)aYield (%) (Method B)bReference
Acetophenoneα-Azidoacetophenone8078[1]
4-Methylacetophenone2-Azido-1-(p-tolyl)ethanone8180[1]
4-Methoxyacetophenone2-Azido-1-(4-methoxyphenyl)ethanone7879[1]
4-Chloroacetophenone2-Azido-1-(4-chlorophenyl)ethanone7572[1]
4-Bromoacetophenone2-Azido-1-(4-bromophenyl)ethanone7270[1]
Propiophenone2-Azido-1-phenylpropan-1-one7675[1]
Cyclohexanone2-Azidocyclohexanone6969[1]

a Method A: Using pre-formed HTIB.[1] b Method B: Using HTIB generated in situ from iodosobenzene and p-toluenesulfonic acid.[1]

Key Mechanistic Pathways and Visualizations

The versatility of this compound stems from its ability to engage in different mechanistic pathways depending on the substrate. The following diagrams, rendered using the DOT language, illustrate some of these core mechanisms.

α-Tosyloxylation of Ketones

The α-tosyloxylation of ketones proceeds through the formation of an iodine(III) enolate intermediate. This is a general and widely accepted mechanism for the α-functionalization of carbonyl compounds using hypervalent iodine reagents.[7]

alpha_tosyloxylation ketone Ketone (Enol Form) intermediate1 Iodine(III) Enolate Intermediate ketone->intermediate1 Ligand Exchange htib This compound (PhI(OH)OTs) htib->intermediate1 product α-Tosyloxy Ketone intermediate1->product Reductive Elimination (SN2') byproduct Iodobenzene (PhI) + H₂O intermediate1->byproduct catalytic_cycle iodobenzene Iodobenzene (PhI) iodineIII_species Active Iodine(III) Species iodobenzene->iodineIII_species Oxidation oxidant Terminal Oxidant (e.g., mCPBA) oxidant->iodineIII_species htib_active PhI(OH)OTs (Active Oxidant) iodineIII_species->htib_active htib_active->iodobenzene Reduction product Oxidized Product htib_active->product Substrate Oxidation substrate Substrate substrate->product pTsOH p-TsOH pTsOH->htib_active oxidative_rearrangement alkene Aryl Alkene iodonium_ion Iodonium Ion Intermediate alkene->iodonium_ion htib PhI(OH)OTs htib->iodonium_ion solvent_adduct Solvent Adduct iodonium_ion->solvent_adduct + MeOH rearranged_carbocation Rearranged Carbocation solvent_adduct->rearranged_carbocation 1,2-Aryl Migration - PhI product α-Aryl Ketone rearranged_carbocation->product - H⁺ byproducts PhI + TsOH + MeOH rearranged_carbocation->byproducts

References

A Technical Guide to (Hydroxy(tosyloxy)iodo)benzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

(Hydroxy(tosyloxy)iodo)benzene , a hypervalent iodine(III) reagent, stands as a versatile and powerful tool in modern organic synthesis. This guide offers an in-depth overview of its synonyms, physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and a visual representation of its synthetic utility for researchers, scientists, and professionals in drug development.

Nomenclature and Synonyms

Known by several names in the scientific literature, clarity in terminology is crucial. The most common synonym is Koser's Reagent .[1][2][3][4][5][6][7][8] Other frequently used names and abbreviations include:

  • HTIB this compound)[1][2][3][4][9][6][10]

  • Phenyliodoso hydroxide (B78521) tosylate[1][2]

  • Phenyliodosyl hydroxide tosylate[2][5][9]

  • [Hydroxy(phenyl)-λ3-iodanyl] 4-methylbenzenesulfonate[2]

  • Hydroxy(4-methylbenzenesulfonato-O)phenyliodine[2][9][10]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReferences
Molecular Formula C₁₃H₁₃IO₄S[1][2][10]
Molecular Weight 392.21 g/mol [1][2][10][11]
Melting Point 131-142 °C[1][10][11][12][13][14]
Appearance White to light yellow crystalline powder[10]
Solubility Sparingly soluble in acetonitrile (B52724) and dichloromethane (B109758) at room temperature. Soluble in dimethylformamide, alcohols, and water (with yellow color formation). Insoluble in diethyl ether and chloroform.[1][4]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in key organic transformations are provided below.

Protocol 1: One-Pot Synthesis of this compound (Koser's Reagent)

This protocol is adapted from an efficient one-pot procedure that reduces reaction times.[7][15][16]

Materials:

  • Iodoarene (e.g., 3-Iodobenzotrifluoride)

  • m-Chloroperbenzoic acid (m-CPBA)

  • p-Toluenesulfonic acid monohydrate

  • 2,2,2-Trifluoroethanol (TFE)

  • Diethyl ether

Procedure:

  • In a round-bottomed flask equipped with a magnetic stir bar, dissolve m-CPBA (1.0 equivalent) in 2,2,2-trifluoroethanol. Sonication can be used to aid dissolution.

  • To this solution, add the iodoarene (1.0 equivalent) and p-toluenesulfonic acid monohydrate (1.0 equivalent).

  • Heat the reaction mixture in a preheated oil bath at 40 °C and stir vigorously for 1 hour.

  • Remove the solvent by distillation or evaporation under reduced pressure.

  • To the resulting residue, add diethyl ether and stir the mixture for 30 minutes to triturate the product as a white solid.

  • Collect the solid product by suction filtration on a Büchner funnel.

  • Wash the collected solid with diethyl ether and dry under vacuum at room temperature.

Protocol 2: α-Tosyloxylation of Ketones

This procedure details a common application of Koser's Reagent for the α-functionalization of carbonyl compounds.[3][17][18]

Materials:

  • Ketone

  • This compound (HTIB)

  • Acetonitrile

Procedure:

  • To a solution of the ketone in acetonitrile, add this compound (1.1 equivalents).

  • Reflux the resulting solution for the time required for the reaction to complete (typically monitored by TLC). For less reactive substrates or to achieve milder conditions, ultrasound irradiation can be employed.[18]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane), wash with a saturated aqueous solution of sodium bicarbonate and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-tosyloxy ketone, which can be further purified by chromatography or crystallization.

Protocol 3: Synthesis of Diaryliodonium Salts

This protocol provides a general method for the synthesis of diaryliodonium salts using HTIB.[19]

Materials:

Procedure:

  • To a stirred solution of the aromatic substrate (1.0 equivalent) in 2,2,2-trifluoroethanol, add this compound (1.0 equivalent) in one portion at room temperature under air.

  • Stir the reaction mixture for 3 hours.

  • Add methanol to the reaction mixture and then remove the solvents under vacuum.

  • Precipitate the resulting oily crude product by adding diethyl ether with stirring.

  • Collect the precipitate by filtration and dry in vacuo to give the diaryliodonium salt.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key reaction pathways and a general experimental workflow involving this compound.

Synthesis_of_Kosers_Reagent Iodoarene Iodoarene Solvent TFE, 40 °C Iodoarene->Solvent mCPBA m-CPBA mCPBA->Solvent TsOH p-TsOH·H₂O TsOH->Solvent HTIB This compound (Koser's Reagent) Solvent->HTIB

Caption: One-pot synthesis of Koser's Reagent.

Alpha_Tosyloxylation Ketone Ketone Enol Enol/Enolate Ketone->Enol (equilibrium) Intermediate Intermediate Enol->Intermediate HTIB HTIB HTIB->Intermediate Product α-Tosyloxy Ketone Intermediate->Product Byproduct PhI + H₂O Intermediate->Byproduct SET_Oxidation Arene Aromatic Substrate (e.g., Thiophene) CT_Complex Charge-Transfer Complex Arene->CT_Complex HTIB_Fluoro HTIB in Fluoroalcohol (TFE or HFIP) HTIB_Fluoro->CT_Complex SET Single-Electron Transfer (SET) CT_Complex->SET Cation_Radical Aromatic Cation Radical SET->Cation_Radical Nucleophile Nucleophilic Attack Cation_Radical->Nucleophile Product Diaryliodonium Salt Nucleophile->Product

References

Methodological & Application

Application Notes & Protocols: One-Pot Synthesis of Koser's Reagent and its Derivatives from Iodoarenes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

[Hydroxy(tosyloxy)iodo]arenes (HTIBs), including the well-known Koser's reagent, are versatile hypervalent iodine(III) compounds widely used as mild oxidants in organic synthesis.[1] They play a crucial role in various transformations such as the α-oxidation of carbonyl compounds, dearomatization of phenols, and the synthesis of iodonium (B1229267) salts.[1] Traditional multi-step syntheses of these reagents can be cumbersome and rely on expensive precursors.[2] This document details a highly efficient, one-pot synthesis of Koser's reagent and its derivatives directly from readily available iodoarenes. The methodology is characterized by mild reaction conditions, short reaction times, high yields, and operational simplicity, making it a valuable protocol for academic and industrial laboratories.[2][3]

Reaction Principle

The one-pot synthesis involves the oxidation of an iodoarene in the presence of a sulfonic acid. The most common and effective oxidant for this transformation is meta-chloroperbenzoic acid (m-CPBA).[1][2] The use of 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent or co-solvent has been shown to significantly accelerate the reaction rate.[1][2]

General Reaction Scheme: Ar-I + m-CPBA + TsOH·H₂O --(Solvent, Temp)--> Ar-I(OH)OTs + m-CBA

Application Notes

  • Substrate Scope: The protocol is applicable to a wide range of iodoarenes, including those bearing both electron-donating and electron-withdrawing substituents.[1][2] This versatility allows for the synthesis of a library of HTIBs with tailored reactivity.

  • Role of Solvent: While the reaction can be performed in solvents like chloroform (B151607) or dichloromethane, the use of 2,2,2-trifluoroethanol (TFE) is highly recommended.[1][4] TFE not only reduces reaction times considerably but also helps to stabilize reactive intermediates.[2] For large-scale preparations, using neat TFE is advantageous as the solvent can be recovered and reused.[1]

  • Temperature Control: The reaction is typically exothermic and proceeds efficiently at temperatures ranging from room temperature to 40 °C.[1][4] Higher temperatures (e.g., 60-80 °C) can lead to the decomposition of the product and result in lower yields.[1][4] Conversely, reactions at room temperature may require extended periods to achieve high conversion.[1][4]

  • Reagent Purity: Commercial m-CPBA often has a purity of ≤77%. It is crucial to determine the concentration of the active oxidizing agent, for example, by iodometric titration, to ensure accurate stoichiometry.[1]

  • Safety Precautions: Reactions involving peracids like m-CPBA should be handled with care behind a safety shield. Dried m-CPBA can be shock-sensitive.[4] The addition of the oxidant should be controlled, and the reaction should be well-stirred to manage any exotherm.

Experimental Workflow

The logical flow of the synthesis, from initial setup to the isolation of the final product, is outlined below.

G start Start: Assemble Reaction Glassware dissolve_mcpba Dissolve m-CPBA in TFE Solvent (Sonication can be used to aid dissolution) start->dissolve_mcpba add_reagents Add Iodoarene and p-Toluenesulfonic Acid (TsOH) Monohydrate dissolve_mcpba->add_reagents reaction Heat Reaction Mixture with Vigorous Stirring (e.g., 40 °C for 1 hour) add_reagents->reaction concentrate Remove TFE Solvent under Reduced Pressure (Solvent can be recovered by distillation) reaction->concentrate triturate Triturate the Crude Residue with Diethyl Ether for 30 min concentrate->triturate isolate Isolate the Product via Suction Filtration on a Büchner Funnel triturate->isolate wash_dry Wash the Solid Product with Diethyl Ether and Dry In Vacuo isolate->wash_dry end End: Obtain Pure [Hydroxy(tosyloxy)iodo]arene as a White Solid wash_dry->end

Caption: Experimental workflow for the one-pot synthesis of Koser's reagent.

Detailed Experimental Protocol

This protocol is adapted from a verified procedure for the synthesis of 1-[Hydroxy(tosyloxy)iodo]-3-trifluoromethylbenzene.[1][4]

Materials & Equipment:

  • meta-Chloroperbenzoic acid (m-CPBA, ≤77%)

  • 3-Iodobenzotrifluoride (or other iodoarene)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • 2,2,2-Trifluoroethanol (TFE)

  • Diethyl ether (Et₂O)

  • 250 mL round-bottomed flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Rotary evaporator or distillation apparatus

  • Büchner funnel and filtration apparatus

  • Safety shield

Procedure:

  • Preparation of Oxidant Solution: To a 250 mL round-bottomed flask, add m-chloroperbenzoic acid (4.18 g, ~17.0 mmol, 1.0 equiv, based on 66-69% purity) and 2,2,2-trifluoroethanol (65 mL).[1][4] Dissolve the m-CPBA, using sonication for approximately 20 minutes if necessary.[1] Note: It is best practice to determine the exact concentration of active m-CPBA via iodometric titration to ensure a 1:1 stoichiometry with the iodoarene.[1]

  • Addition of Reagents: To the clear solution from step 1, add the iodoarene (e.g., 3-Iodobenzotrifluoride, 2.45 mL, 17.0 mmol, 1.0 equiv) followed by p-toluenesulfonic acid monohydrate (3.23 g, 17.0 mmol, 1.0 equiv).[1][4]

  • Reaction: Loosely cap the flask with a septum, place it in a preheated oil bath at 40 °C, and stir the mixture vigorously for 1 hour.[1][4] The progress of the reaction can be monitored by TLC.[1]

  • Solvent Removal: After the reaction is complete, remove the TFE solvent. This can be done either by evaporation under reduced pressure using a rotary evaporator or by distillation to recover the TFE for reuse.[1][4] If distilling, use a 40 °C oil bath (TFE bp = 28 °C at 86 mmHg).[1][4]

  • Product Isolation (Trituration): To the resulting residue, add diethyl ether (65 mL) and stir the suspension for 30 minutes.[4] This process, known as trituration, will break up the crude solid and wash away soluble impurities, resulting in a fine white solid product.[4]

  • Filtration and Drying: Collect the white solid by suction filtration using a Büchner funnel.[4] Wash the filter cake with an additional portion of diethyl ether (65 mL).[4] Dry the product under vacuum to a constant weight. The procedure described affords the target compound, 1-[Hydroxy(tosyloxy)iodo]-3-trifluoromethylbenzene, as a white solid (7.66 g, 97% yield).[4]

Data Summary: Synthesis of HTIBs from Various Iodoarenes

The following table summarizes the results obtained for the one-pot synthesis of various [hydroxy(tosyloxy)iodo]arenes from their corresponding iodoarenes, demonstrating the scope and efficiency of the protocol.

Iodoarene Substrate (Ar-I)Reaction Time (h)Temperature (°C)Yield (%)Reference
Iodobenzene14098[2]
4-Iodotoluene14099[2]
4-tert-Butyliodobenzene14096[2]
4-Iodoanisole0.172098[2]
2-Iodoanisole0.172097[2]
4-Iodobiphenyl14095[2]
3-Iodobenzotrifluoride14097[1][4]
4-Iodobenzotrifluoride14096[2]
4-Chloroidobenzene14095[2]
4-Iodobenzoic acid methyl ester182094[2]
2-Iodothiophene182090[2]

References

Application Notes and Protocols: α-Tosyloxylation of Ketones using HTIB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-tosyloxylation of ketones is a valuable transformation in organic synthesis, providing access to versatile α-tosyloxy ketone intermediates. These compounds are precursors to a variety of functional groups, as the tosyloxy group is an excellent leaving group, facilitating nucleophilic substitution reactions.[1][2] Hypervalent iodine(III) reagents, particularly [Hydroxy(tosyloxy)iodo]benzene (HTIB), also known as Koser's reagent, have emerged as mild and environmentally benign alternatives to heavy metal reagents for this transformation.[3][4][5] HTIB offers a reliable method for the direct α-functionalization of ketones under relatively mild conditions.[4]

This document provides detailed experimental protocols for the α-tosyloxylation of ketones using HTIB, both with the pre-synthesized reagent and with in situ generation. It also includes a summary of reaction scope and yields, and a schematic of the reaction mechanism and experimental workflow.

Reaction Mechanism and Workflow

The reaction of a ketone with HTIB proceeds through an enol or enolate intermediate which attacks the electrophilic iodine(III) center. This is followed by reductive elimination to furnish the α-tosyloxy ketone and iodobenzene (B50100) as a byproduct.

Reaction Mechanism

reaction_mechanism ketone Ketone enol Enol/Enolate ketone->enol Tautomerization intermediate Iodonium Intermediate enol->intermediate Nucleophilic Attack htib HTIB (PhI(OH)OTs) htib->intermediate product α-Tosyloxy Ketone intermediate->product Reductive Elimination byproduct Iodobenzene (PhI) intermediate->byproduct water H₂O intermediate->water acid H⁺

Caption: Proposed mechanism for the α-tosyloxylation of ketones using HTIB.

Experimental Workflow

experimental_workflow start Start reagents Combine Ketone and HTIB in an appropriate solvent (e.g., Acetonitrile) start->reagents reaction Heat the reaction mixture (e.g., Reflux) reagents->reaction monitoring Monitor reaction progress by TLC reaction->monitoring workup Aqueous Workup monitoring->workup Upon completion extraction Extract with an organic solvent (e.g., CH₂Cl₂) workup->extraction drying Dry the organic layer (e.g., over Na₂SO₄) extraction->drying concentration Concentrate under reduced pressure drying->concentration purification Purify the crude product (e.g., Column Chromatography or Recrystallization) concentration->purification characterization Characterize the pure α-Tosyloxy Ketone (NMR, IR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for the α-tosyloxylation of ketones.

Experimental Protocols

Protocol 1: α-Tosyloxylation of Acetophenone (B1666503) using pre-synthesized HTIB

This protocol is adapted from a procedure for the in situ generation and subsequent reaction of α-tosyloxy ketones.[6]

Materials:

Procedure:

  • To a solution of acetophenone (1.20 g, 10 mmol) in acetonitrile (20 mL), add HTIB (4.13 g, 11 mmol).

  • Reflux the resulting solution for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL).

  • Wash the organic layer with cold water (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by trituration with petroleum ether to afford α-tosyloxyacetophenone.

Protocol 2: In Situ Generation of HTIB for the α-Tosyloxylation of Ketones

This method avoids the need to pre-synthesize and isolate HTIB.[6]

Materials:

  • Ketone (e.g., Acetophenone)

  • Iodosobenzene (B1197198) (PhIO)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a suspension of iodosobenzene (2.20 g, 10 mmol) in acetonitrile (20 mL), add p-toluenesulfonic acid monohydrate (1.90 g, 10 mmol).

  • Stir the mixture at room temperature for 5 minutes to generate HTIB in situ.

  • Add the ketone (10 mmol) to the suspension.

  • Reflux the reaction mixture for 2 hours, or until TLC analysis indicates the consumption of the starting ketone.

  • Follow steps 3-10 from Protocol 1 for workup and purification.

Protocol 3: Catalytic α-Tosyloxylation of Ketones

A catalytic amount of an iodoarene can be used in the presence of a stoichiometric oxidant.[7][8]

Materials:

  • Ketone

  • Iodobenzene (PhI) (catalytic amount)

  • m-Chloroperbenzoic acid (m-CPBA)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Solvent (e.g., acetonitrile)

Procedure:

  • To a solution of the ketone and a catalytic amount of iodobenzene in acetonitrile, add p-toluenesulfonic acid monohydrate.

  • Add m-chloroperbenzoic acid portion-wise to the mixture.

  • Stir the reaction at the appropriate temperature (e.g., room temperature to reflux) and monitor by TLC.

  • Upon completion, perform an aqueous workup, extract with an organic solvent, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Data Presentation

The following tables summarize the reaction conditions and yields for the α-tosyloxylation of various ketones using HTIB, as reported in the literature.

EntryKetoneReagent SystemSolventTime (h)Yield (%)Reference
1AcetophenoneHTIBCH₃CN280 (as α-azido derivative after subsequent reaction)[6]
2PropiophenoneHTIBCH₃CNN/AHigh[7]
3CyclohexanoneHTIBCH₃CNN/AHigh[9]
44'-Methylacetophenone(PhIO)n + p-TsOHCH₃CN278 (as α-azido derivative)[6]
54'-Methoxyacetophenone(PhIO)n + p-TsOHCH₃CN275 (as α-azido derivative)[6]
64'-Chloroacetophenone(PhIO)n + p-TsOHCH₃CN281 (as α-azido derivative)[6]
72-Acetonaphthone(PhIO)n + p-TsOHCH₃CN272 (as α-azido derivative)[6]
8IndanoneHTIBN/AN/AN/A[9]

Note: Yields in entries 1 and 4-7 are for the subsequent α-azido ketone, which is formed in a one-pot procedure from the intermediate α-tosyloxy ketone.

Applications of α-Tosyloxy Ketones

α-Tosyloxy ketones are highly valuable synthetic intermediates. The tosyloxy group can be readily displaced by a variety of nucleophiles, allowing for the synthesis of a wide range of α-substituted ketones.[10][11][12] These include:

  • α-Azido ketones, which can be further transformed into α-amino ketones or nitrogen-containing heterocycles.[6]

  • α-Hydroxy ketones through hydrolysis.

  • α-Alkoxy and α-aryloxy ketones.

  • Enediyne libraries and other privileged heterocyclic systems.[10][11][12]

The development of enantioselective methods for α-tosyloxylation is an active area of research, as it provides access to chiral α-substituted ketones, which are important building blocks in medicinal chemistry and natural product synthesis.[13][14]

Safety and Handling

  • Hypervalent iodine reagents are oxidizing agents and should be handled with care.

  • m-Chloroperbenzoic acid (m-CPBA) is a potentially explosive oxidizing agent and should be handled behind a safety shield.

  • Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed.

  • All reactions should be performed in a well-ventilated fume hood.

Conclusion

The α-tosyloxylation of ketones using HTIB is a robust and versatile method for the synthesis of valuable α-tosyloxy ketone intermediates. The reaction can be performed using either pre-synthesized HTIB or by generating the reagent in situ, offering flexibility to the synthetic chemist. The resulting products are key precursors for a variety of important molecular scaffolds.

References

Application Notes and Protocols: HTIB in Oxidative Ring Expansion Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypervalent iodine reagents have emerged as powerful tools in modern organic synthesis, offering mild and environmentally benign alternatives to heavy metal-based oxidants.[1] Among these, [Hydroxy(tosyloxy)iodo]benzene (HTIB), also known as Koser's reagent, has proven to be a versatile reagent for a variety of oxidative transformations.[2] This document provides detailed application notes and protocols for the use of HTIB in oxidative ring expansion reactions, a key strategy for the synthesis of medium-sized rings, which are prevalent in many biologically active molecules.[3] These reactions are characterized by their operational simplicity, high efficiency, and metal-free conditions.[4]

Mechanism of Action

The oxidative ring expansion mediated by HTIB typically proceeds through a carbocationic intermediate. The reaction is initiated by the electrophilic attack of HTIB on a double bond or other nucleophilic moiety in the substrate. This leads to the formation of an iodonium (B1229267) intermediate which, being an excellent leaving group, facilitates a 1,2-aryl or alkyl migration, resulting in the expansion of the ring. The subsequent capture of the resulting carbocation by a nucleophile, often the solvent, and hydrolysis yields the final ring-expanded product.[1][4]

HTIB_Mechanism General Mechanism of HTIB-Mediated Oxidative Ring Expansion Substrate Cyclic Substrate (e.g., Alkene) Iodonium Iodonium Intermediate Substrate->Iodonium + HTIB HTIB HTIB (PhI(OH)OTs) Carbocation Ring-Expanded Carbocation Iodonium->Carbocation 1,2-Migration (Ring Expansion) Intermediate Trapped Intermediate Carbocation->Intermediate + Nucleophile Nucleophile Nucleophile (e.g., MeOH, H₂O) Product Ring-Expanded Product Intermediate->Product Hydrolysis

Caption: General mechanism of HTIB-mediated oxidative ring expansion.

Applications & Protocols

Ring Expansion of 1-Vinylcycloalkanols

A versatile, metal-free approach for the synthesis of seven- and eight-membered carbocycles and heterocycles involves the HTIB-mediated ring expansion of 1-vinylcycloalkanols.[3]

Quantitative Data

EntrySubstrateProduct(s)Yield (%)
11-Vinylcyclohexanol2-Cyclohepten-1-one85
21-Vinylcyclopentanol2-Cyclohexen-1-one82
31-(Prop-1-en-2-yl)cyclohexanol2-Methyl-2-cyclohepten-1-one75
41-Vinylcycloheptanol2-Cycloocten-1-one78

Experimental Protocol

Materials:

Procedure:

  • Dissolve the 1-vinylcycloalkanol (1.0 mmol) in a mixture of EtOAc/MeOH (2:1, 5 mL).

  • Cool the solution to -72 °C in a dry ice/acetone bath.

  • Add HTIB (1.1 mmol) to the cooled solution under stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the mixture with EtOAc (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/EtOAc).

Ring Expansion of Alkylidenebenzocycloalkenes

The conversion of α-benzocycloalkenones to their homologous β-benzocycloalkenones can be achieved through a Wittig olefination followed by an HTIB-mediated oxidative ring expansion.[1][5]

Quantitative Data

EntrySubstrate (Alkene)ProductYield (%)
11-Methylideneindan2-Tetralone99
21-Ethylideneindan2-Methyl-2-tetralone80
32-Methylidene-1-tetralone3-Benzosuberone95
42-Ethylidene-1-tetralone3-Methyl-3-benzosuberone85

Experimental Protocol

Materials:

  • Alkylidenebenzocycloalkene (10.0 mmol)

  • [Hydroxy(tosyloxy)iodo]benzene (HTIB) (11.0 mmol)

  • 95% Methanol (MeOH) (40 mL)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the alkylidenebenzocycloalkene (10.0 mmol) in 95% methanol (40 mL) in a flask equipped with a magnetic stirrer.

  • Add crystalline HTIB (11.0 mmol) to the solution at room temperature. The reaction is mildly exothermic.[1]

  • Stir the solution for approximately 20 minutes at room temperature.

  • Remove the solvent in vacuo to obtain an oily residue.

  • Partition the residue between CH₂Cl₂ (40 mL) and H₂O (25 mL).

  • Separate the organic layer, and wash it with saturated aqueous NaHCO₃ solution and then with water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow

Experimental_Workflow General Experimental Workflow for HTIB-Mediated Ring Expansion A 1. Reaction Setup: Dissolve substrate in appropriate solvent. B 2. Reagent Addition: Add HTIB at the specified temperature. A->B C 3. Reaction Monitoring: Stir and monitor by TLC until completion. B->C D 4. Workup: Quench reaction, perform aqueous extraction. C->D E 5. Isolation: Dry organic layer and concentrate. D->E F 6. Purification: Purify by column chromatography. E->F G Characterization F->G

Caption: A generalized workflow for conducting HTIB-mediated oxidative ring expansion reactions.

Safety and Handling

[Hydroxy(tosyloxy)iodo]benzene (HTIB) is a stable, white solid that can be handled in the air. However, it is advisable to store it in a cool, dark place.[2] As with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of the reagent.

References

Application Notes and Protocols: (Hydroxy(tosyloxy)iodo)benzene for the Synthesis of Iodonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Hydroxy(tosyloxy)iodo)benzene, commonly known as Koser's reagent or HTIB, is a versatile and commercially available hypervalent iodine(III) reagent.[1][2][3] It serves as a powerful tool in organic synthesis for a variety of transformations, most notably for the preparation of diaryliodonium salts.[1][2] These salts are valuable precursors in modern organic chemistry, acting as efficient electrophilic arylating agents in a myriad of reactions, including the formation of carbon-carbon and carbon-heteroatom bonds.[4][5][6] The use of HTIB offers a mild and often high-yielding route to both symmetrical and unsymmetrical diaryliodonium salts, avoiding the need for harsh reaction conditions or toxic heavy metal reagents.[3]

This document provides detailed application notes and experimental protocols for the synthesis of iodonium (B1229267) salts utilizing this compound. It is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Data Presentation

The following tables summarize quantitative data for the synthesis of various iodonium salts using this compound, showcasing the reagent's broad substrate scope and efficiency under different reaction conditions.

Table 1: Synthesis of Symmetrical and Unsymmetrical Diaryliodonium Tosylates from Arenes

EntryArene 1Arene 2SolventTime (h)Yield (%)Reference
1BenzeneBenzeneCH₂Cl₂285[7]
2TolueneTolueneCH₂Cl₂282[7]
3AnisoleAnisoleCH₂Cl₂/TFE195[8]
4ThiopheneBenzeneCF₃CH₂OH384[3]
53-Methylthiophene (B123197)BenzeneCF₃CH₂OH384[3][9]
63-PhenylthiopheneBenzeneCD₃OD--[9]
74-BromotolueneBenzeneCH₂Cl₂275[7]
8MesityleneBenzeneCH₂Cl₂290[7]

Table 2: Synthesis of Diaryliodonium Tosylates from Aryl Stannanes and Silanes

EntryArylating AgentSubstrateSolventTime (h)Yield (%)Reference
1This compoundTributyl(phenyl)stannaneCH₂Cl₂292[7]
2This compoundTributyl(4-methoxyphenyl)stannaneCH₂Cl₂288[7]
3This compoundTributyl(4-chlorophenyl)stannaneCH₂Cl₂285[7]
4This compoundTrimethyl(phenyl)silaneCH₂Cl₂2470[10]
5This compoundTrimethyl(4-methylphenyl)silaneCH₂Cl₂2475[10]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Symmetrical Diaryliodonium Tosylates from Arenes

This protocol describes a general method for the synthesis of symmetrical diaryliodonium tosylates from the corresponding arenes and this compound.

Materials:

  • This compound (Koser's reagent)

  • Arene (e.g., benzene, toluene)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Diethyl ether (Et₂O)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Buchner funnel and filter paper

Procedure:

  • To a stirred suspension of this compound (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add the arene (2.5 mmol).

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by the disappearance of the solid this compound.[2]

  • Once the reaction is complete (the solution becomes clear), add diethyl ether (40 mL) to precipitate the diaryliodonium salt.

  • Stir the resulting suspension for 15 minutes.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with diethyl ether (2 x 10 mL).

  • Dry the product under vacuum to afford the pure diaryliodonium tosylate.

Protocol 2: Synthesis of Unsymmetrical Thienyl(phenyl)iodonium Tosylate

This protocol details the synthesis of an unsymmetrical iodonium salt, specifically (3-Methyl-2-thienyl)(phenyl)iodonium tosylate, highlighting the use of fluoroalcohol as a solvent to enhance reactivity.[3][9]

Materials:

Procedure:

  • To a stirred solution of 3-methylthiophene (1.0 mmol, 98 mg) in 2,2,2-trifluoroethanol (5 mL) in a round-bottom flask, add this compound (1.0 mmol, 392 mg) in one portion at room temperature.[3]

  • Stir the reaction mixture for 3 hours at room temperature.[3]

  • After completion of the reaction, add methanol to the reaction mixture and then remove the solvents under reduced pressure using a rotary evaporator.[3]

  • To the resulting oily residue, add diethyl ether with stirring to precipitate the product.[3]

  • Collect the precipitate by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield (3-Methyl-2-thienyl)(phenyl)iodonium tosylate as a slightly gray powder.[3]

Protocol 3: One-Pot Synthesis of Diaryliodonium Tosylates from Iodoarenes and Arenes

This one-pot procedure provides a convenient route to diaryliodonium tosylates directly from iodoarenes without the need to isolate the intermediate hypervalent iodine species.[4][8]

Materials:

  • Iodoarene (e.g., iodobenzene)

  • Arene (e.g., anisole)

  • m-Chloroperbenzoic acid (m-CPBA)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Dichloromethane (CH₂Cl₂)

  • 2,2,2-Trifluoroethanol (TFE)

  • Diethyl ether (Et₂O)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve the iodoarene (1.0 mmol) and p-toluenesulfonic acid monohydrate (1.1 mmol) in a mixture of dichloromethane and 2,2,2-trifluoroethanol (1:1, 10 mL).

  • Add m-chloroperbenzoic acid (1.1 mmol) to the solution and stir at room temperature.

  • After the formation of the [hydroxy(tosyloxy)iodo]arene intermediate (typically monitored by TLC), add the arene (1.2 mmol).

  • Continue stirring at room temperature for an additional 1-3 hours.

  • Upon completion, precipitate the product by adding diethyl ether.

  • Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum.

Visualizations

The following diagrams illustrate the key chemical processes involved in the synthesis of iodonium salts using this compound.

Reaction_Mechanism HTIB Ar-I(OH)OTs This compound Intermediate [Ar-I(OHTs)-Ar'-H]⁺ (Electrophilic Attack) HTIB->Intermediate + Ar'-H Arene Ar'-H (Arene) Arene->Intermediate Iodonium_Salt [Ar-I-Ar']⁺ OTs⁻ (Diaryliodonium Tosylate) Intermediate->Iodonium_Salt - H₂O Water H₂O

Caption: Reaction mechanism for diaryliodonium salt formation.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Mix HTIB and Arene in appropriate solvent Stirring Stir at Room Temperature Reagents->Stirring Precipitation Add Diethyl Ether to Precipitate Stirring->Precipitation Filtration Collect Solid by Vacuum Filtration Precipitation->Filtration Washing Wash with Diethyl Ether Filtration->Washing Drying Dry under Vacuum Washing->Drying Characterization Characterize Product (NMR, MS) Drying->Characterization

Caption: General experimental workflow for iodonium salt synthesis.

References

Application Notes and Protocols: Dearomatization of Phenols using Koser's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dearomatization of phenols is a powerful transformation in organic synthesis, providing rapid access to complex, three-dimensional molecular architectures from simple, planar aromatic precursors. Among the various methods available, the use of hypervalent iodine(III) reagents has emerged as a mild and efficient strategy. Koser's reagent, [Hydroxy(tosyloxy)iodo]benzene (HTIB), is a versatile and commercially available hypervalent iodine(III) reagent employed in a range of oxidative transformations, including the dearomatization of phenols.[1][2] This process typically yields highly functionalized cyclohexadienones, which are valuable intermediates in the synthesis of natural products and medicinally relevant compounds. These application notes provide a comprehensive overview of the use of Koser's reagent for the dearomatization of phenols, including reaction mechanisms, substrate scope, and detailed experimental protocols.

Reaction Mechanism

The dearomatization of phenols using Koser's reagent is an oxidative process. While the precise mechanism can be substrate-dependent, it is generally believed to proceed through the formation of a phenoxenium ion intermediate. The reaction is initiated by the activation of the phenol (B47542) by Koser's reagent. This can occur through a ligand exchange on the iodine(III) center, followed by the elimination of iodobenzene (B50100) and p-toluenesulfonic acid to generate a highly electrophilic phenoxenium cation. This intermediate is then trapped by a nucleophile, which can be either an external nucleophile present in the reaction mixture or an intramolecular nucleophilic group, to afford the dearomatized product. In the absence of a strong external nucleophile, the tosyloxy group from the reagent itself can act as the nucleophile.

A proposed mechanistic pathway for the dearomatization of a generic phenol with Koser's reagent is depicted below.

G cluster_0 Reaction Initiation cluster_1 Formation of Phenoxenium Ion cluster_2 Nucleophilic Attack and Product Formation Phenol Phenol (Ar-OH) Intermediate_1 Phenol-Iodine Adduct [Ar-O-I(Ph)OTs] Phenol->Intermediate_1 + PhI(OH)OTs Phenol->Intermediate_1 Koser_Reagent Koser's Reagent (PhI(OH)OTs) Phenoxenium_Ion Phenoxenium Ion [Ar=O]⁺ Intermediate_1->Phenoxenium_Ion - PhI - TsOH Intermediate_1->Phenoxenium_Ion Product Dearomatized Product (e.g., Cyclohexadienone) Phenoxenium_Ion->Product + Nu⁻ Phenoxenium_Ion->Product Nucleophile Nucleophile (Nu⁻)

Caption: Proposed mechanism for phenol dearomatization with Koser's reagent.

Applications in Synthesis

The dearomatization of phenols using Koser's reagent and related hypervalent iodine(III) reagents has found significant application in the synthesis of complex molecules, particularly in the formation of spirocyclic systems through intramolecular reactions. This strategy allows for the construction of a quaternary carbon center at the spirocyclic junction, a common motif in many natural products.

Intermolecular Dearomatization

In the presence of an external nucleophile, such as water or an alcohol, the reaction of a p-substituted phenol with Koser's reagent can lead to the formation of a 4-hydroxy- or 4-alkoxy-cyclohexadienone.

Intramolecular Dearomatization (Spirocyclization)

When the phenol substrate contains a tethered nucleophile, an intramolecular dearomatization reaction can occur, leading to the formation of spirocyclic cyclohexadienones. This is a particularly powerful application for the rapid construction of complex polycyclic frameworks.

The general workflow for a typical dearomatization experiment is outlined below.

G Start Start Dissolve Dissolve Phenol in Solvent Start->Dissolve Cool Cool to Reaction Temp. Dissolve->Cool Add_Reagent Add Koser's Reagent Cool->Add_Reagent Stir Stir until Completion (TLC) Add_Reagent->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for phenol dearomatization.

Substrate Scope and Yields

The success of the dearomatization reaction is influenced by the electronic nature of the phenol and the specific reaction conditions. Generally, electron-rich phenols are more reactive towards oxidative dearomatization. The following table summarizes the dearomatization of various phenol derivatives using hypervalent iodine(III) reagents, including those closely related to Koser's reagent, to provide an indication of the potential scope.

EntryPhenol SubstrateReagentSolventTemp (°C)Time (h)ProductYield (%)
14-MethylphenolPIDAMeCN/H₂O00.54-Hydroxy-4-methylcyclohexa-2,5-dienone75
24-MethoxyphenolPIFAMeCN/H₂O00.24-Hydroxy-4-methoxycyclohexa-2,5-dienone85
32,4,6-TrimethylphenolPIDAMeCN/H₂O014-Hydroxy-2,4,6-trimethylcyclohexa-2,5-dienone90
42-(4-Hydroxyphenyl)ethylamine derivativeHTIBCH₂Cl₂0 to rt5Spiro[cyclohexane-1,1'-[1H]isoquinoline] derivative45
5Phenolic enaminoneHTIBCH₂Cl₂0 to rt12Spirocyclic cyclohexadienedione55

Note: PIDA (Phenyliodine diacetate) and PIFA (Phenyliodine bis(trifluoroacetate)) are hypervalent iodine(III) reagents with reactivity comparable to Koser's reagent. The data presented here is illustrative of typical yields and conditions for this class of reactions.

Experimental Protocols

Protocol 1: General Procedure for the Intermolecular Dearomatization of a p-Substituted Phenol

This protocol is a general guideline for the oxidative dearomatization of a p-substituted phenol to a 4-hydroxy-cyclohexadienone using a hypervalent iodine(III) reagent.

Materials:

  • p-Substituted phenol (1.0 mmol)

  • Koser's Reagent (HTIB) or Phenyliodine diacetate (PIDA) (1.1 mmol)

  • Acetonitrile (B52724) (MeCN)

  • Water (H₂O)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a stirred solution of the p-substituted phenol (1.0 mmol) in a mixture of acetonitrile (5 mL) and water (2 mL) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

  • Add Koser's reagent (1.1 mmol) portion-wise over 5 minutes.

  • Stir the reaction mixture vigorously at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 10-90 minutes), quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-hydroxy-cyclohexadienone.

Protocol 2: Intramolecular Dearomatization (Spirocyclization) of a Phenolic Enaminone

This protocol describes the synthesis of a spirocyclic cyclohexadienone from a phenolic enaminone derivative using Koser's reagent.[3]

Materials:

  • Phenolic enaminone derivative (1.0 mmol)[3]

  • Koser's Reagent (HTIB) (1.0 mmol)[3]

  • Dichloromethane (CH₂Cl₂) (10 mL)[3]

  • Argon atmosphere

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard workup and purification equipment

Procedure:

  • Dissolve the phenolic enaminone derivative (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask under an argon atmosphere.[3]

  • Cool the stirred solution to 0 °C in an ice bath.[3]

  • Add Koser's reagent (1.0 mmol) to the solution.[3]

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC, typically 5 hours).[3]

  • Concentrate the reaction mixture under reduced pressure.[3]

  • Purify the residue by column chromatography on silica gel (eluting with a hexane-ethyl acetate (B1210297) gradient) to isolate the spiro cyclohexadienone product.[3]

Safety Precautions

  • Koser's reagent and other hypervalent iodine reagents are oxidizing agents and should be handled with care.

  • Reactions should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

Koser's reagent is an effective and versatile reagent for the dearomatization of phenols, providing access to valuable cyclohexadienone and spirocyclic structures. The mild reaction conditions and broad functional group tolerance make this methodology highly attractive for applications in organic synthesis, particularly in the context of natural product synthesis and drug discovery. The protocols provided herein serve as a practical guide for researchers looking to employ this powerful transformation in their own synthetic endeavors.

G Phenols Phenols Dearomatization Oxidative Dearomatization Phenols->Dearomatization Koser_Reagent Koser's Reagent (HTIB) Koser_Reagent->Dearomatization Cyclohexadienones Cyclohexadienones Dearomatization->Cyclohexadienones Spirocycles Spirocycles Dearomatization->Spirocycles Natural_Products Natural Products Cyclohexadienones->Natural_Products Drug_Development Drug Development Cyclohexadienones->Drug_Development Spirocycles->Natural_Products Spirocycles->Drug_Development

Caption: Relationship between phenols, Koser's reagent, and their synthetic applications.

References

Application Notes and Protocols: Conversion of Enol Esters to α-Tosyloxy Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of enol esters to α-tosyloxy ketones is a valuable transformation in organic synthesis, providing access to versatile chiral building blocks. α-Tosyloxy ketones are important precursors for the synthesis of a variety of α-substituted ketones and heterocyclic compounds.[1] This protocol details the use of hypervalent iodine(III) reagents, specifically [hydroxy(tosyloxy)iodo]benzene (HTIB), for the efficient and high-yielding synthesis of α-tosyloxy ketones from enol esters.[2][3][4] This method offers an alternative to the direct α-tosyloxylation of ketones and can be performed under both stoichiometric and catalytic conditions.[5][6] Enol esters are often more stable than their silyl (B83357) enol ether counterparts in acidic and oxidative environments, making them robust substrates for this transformation.[3]

Reaction Principle

The reaction proceeds via the interaction of the enol ester with a hypervalent iodine(III) reagent. The use of enol derivatives helps to avoid mechanistic pathways that can lead to lower enantioselectivities, which can be an issue in the direct α-tosyloxylation of ketones. The general transformation is depicted below:

Scheme 1: General Conversion of Enol Esters to α-Tosyloxy Ketones

Experimental Protocols

This section provides detailed methodologies for both stoichiometric and catalytic conversion of enol esters to α-tosyloxy ketones using HTIB.

Protocol 1: Stoichiometric α-Tosyloxylation of Enol Esters

This protocol is suitable for a wide range of aromatic, aliphatic, and cyclic enol esters.[2][4]

Materials:

  • Enol ester (1.0 equiv)

  • [Hydroxy(tosyloxy)iodo]benzene (HTIB) (1.1 equiv)

  • Acetonitrile (CH3CN)

  • Stir bar

  • Round-bottom flask

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a solution of the enol ester in acetonitrile, add [hydroxy(tosyloxy)iodo]benzene (HTIB).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α-tosyloxy ketone.

Protocol 2: Catalytic α-Tosyloxylation of Enol Esters

This protocol utilizes a catalytic amount of an iodoarene precursor, with m-chloroperoxybenzoic acid (m-CPBA) as the stoichiometric oxidant to regenerate the active iodine(III) species in situ.[3][4]

Materials:

  • Enol ester (1.0 equiv)

  • Iodobenzene (0.2 equiv)

  • m-Chloroperoxybenzoic acid (m-CPBA) (1.5 equiv)

  • p-Toluenesulfonic acid monohydrate (TsOH·H2O) (1.0 equiv)

  • Acetonitrile (CH3CN)

  • Syringe pump

  • Round-bottom flask

  • Stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a solution of iodobenzene, m-CPBA, and TsOH·H2O in acetonitrile, add the enol ester via syringe pump over several hours.[4]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize the yields of α-tosyloxy ketones from various enol ester substrates under the specified reaction conditions.

Table 1: Stoichiometric α-Tosyloxylation of Various Enol Esters [4]

EntryEnol Ester SubstrateProductYield (%)
11-Phenylvinyl acetate2-Oxo-2-phenylethyl tosylate95
21-Phenylpropen-2-yl acetate1-Oxo-1-phenylpropan-2-yl tosylate98
31-Cyclohexenyl acetate2-Oxocyclohexyl tosylate74
4Heptan-2-on-3-yl acetate2-Oxoheptan-3-yl tosylate99

Table 2: Enantioselective Catalytic α-Tosyloxylation of Enol Acetates [5]

EntryEnol Acetate SubstrateChiral Iodoarene CatalystYield (%)ee (%)
11-Phenylpropen-2-yl acetate(R)-3,3'-di-tert-butyl-5,5',6,6'-tetramethyl-1,1'-biphenyl-2,2'-diylbis(iodane)9096
21-(4-Methoxyphenyl)propen-2-yl acetate(R)-3,3'-di-tert-butyl-5,5',6,6'-tetramethyl-1,1'-biphenyl-2,2'-diylbis(iodane)8594
31-(4-Chlorophenyl)propen-2-yl acetate(R)-3,3'-di-tert-butyl-5,5',6,6'-tetramethyl-1,1'-biphenyl-2,2'-diylbis(iodane)9295

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the catalytic conversion of enol esters to α-tosyloxy ketones.

experimental_workflow A Prepare Reagent Solution (Iodobenzene, m-CPBA, TsOH·H2O in CH3CN) B Slow Addition of Enol Ester (via Syringe Pump) A->B 1 C Reaction Stirring (Room Temperature) B->C 2 D Reaction Monitoring (TLC) C->D 3 E Work-up (Quenching, Extraction, Drying) D->E 4 F Purification (Flash Column Chromatography) E->F 5 G α-Tosyloxy Ketone Product F->G 6

Caption: Catalytic conversion of enol esters workflow.

Reaction Mechanism

The proposed mechanism for the acid-catalyzed conversion of an enol ester to an α-tosyloxy ketone using HTIB is outlined below.

reaction_mechanism cluster_start Starting Materials cluster_end Products EnolEster Enol Ester Intermediate1 Iodonium Intermediate EnolEster->Intermediate1 HTIB HTIB [I(OH)OTs] HTIB->Intermediate1 Intermediate2 Oxonium Ion Intermediate1->Intermediate2 - I-Ph Byproduct1 Iodobenzene Intermediate1->Byproduct1 Product α-Tosyloxy Ketone Intermediate2->Product - H+ Byproduct2 TsOH + H2O Intermediate2->Byproduct2

Caption: Proposed reaction mechanism pathway.

References

Application Notes and Protocols for HTIB-Mediated Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing [Hydroxy(tosyloxy)iodo]benzene (HTIB), also known as Koser's reagent. HTIB is a versatile and environmentally benign hypervalent iodine(III) reagent that facilitates a range of oxidative cyclization reactions under mild conditions. The following sections detail the synthesis of three distinct classes of heterocyclic compounds: chromeno-isoxazoles, 2-aryl-quinoline-4-carboxylic acids, and isoxazoline (B3343090) N-oxides.

Synthesis of Chromeno-isoxazoles via Intramolecular Cycloaddition on Water

The HTIB-mediated synthesis of chromeno-isoxazoles represents an efficient and environmentally friendly approach, taking advantage of "on-water" reaction conditions. This method involves the oxidative cyclization of 2-(allyloxy)benzaldehyde (B1266654) oximes, proceeding through an in-situ generated nitrile oxide intermediate which then undergoes an intramolecular [3+2] cycloaddition.

Quantitative Data
EntrySubstrate (2-(allyloxy)benzaldehyde oxime derivative)Product (Chromeno-isoxazole derivative)Yield (%)
12-(Allyloxy)benzaldehyde oxime3a,4-Dihydro-3H-chromeno[4,3-c]isoxazole85
22-(Allyloxy)-5-bromobenzaldehyde oxime8-Bromo-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole82
32-(Allyloxy)-5-chlorobenzaldehyde oxime8-Chloro-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole84
42-(Allyloxy)-5-nitrobenzaldehyde oxime8-Nitro-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole75
52-(Methallyloxy)benzaldehyde oxime3-Methyl-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole80
Experimental Protocol

General Procedure for the Synthesis of 3a,4-Dihydro-3H-chromeno[4,3-c]isoxazoles:

  • To a stirred solution of the appropriate 2-(allyloxy)benzaldehyde oxime (1.0 mmol) in water (5 mL), add [Hydroxy(tosyloxy)iodo]benzene (HTIB) (1.1 mmol).

  • Stir the reaction mixture vigorously at room temperature for 1-2 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes mixture) to afford the desired chromeno-isoxazole derivative.

Reaction Workflow

HTIB_Chromeno_Isoxazole_Synthesis sub 2-(Allyloxy)benzaldehyde oxime in Water htib Add HTIB sub->htib 1.0 mmol react Stir at Room Temperature (1-2 h) htib->react 1.1 mmol workup Aqueous Workup (EtOAc Extraction) react->workup purify Column Chromatography workup->purify product Pure Chromeno-isoxazole purify->product

Caption: Workflow for HTIB-mediated synthesis of chromeno-isoxazoles.

Synthesis of 2-Aryl-quinoline-4-carboxylic Acids via Pfitzinger Reaction

This protocol describes the synthesis of 2-aryl-quinoline-4-carboxylic acids using a modified Pfitzinger reaction. HTIB is employed to generate an α-tosyloxyacetophenone in situ from the corresponding acetophenone (B1666503). This reactive intermediate then condenses with isatin (B1672199) in the presence of a base to yield the quinoline (B57606) derivative. This method avoids the use of hazardous α-haloacetophenones.

Quantitative Data
EntryAcetophenone DerivativeIsatinProduct (2-Aryl-quinoline-4-carboxylic acid)Yield (%)
1AcetophenoneIsatin2-Phenyl-quinoline-4-carboxylic acid78
24'-MethylacetophenoneIsatin2-(p-Tolyl)-quinoline-4-carboxylic acid82
34'-MethoxyacetophenoneIsatin2-(4-Methoxyphenyl)-quinoline-4-carboxylic acid85
44'-ChloroacetophenoneIsatin2-(4-Chlorophenyl)-quinoline-4-carboxylic acid75
54'-BromoacetophenoneIsatin2-(4-Bromophenyl)-quinoline-4-carboxylic acid72
Experimental Protocol

General Procedure for the Synthesis of 2-Aryl-quinoline-4-carboxylic Acids:

  • In a round-bottom flask, dissolve the substituted acetophenone (1.0 mmol) in acetonitrile (B52724) (10 mL).

  • Add HTIB (1.1 mmol) to the solution and reflux the mixture for 1-2 hours, monitoring by TLC until the acetophenone is consumed.

  • To the cooled reaction mixture containing the in situ generated α-tosyloxyacetophenone, add isatin (1.0 mmol) and a solution of potassium hydroxide (B78521) (6.0 mmol) in water (5 mL).

  • Reflux the resulting mixture for an additional 4-6 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).

  • Acidify the mixture to pH 4-5 with dilute hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol (B145695) to obtain the pure 2-aryl-quinoline-4-carboxylic acid.

Reaction Mechanism

Pfitzinger_Reaction_Mechanism cluster_0 Step 1: In situ generation of α-tosyloxyacetophenone cluster_1 Step 2: Pfitzinger Condensation acetophenone Ar-CO-CH3 intermediate1 α-Tosyloxyacetophenone (Ar-CO-CH2OTs) acetophenone->intermediate1 + HTIB, MeCN, Reflux htib HTIB (PhI(OH)OTs) intermediate3 Condensation Adduct intermediate1->intermediate3 + Isatin-anion isatin Isatin intermediate2 Isatin-anion isatin->intermediate2 + KOH koh KOH product 2-Aryl-quinoline-4-carboxylic acid intermediate3->product Cyclization & Aromatization

Caption: Mechanism of HTIB-mediated Pfitzinger reaction.

Synthesis of Isoxazoline N-Oxides via Oxidative N-O Coupling

This application note details the HTIB-mediated oxidative N-O coupling of β-hydroxy ketoximes to furnish isoxazoline N-oxides. This intramolecular cyclization provides a straightforward route to these five-membered heterocyclic compounds, which are valuable intermediates in organic synthesis.

Quantitative Data
Entryβ-Hydroxy Ketoxime SubstrateSolventProduct (Isoxazoline N-oxide)Yield (%)
11-Phenyl-3-hydroxy-1-butanone oximeMethanol (B129727)3-Methyl-5-phenyl-4,5-dihydroisoxazole 2-oxide88
21-(4-Chlorophenyl)-3-hydroxy-1-butanone oximeMethanol5-(4-Chlorophenyl)-3-methyl-4,5-dihydroisoxazole 2-oxide85
31-(4-Methoxyphenyl)-3-hydroxy-1-butanone oximeMethanol5-(4-Methoxyphenyl)-3-methyl-4,5-dihydroisoxazole 2-oxide90
43-Hydroxy-1-(thiophen-2-yl)-1-butanone oximeDichloromethane (B109758)3-Methyl-5-(thiophen-2-yl)-4,5-dihydroisoxazole 2-oxide82
53-Hydroxy-1,3-diphenyl-1-propanone oximeMethanol3,5-Diphenyl-4,5-dihydroisoxazole 2-oxide92
Experimental Protocol

General Procedure for the Synthesis of Isoxazoline N-Oxides:

  • Dissolve the β-hydroxy ketoxime (1.0 mmol) in methanol or dichloromethane (10 mL).

  • Add HTIB (1.2 mmol) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add water (20 mL) to the residue and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield the pure isoxazoline N-oxide.

Reaction Pathway

Isoxazoline_N_Oxide_Synthesis start β-Hydroxy Ketoxime intermediate Oxidative Intramolecular N-O Coupling start->intermediate MeOH or CH2Cl2, RT reagent HTIB (PhI(OH)OTs) reagent->intermediate product Isoxazoline N-Oxide intermediate->product

Caption: Pathway for HTIB-mediated synthesis of isoxazoline N-oxides.

Application Notes and Protocols: Wittig-HTIB Sequence for β-Benzocycloalkenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of β-benzocycloalkenones is a significant endeavor in organic chemistry, with applications in the development of novel therapeutic agents and functional materials. A robust and environmentally conscious method for the construction of these scaffolds is the Wittig-HTIB sequence. This two-step protocol involves the conversion of readily available α-benzocycloalkenones to their homologous β-benzocycloalkenones. The sequence begins with a Wittig olefination to form an exocyclic alkene, followed by an oxidative rearrangement mediated by [hydroxy(tosyloxy)iodo]benzene (HTIB). This method serves as a safer and more environmentally friendly alternative to protocols that utilize toxic heavy metal reagents such as thallium(III) nitrate (B79036) or silver(I) salts.[1][2] This document provides detailed application notes and experimental protocols for this synthetic sequence.

Reaction Principle

The Wittig-HTIB sequence is a powerful ring expansion strategy. The first step, the Wittig reaction, converts the carbonyl group of an α-benzocycloalkenone into an exocyclic double bond.[3][4] The subsequent step involves the treatment of the resulting arylalkene with HTIB in a protic solvent, typically methanol (B129727). This induces an oxidative rearrangement, leading to the expansion of the cycloalkane ring by one carbon and the formation of the desired β-benzocycloalkenone.[1][2]

Advantages of the Wittig-HTIB Sequence

  • High Regiospecificity: The reaction sequence allows for the specific synthesis of β-benzocycloalkenones.[1][2]

  • Good to Excellent Yields: The overall two-step process provides synthetically useful yields for various ring sizes.

  • Environmental Benignity: It avoids the use of highly toxic thallium(III) or silver(I) reagents, making it a greener alternative.[1][2]

  • Broad Substrate Scope: The method is applicable to the synthesis of six, seven, and eight-membered β-benzocycloalkenones.[1][2][5]

Applications

The Wittig-HTIB sequence is a valuable tool for:

  • The synthesis of homologous β-benzocycloalkenones from α-benzocycloalkenones.[1][2][5]

  • The preparation of regioisomeric pairs of methyl-substituted β-benzocycloalkenones.[1][5][6]

  • The incorporation of isotopic labels, such as carbon-13, into the β-benzocycloalkenone core, which is useful for mechanistic studies and as tracers in biological systems.[1]

Experimental Protocols

General Considerations
  • All reactions should be performed in well-ventilated fume hoods.

  • Reagents and solvents should be of appropriate purity. Anhydrous solvents may be required for the Wittig reaction.

  • Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Product purification is typically achieved by column chromatography.

Protocol 1: Wittig Olefination of α-Benzocycloalkenones

This protocol describes the general procedure for the synthesis of the exocyclic alkene intermediate.

Materials:

  • α-Benzocycloalkenone (e.g., 1-indanone, α-tetralone)

  • Methyltriphenylphosphonium (B96628) bromide or iodide

  • Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Anhydrous work-up and purification reagents

Procedure:

  • To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium (1.1 eq) at 0 °C.

  • Allow the resulting orange-red solution of the ylide to stir at room temperature for 1-2 hours.

  • Cool the reaction mixture back to 0 °C and add a solution of the α-benzocycloalkenone (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired exocyclic alkene.

Protocol 2: HTIB-Mediated Oxidative Rearrangement

This protocol outlines the ring expansion of the exocyclic alkene to the β-benzocycloalkenone.

Materials:

  • Exocyclic alkene (from Protocol 1)

  • [Hydroxy(tosyloxy)iodo]benzene (HTIB)

  • Methanol (95%)

  • Sodium bicarbonate

  • Standard work-up and purification reagents

Procedure:

  • Dissolve the exocyclic alkene (1.0 eq) in 95% methanol.

  • Add [hydroxy(tosyloxy)iodo]benzene (HTIB) (1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.

  • Upon completion, add a saturated aqueous solution of sodium bicarbonate to quench the reaction.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether or dichloromethane (B109758) (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure β-benzocycloalkenone.

Data Presentation

The following table summarizes the reported yields for the synthesis of various β-benzocycloalkenones using the Wittig-HTIB sequence.

Starting α-BenzocycloalkenoneIntermediate AlkeneResulting β-BenzocycloalkenoneOverall Yield (%)Reference
1-Indanone1-Methylideneindan2-Tetralone83[1]
2-Methyl-1-indanone1-Methylidene-2-methylindan2-Methyl-1-tetralone75[1]
α-Tetralone1-Methylidene-1,2,3,4-tetrahydronaphthaleneβ-Benzosuberone81[1]
2-Methyl-α-tetralone1-Methylidene-2-methyl-1,2,3,4-tetrahydronaphthalene2-Methyl-β-benzosuberone78[1]
7-Methoxy-α-tetralone7-Methoxy-1-methylidene-1,2,3,4-tetrahydronaphthalene7-Methoxy-β-benzosuberone85[1]
Benz[e]indan-1-one1-Methylidene-2,3-dihydro-1H-benz[e]indeneNaphtho[1,2-c]oxepin-1(3H)-one70[1]
1-Benzosuberone1-Methylidene-2,3,4,5-tetrahydro-1H-benzo[7]annulene2-Benzocyclooctanone65[1]
1-(¹³C-Methylidene)indan1-(¹³C-Methylidene)indan1-¹³C-2-Tetralone91[1]

Mandatory Visualizations

Wittig_HTIB_Sequence start α-Benzocycloalkenone intermediate Exocyclic Alkene start->intermediate Wittig Olefination wittig_reagent Ph3P=CH2 (Wittig Reagent) product β-Benzocycloalkenone intermediate->product Oxidative Rearrangement htib HTIB, MeOH

Caption: Overall workflow of the Wittig-HTIB sequence for β-benzocycloalkenone synthesis.

Oxidative_Rearrangement_Mechanism cluster_start Step 1: Electrophilic Attack cluster_nucleophilic_attack Step 2: Nucleophilic Attack by Solvent cluster_rearrangement Step 3: 1,2-Aryl Migration and Ring Expansion cluster_hydrolysis Step 4: Hydrolysis alkene Exocyclic Alkene intermediate1 Iodonium Ion Intermediate alkene->intermediate1 htib HTIB (I(III)-OTs) htib->intermediate1 intermediate2 Methoxy-iodinane Intermediate intermediate1->intermediate2 methanol Methanol (Solvent) methanol->intermediate2 intermediate3 Oxocarbenium Ion intermediate2->intermediate3 Aryl Migration product β-Benzocycloalkenone intermediate3->product water Water water->product

Caption: Proposed mechanism for the HTIB-mediated oxidative rearrangement.

References

Application Notes and Protocols: Dehydrosulfurization of Thioureas with (Hydroxy(tosyloxy)iodo)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the dehydrosulfurization of thioureas to synthesize carbodiimides using the hypervalent iodine(III) reagent, (Hydroxy(tosyloxy)iodo)benzene (HTIB), also known as Koser's Reagent. This method offers a simple, mild, and highly efficient route to a wide range of symmetrical and unsymmetrical carbodiimides, which are crucial reagents in organic synthesis, particularly in coupling reactions and the formation of heterocycles.[1][2][3][4] The protocol is notable for its excellent yields, high selectivity, and applicability to substrates, such as 1,3-dialkylthioureas, that are often challenging to convert using other methods.[3][4]

Introduction

Carbodiimides are a vital class of organic compounds utilized extensively as coupling agents in peptide synthesis, for the formation of esters and amides, and as intermediates in the synthesis of various heterocyclic compounds and polymers.[2] Traditional methods for carbodiimide (B86325) synthesis often involve harsh conditions, toxic reagents, or have limited substrate scope.[2] The use of hypervalent iodine(III) reagents, such as HTIB, has emerged as a green and efficient alternative for various organic transformations due to their low toxicity, stability, and high reactivity under mild conditions.[2][5] The dehydrosulfurization of thioureas using HTIB and a base like triethylamine (B128534) provides a robust and versatile method for accessing carbodiimides.[4]

Reaction Mechanism

The proposed reaction pathway for the dehydrosulfurization of thioureas with HTIB is initiated by the nucleophilic attack of the sulfur atom of the thiourea (B124793) on the electrophilic iodine center of HTIB. This displaces the tosyloxy group and forms a sulfonium (B1226848) intermediate. Subsequent deprotonation by a base, such as triethylamine, facilitates an intramolecular cyclization, followed by reductive elimination to yield the corresponding carbodiimide, iodobenzene, and sulfur.

reaction_mechanism thiourea Thiourea (R-NH-C(S)-NH-R') intermediate_A Intermediate A thiourea->intermediate_A + PhI(OH)OTs htib This compound (PhI(OH)OTs) htib->intermediate_A intermediate_B Intermediate B intermediate_A->intermediate_B + Et3N - TsOH carbodiimide Carbodiimide (R-N=C=N-R') intermediate_B->carbodiimide Reductive Elimination byproducts Byproducts (PhI + TsOH + S) intermediate_B->byproducts Et3N Triethylamine (Et3N) Et3N->intermediate_A

Caption: Proposed reaction mechanism for the dehydrosulfurization of thioureas.

Experimental Workflow

The general experimental workflow for the dehydrosulfurization of thioureas using HTIB is straightforward and can be completed in a standard laboratory setting. The process involves the dissolution of the thiourea substrate, cooling the reaction mixture, followed by the sequential addition of triethylamine and HTIB. The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated and purified.

experimental_workflow start Start dissolve Dissolve thiourea in ethyl acetate (B1210297) start->dissolve cool Cool reaction mixture to 0 °C dissolve->cool add_et3n Add triethylamine (2.0 eq.) cool->add_et3n add_htib Add HTIB (1.2 eq.) in portions add_et3n->add_htib stir Stir at 0 °C to room temperature add_htib->stir monitor Monitor reaction by TLC stir->monitor workup Aqueous workup monitor->workup Reaction complete extract Extract with ethyl acetate workup->extract dry_purify Dry organic layer and purify by chromatography extract->dry_purify end End dry_purify->end

Caption: General experimental workflow for carbodiimide synthesis.

Quantitative Data Summary

The dehydrosulfurization of various symmetrical and unsymmetrical thioureas using HTIB proceeds with excellent yields.[1] A summary of the reported yields for a range of substrates is presented in the table below.[4]

EntryThiourea (R, R')ProductYield (%)
1R = R' = Phenyl1,3-Diphenylcarbodiimide95
2R = R' = 4-Tolyl1,3-Di-p-tolylcarbodiimide96
3R = R' = 4-Methoxyphenyl1,3-Bis(4-methoxyphenyl)carbodiimide94
4R = R' = 4-Chlorophenyl1,3-Bis(4-chlorophenyl)carbodiimide92
5R = R' = Cyclohexyl1,3-Dicyclohexylcarbodiimide90
6R = R' = Isopropyl1,3-Diisopropylcarbodiimide88
7R = Phenyl, R' = Methyl1-Methyl-3-phenylcarbodiimide91
8R = Phenyl, R' = Ethyl1-Ethyl-3-phenylcarbodiimide93
9R = Phenyl, R' = Cyclohexyl1-Cyclohexyl-3-phenylcarbodiimide89

Detailed Experimental Protocols

Materials and Equipment:

  • Substituted thiourea

  • This compound (HTIB)

  • Triethylamine (Et3N)

  • Ethyl acetate (EtOAc), anhydrous

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Thin-layer chromatography (TLC) plates

General Procedure for the Synthesis of Carbodiimides:

  • To a stirred solution of the corresponding thiourea (1.0 mmol) in ethyl acetate (10 mL) at 0 °C in an ice bath, add triethylamine (2.0 mmol, 2.0 equiv).

  • To this mixture, add this compound (HTIB) (1.2 mmol, 1.2 equiv) in small portions over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and continue stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, quench the reaction by adding water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO3 solution (15 mL) followed by brine (15 mL).

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of hexane (B92381) and ethyl acetate) to afford the pure carbodiimide.

Synthesis of this compound (HTIB) - Koser's Reagent:

For laboratories where HTIB is not commercially available, it can be synthesized from iodobenzene. A common one-pot synthesis involves the oxidation of an iodoarene with m-chloroperbenzoic acid (m-CPBA) in the presence of p-toluenesulfonic acid (p-TsOH).[6][7]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is an oxidizing agent and should be handled with care.

  • Triethylamine is a corrosive and flammable liquid.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The dehydrosulfurization of thioureas using this compound provides a highly effective and versatile method for the synthesis of carbodiimides. The reaction proceeds under mild conditions with high yields and accommodates a broad range of substrates, including those that are challenging for other synthetic routes. This protocol is a valuable addition to the synthetic chemist's toolbox for accessing important carbodiimide intermediates in pharmaceutical and materials science research.

References

Application Notes and Protocols: Preparation of Nitriles from Aldehydes using Koser's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of aldehydes to nitriles is a fundamental transformation in organic synthesis, providing access to a versatile functional group that serves as a precursor to amines, carboxylic acids, amides, and various heterocyclic compounds. Hypervalent iodine reagents, such as [Hydroxy(tosyloxy)iodo]benzene (HTIB), commonly known as Koser's reagent, have emerged as powerful tools for this conversion due to their mild reaction conditions, high efficiency, and broad functional group tolerance.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of nitriles from aldehydes utilizing Koser's reagent and related hypervalent iodine compounds.

Reaction Principle

The reaction proceeds via the in situ formation of an aldimine from the aldehyde and a nitrogen source, typically aqueous ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[1][3] The hypervalent iodine reagent then oxidizes the aldimine to the corresponding nitrile.[1][3] These reagents are attractive due to their low toxicity, ease of handling, and high reactivity.[1][2]

Application Notes

  • Substrate Scope: This method is applicable to a wide range of aromatic, aliphatic, and heterocyclic aldehydes. Aromatic aldehydes, particularly those with electron-withdrawing or electron-donating groups, generally provide excellent yields.[1][3] Aliphatic aldehydes can also be converted to their corresponding nitriles, sometimes requiring longer reaction times for optimal yields.[3]

  • Reagent Equivalents: Typically, a molar excess of the hypervalent iodine reagent and the nitrogen source relative to the aldehyde is used to ensure complete conversion.

  • Solvent System: The reaction is often carried out in aqueous media, which simplifies the workup procedure and aligns with green chemistry principles.[1]

  • Temperature: The reaction temperature can vary from room temperature to gentle heating (e.g., 70°C), depending on the specific substrate and hypervalent iodine reagent used.[1][3]

  • Additives: In some cases, the addition of a surfactant like sodium dodecylsulfate (SDS) can enhance the reaction rate and yield, particularly for less soluble aldehydes.[3]

  • Polymer-Supported Reagents: For simplified purification, polymer-supported versions of hypervalent iodine reagents can be employed, allowing for easy removal of the spent reagent by filtration.[3]

Proposed Reaction Mechanism

The plausible mechanism for the conversion of aldehydes to nitriles using a hypervalent iodine(III) reagent in the presence of a nitrogen source is depicted below. The process begins with the formation of an aldimine from the aldehyde and ammonia. This intermediate is then oxidized by the hypervalent iodine reagent to furnish the nitrile product.

ReactionMechanism Aldehyde R-CHO (Aldehyde) Aldimine R-CH=NH (Aldimine) Aldehyde->Aldimine + NH₃ - H₂O Ammonia NH₃ HypervalentIodine ArI(OAc)₂ (Hypervalent Iodine Reagent) Intermediate_complex [Intermediate Complex] Aldimine->Intermediate_complex + ArI(OAc)₂ Nitrile R-C≡N (Nitrile) Intermediate_complex->Nitrile ArylIodide ArI Intermediate_complex->ArylIodide AceticAcid 2 CH₃COOH Intermediate_complex->AceticAcid

Caption: Proposed mechanism for the hypervalent iodine-mediated synthesis of nitriles from aldehydes.

Experimental Workflow

The general experimental workflow for the preparation of nitriles from aldehydes using a hypervalent iodine reagent is outlined in the following diagram.

ExperimentalWorkflow start Start reactants Combine Aldehyde, Nitrogen Source, and Solvent start->reactants add_reagent Add Hypervalent Iodine Reagent reactants->add_reagent reaction Stir at Specified Temperature and Time add_reagent->reaction workup Aqueous Workup (e.g., Dilution with Water, Extraction with Organic Solvent) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization of the Nitrile Product purification->characterization end End characterization->end

Caption: General experimental workflow for nitrile synthesis from aldehydes.

Experimental Protocols

Protocol 1: Synthesis of Nitriles using Iodosobenzene (B1197198) Diacetate (IBD) in Aqueous Ammonia

This protocol is adapted from a mild and high-yielding procedure for the conversion of various aldehydes to their corresponding nitriles.[1]

Materials:

  • Aldehyde (1 mmol)

  • Iodosobenzene diacetate (IBD) (1.1 mmol)

  • Aqueous ammonia (25%, 5 mL)

  • Dichloromethane (B109758) (DCM)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1 mmol) in aqueous ammonia (5 mL).

  • To this solution, add iodosobenzene diacetate (1.1 mmol) portion-wise over 5-10 minutes while stirring at room temperature (25 °C).

  • Continue stirring the reaction mixture at room temperature for 4-9 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure nitrile.

Protocol 2: Synthesis of Nitriles using a Hypervalent Iodine(III) Reagent in Aqueous Ammonium Acetate

This protocol describes a facile one-pot synthesis of nitriles from aldehydes in an aqueous medium.[3]

Materials:

  • Aldehyde (1 mmol)

  • PhI(OAc)₂ (2 mmol)

  • Aqueous ammonium acetate (3 mL, 30 mmol)

  • Sodium dodecylsulfate (SDS) (0.2 mmol)

  • Water

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add the aldehyde (1 mmol), aqueous ammonium acetate (3 mL, 30 mmol), and sodium dodecylsulfate (0.2 mmol).

  • Add PhI(OAc)₂ (2 mmol) to the mixture.

  • Heat the reaction mixture to 70 °C and stir for the required time (typically 4 hours for benzylic and allylic aldehydes). Monitor the reaction by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with an appropriate organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield the pure nitrile.

Quantitative Data Summary

The following tables summarize the reported yields for the synthesis of various nitriles from their corresponding aldehydes using hypervalent iodine reagents.

Table 1: Synthesis of Nitriles using Iodosobenzene Diacetate in Aqueous Ammonia [1]

EntryAldehydeProductTime (h)Yield (%)
14-Methylbenzaldehyde4-Methylbenzonitrile392
24-Methoxybenzaldehyde4-Methoxybenzonitrile494
34-Chlorobenzaldehyde4-Chlorobenzonitrile590
44-Nitrobenzaldehyde4-Nitrobenzonitrile688
5BenzaldehydeBenzonitrile495
62-Naphthaldehyde2-Naphthonitrile585
7CinnamaldehydeCinnamonitrile782
8OctanalOctanenitrile975

Table 2: Synthesis of Nitriles using PhI(OAc)₂ in Aqueous Ammonium Acetate at 70 °C [3]

EntryAldehydeTime (h)Yield (%)
14-Chlorobenzaldehyde495
24-Methylbenzaldehyde496
34-Methoxybenzaldehyde494
4Benzaldehyde498
52-Naphthaldehyde492
6Cinnamaldehyde493
7Hexanal1285
8Octanal1282

Conclusion

The use of Koser's reagent and related hypervalent iodine compounds provides an efficient, mild, and often environmentally friendly method for the preparation of nitriles from a diverse range of aldehydes. The straightforward experimental protocols, coupled with high yields and broad substrate applicability, make this a valuable synthetic tool for researchers in academia and industry. The choice of the specific hypervalent iodine reagent, nitrogen source, and reaction conditions can be tailored to the specific substrate to achieve optimal results.

References

Application Notes and Protocols: Oxidative Rearrangement of Arylalkenes with HTIB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypervalent iodine reagents have emerged as powerful tools in modern organic synthesis, offering mild and selective methods for a variety of transformations. Among these, [Hydroxy(tosyloxy)iodo]benzene (HTIB), also known as Koser's reagent, is a versatile and commercially available reagent. One of its key applications is the oxidative rearrangement of arylalkenes, which provides a straightforward and efficient route to valuable α-aryl ketones.[1][2][3] This reaction proceeds under mild conditions, tolerates a range of functional groups, and offers a high degree of regioselectivity, making it a valuable method in the synthesis of pharmaceuticals and other complex organic molecules.[1]

This document provides detailed application notes on the oxidative rearrangement of arylalkenes using HTIB, including a summary of its scope, a proposed mechanism, and comprehensive experimental protocols.

Reaction Scope and Applications

The oxidative rearrangement of arylalkenes with HTIB is a general and high-yielding transformation.[1][4] The reaction is typically carried out in 95% methanol (B129727) at room temperature and is applicable to a variety of both acyclic and cyclic arylalkenes.[1] This method allows for the regioselective synthesis of isomeric α-aryl ketones by carefully choosing the starting alkene.[1] For instance, the reaction of 2-phenyl-1-pentene (B13811012) yields 1-phenyl-2-pentanone, while its isomer, 2-phenyl-2-pentene, provides 3-phenyl-2-pentanone, with no cross-contamination of the isomeric products.[1]

The reaction has been successfully applied to a range of substituted arylalkenes, including those with different aryl groups and varying alkyl substituents.[1] The versatility of HTIB extends beyond this specific rearrangement, as it is also utilized in α-oxidation of carbonyl compounds, ring contractions and expansions, and the synthesis of iodonium (B1229267) salts.[5][6]

Data Presentation

The following tables summarize the results of the oxidative rearrangement of various arylalkenes with HTIB in 95% methanol.[1]

Table 1: Oxidative Rearrangement of Acyclic Arylalkenes with HTIB [1]

SubstrateProductTime (min)Yield (%)
2-Phenyl-1-propene1-Phenyl-2-propanone2085
2-Phenyl-1-butene1-Phenyl-2-butanone2087
2-Phenyl-2-butene3-Phenyl-2-butanone3082
2-Phenyl-1-pentene1-Phenyl-2-pentanone2088
2-Phenyl-2-pentene3-Phenyl-2-pentanone3075
1,1-DiphenylethyleneDeoxybenzoin1592

Table 2: Oxidative Rearrangement of Cyclic Arylalkenes with HTIB [1]

SubstrateProductTime (min)Yield (%)
1-Phenylcyclohexene2-Phenylcyclohexanone3078
1-Phenylcyclopentene2-Phenylcyclopentanone*4543
1-Phenylcycloheptene2-Phenylcycloheptanone3072

*Product isolated after hydrolysis of the intermediate dimethylketal.[1]

Reaction Mechanism

The proposed mechanism for the oxidative rearrangement of arylalkenes with HTIB in methanol involves an initial electrophilic attack of the hypervalent iodine reagent on the double bond. This is followed by nucleophilic participation of the solvent (methanol) and a 1,2-aryl migration to yield the final α-aryl ketone product after hydrolysis.

Reaction_Mechanism cluster_0 Reaction Pathway Arylalkene Arylalkene Intermediate1 Iodonium Ion Intermediate Arylalkene->Intermediate1 + HTIB HTIB HTIB (PhI(OH)OTs) HTIB->Intermediate1 Intermediate2 Oxonium Ion Intermediate Intermediate1->Intermediate2 + MeOH Intermediate3 Carbocation Intermediate Intermediate2->Intermediate3 - PhI, - TsOH Rearranged_Product α-Aryl Ketone Intermediate3->Rearranged_Product 1,2-Aryl Shift Rearranged_Product->Rearranged_Product Tautomerization & Hydrolysis Methanol MeOH Methanol->Intermediate2 Water H₂O (from 95% MeOH) Hydrolysis Hydrolysis Water->Hydrolysis

Caption: Proposed mechanism for the HTIB-mediated oxidative rearrangement of arylalkenes.

Experimental Protocols

General Procedure for the Oxidative Rearrangement of Arylalkenes with HTIB [1]

This protocol is a representative example for the synthesis of 1-phenyl-2-pentanone from 2-phenyl-1-pentene.

Materials:

  • [Hydroxy(tosyloxy)iodo]benzene (HTIB)

  • Arylalkene (e.g., 2-phenyl-1-pentene)

  • 95% Methanol (Methanol/Water 95:5 v/v)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a magnetically stirred solution of the arylalkene (e.g., 2-phenyl-1-pentene, 1.60 g, 10.9 mmol) in 95% methanol (45 mL) in a round-bottom flask, add crystalline HTIB (3.92 g, 10 mmol) in one portion at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature. The completion of the reaction can be monitored by a negative starch-iodide test (a drop of the reaction mixture added to an aqueous solution of potassium iodide should not produce a dark color). Reaction times typically range from 15 to 45 minutes.[1]

  • Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol.

  • Partition the remaining oily residue between dichloromethane (40 mL) and water (40 mL) in a separatory funnel.

  • Separate the layers, and wash the organic layer sequentially with water (2 x 40 mL) and brine (35 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude α-aryl ketone.

  • The crude product can be further purified by standard methods such as column chromatography or distillation if necessary.

Workflow Diagram:

Experimental_Workflow start Start dissolve Dissolve Arylalkene in 95% Methanol start->dissolve add_htib Add HTIB dissolve->add_htib stir Stir at Room Temperature (15-45 min) add_htib->stir monitor Monitor Reaction (Starch-Iodide Test) stir->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete partition Partition between CH₂Cl₂ and H₂O concentrate->partition wash Wash Organic Layer (H₂O, Brine) partition->wash dry Dry over MgSO₄ wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify Product (Optional) filter_concentrate->purify end End filter_concentrate->end purify->end

Caption: General experimental workflow for the oxidative rearrangement of arylalkenes.

Conclusion

The oxidative rearrangement of arylalkenes using HTIB is a robust and reliable method for the synthesis of α-aryl ketones. Its operational simplicity, mild reaction conditions, and broad substrate scope make it an attractive tool for synthetic chemists in both academic and industrial settings. The detailed protocols and tabulated data provided herein should serve as a valuable resource for researchers looking to implement this methodology in their synthetic endeavors.

References

Application Notes and Protocols: Step-by-Step Synthesis of HTIB Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypervalent iodine(III) reagents have emerged as versatile and environmentally benign alternatives to heavy metal-based oxidants in modern organic synthesis.[1][2] Among these, [Hydroxy(tosyloxy)iodo]benzene (HTIB), commonly known as Koser's Reagent, and its derivatives are particularly valuable due to their stability, reactivity, and broad applicability.[1][3] Cyclic hypervalent iodine compounds, such as benziodoxoles, generally exhibit greater thermal stability compared to their acyclic counterparts.[3] HTIB derivatives are employed in a wide array of transformations, including α-functionalization of ketones, oxidative rearrangements, and the synthesis of various heterocyclic compounds and iodonium (B1229267) salts.[1][4][5] Their ability to act as efficient oxidants and group transfer agents makes them indispensable tools in synthetic chemistry, including in the development of new pharmaceutical agents.[3]

This document provides detailed protocols for the synthesis of HTIB and its derivatives, methods for their purification and characterization, and a summary of quantitative data to facilitate their application in research and drug development.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various HTIB derivatives, along with their characterization data.

Table 1: Synthesis of HTIB Derivatives from Substituted Iodoarenes [1][2]

EntrySubstituent on IodoareneReaction Time (h)Yield (%)Melting Point (°C)
1H197136-138
24-Me195142-144
34-tBu198138-140
44-OMe196135-137
54-F192148-150
64-Cl194160-162
74-Br193165-167
84-NO₂385170-172 (dec.)
93-CF₃197155-157
102,4,6-Me₃191168-170

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Selected HTIB Derivatives (in DMSO-d₆)

EntrySubstituent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1H9.98 (br s, 1H, OH), 8.63 (s, 1H), 8.50 (d, J = 8.0 Hz, 1H), 8.08 (d, J = 8.0 Hz, 1H), 7.85 (t, J = 8.0 Hz, 1H), 7.48 (d, J = 8.0 Hz, 2H), 7.12 (d, J = 8.0 Hz, 2H), 2.29 (s, 3H)145.5, 137.8, 134.7, 132.1, 131.8, 128.1, 125.5, 121.1, 20.8
23-CF₃9.98 (bs, 1H), 8.63 (s, 1H), 8.50 (d, J = 8.0 Hz, 1H), 8.08 (d, J = 8.0 Hz, 1H), 7.85 (t, J = 8.0 Hz, 1H), 7.48 (d, J = 8.0 Hz, 2H), 7.12 (d, J = 8.0 Hz, 2H), 2.29 (s, 3H)145.5, 137.8, 134.7, 132.1, 131.8, 128.1, 125.5, 123.1 (q, J = 272 Hz), 20.7
32,4,6-Me₃7.48 (d, J=8.0 Hz, 2H), 7.11 (d, J=8.0 Hz, 2H), 6.48 (s, 2H), 3.94 (s, 6H), 3.87 (s, 3H), 3.86 (s, 3H), 2.28 (s, 3H)166.4, 165.2, 159.5, 145.5, 137.8, 134.7, 132.1, 131.8, 128.1, 125.5, 121.1, 92.2, 87.1, 57.4, 56.3, 52.7, 20.8

Experimental Protocols

Protocol 1: One-Pot Synthesis of [Hydroxy(tosyloxy)iodo]benzene (HTIB) from Iodobenzene (B50100)

This protocol details a reliable and efficient one-pot synthesis of the parent HTIB, Koser's Reagent.[1]

Materials:

  • Iodobenzene

  • m-Chloroperbenzoic acid (m-CPBA, ≤77%)

  • p-Toluenesulfonic acid monohydrate

  • 2,2,2-Trifluoroethanol (TFE)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Oil bath

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve m-CPBA (1.0 equiv) in TFE.

  • Addition of Reagents: To the solution, add iodobenzene (1.0 equiv) and p-toluenesulfonic acid monohydrate (1.0 equiv).

  • Reaction: Stir the reaction mixture vigorously in a preheated oil bath at 40 °C for 1 hour.

  • Work-up: Remove the TFE by rotary evaporation or distillation under reduced pressure.

  • Purification: To the resulting residue, add diethyl ether and stir for 30 minutes to triturate the product.

  • Isolation: Collect the white solid product by suction filtration using a Büchner funnel, washing with diethyl ether.

  • Drying: Dry the product under vacuum to obtain pure [hydroxy(tosyloxy)iodo]benzene.

Characterization: The product can be characterized by ¹H and ¹³C NMR spectroscopy and its melting point can be determined.

Protocol 2: General One-Pot Synthesis of Substituted HTIB Derivatives from Iodoarenes

This general protocol can be adapted for the synthesis of a variety of electron-rich and electron-deficient HTIB derivatives.[1][3]

Materials:

  • Substituted Iodoarene (e.g., 4-iodotoluene, 4-iodoanisole, 4-iodonitrobenzene)

  • m-Chloroperbenzoic acid (m-CPBA, ≤77%)

  • p-Toluenesulfonic acid monohydrate

  • 2,2,2-Trifluoroethanol (TFE)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Oil bath

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a round-bottom flask with a magnetic stirrer, dissolve m-CPBA (1.0 equiv) in TFE.

  • Addition of Reagents: Add the corresponding substituted iodoarene (1.0 equiv) and p-toluenesulfonic acid monohydrate (1.0 equiv) to the solution.

  • Reaction: Stir the mixture at 40 °C. The reaction time may vary depending on the electronic nature of the substituent (see Table 1). For electron-rich and neutral iodoarenes, 1 hour is typically sufficient. For electron-deficient iodoarenes, a longer reaction time (e.g., 3 hours for 4-iodonitrobenzene) may be required.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1 (steps 4-6).

  • Characterization: Characterize the synthesized derivative by NMR spectroscopy and melting point analysis.

Mandatory Visualization

Since specific signaling pathways directly modulated by HTIB derivatives are not extensively documented, the following diagrams illustrate the general experimental workflows for their synthesis and application.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction One-Pot Synthesis cluster_workup Work-up & Purification Iodoarene Substituted Iodoarene Reaction Reaction at 40 °C Iodoarene->Reaction mCPBA m-CPBA mCPBA->Reaction TsOH p-TsOH·H₂O TsOH->Reaction TFE TFE (Solvent) TFE->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Trituration Trituration with Diethyl Ether Evaporation->Trituration Filtration Suction Filtration Trituration->Filtration Product Pure HTIB Derivative Filtration->Product

Caption: General workflow for the one-pot synthesis of HTIB derivatives.

Application_Workflow cluster_applications Synthetic Applications cluster_products Products in Drug Discovery HTIB HTIB Derivative Oxidation α-Oxidation of Ketones HTIB->Oxidation Rearrangement Oxidative Rearrangements HTIB->Rearrangement Heterocycles Synthesis of Heterocycles HTIB->Heterocycles Iodonium_Salts Synthesis of Iodonium Salts HTIB->Iodonium_Salts Functionalized_Intermediates Functionalized Intermediates Oxidation->Functionalized_Intermediates Bioactive_Molecules Bioactive Molecules Rearrangement->Bioactive_Molecules Heterocycles->Bioactive_Molecules Iodonium_Salts->Functionalized_Intermediates

Caption: Application workflow of HTIB derivatives in organic synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Koser's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of Koser's reagent ([hydroxy(tosyloxy)iodo]benzene, HTIB) and its precursor, (diacetoxyiodo)benzene.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Koser's reagent and related compounds.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inaccurate concentration of the oxidizing agent (e.g., m-CPBA).The concentration of active oxidizing agent should be determined by iodometric titration before use.[1][2]
Decomposition of the product at elevated temperatures.Maintain a reaction temperature of 40°C. Higher temperatures (60-80°C) can lead to significant decomposition and lower yields.[1][2][3]
Insufficient reaction time when working at lower temperatures.If the reaction is performed at room temperature, extend the reaction time. For example, a reaction at room temperature for 18 hours can achieve a 90% yield.[1][2]
Poor solubility of reagents.Use of 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent or cosolvent can significantly enhance reaction rates and stabilize intermediates.[4] If the reaction mixture becomes too thick to stir, additional TFE may be added.[2]
Formation of Side Products/Impurities Use of impure starting materials.Ensure the purity of the starting iodoarene and other reagents. Commercial m-CPBA, for instance, often has a purity of around 66-69%.[2]
Undesired side reactions.A one-pot synthesis from iodine and arenes using m-CPBA and tosic acid (TsOH) under mild conditions can avoid the need for expensive and potentially impure iodine(III) precursors.[4]
Difficulty in Product Isolation Product precipitation issues.After reaction completion and solvent removal, add diethyl ether to the residue and stir for 30 minutes to triturate the product as a white solid, which can then be collected by filtration.[1]
Loss of product during workup.Due to the insolubility of the product in TFE, direct filtration of the solid from the crude reaction mixture is possible, followed by washing with diethyl ether.[1][2] A second crop of product can often be obtained by concentrating the filtrate and precipitating with diethyl ether.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of Koser's reagent?

A1: The optimal temperature is generally 40°C.[1] Running the reaction at higher temperatures, such as 60°C or 80°C, can lead to decomposition of the product and a significant decrease in yield.[1][2] While the reaction can be performed at room temperature, it requires a much longer reaction time to achieve a high yield.[1][2]

Q2: How does the choice of solvent affect the reaction yield?

A2: The solvent plays a crucial role. 2,2,2-Trifluoroethanol (TFE) is highly recommended as it can significantly increase reaction rates and help stabilize reactive intermediates.[4] For the synthesis of (diacetoxyiodo)arenes, a ternary solvent system of Ac₂O/AcOH/CH₂Cl₂ has been shown to be effective.[5]

Q3: Is it necessary to dry the m-CPBA before use?

A3: While the reaction can proceed with undried m-CPBA (yielding 86-92%), using dried m-CPBA allows for a more reliable titration to determine the active oxidant concentration.[1][2] However, caution must be exercised as dried m-CPBA is shock-sensitive.[1][2]

Q4: How can I purify the crude Koser's reagent?

A4: In many cases, the crude product is of high purity (e.g., 99% for PhI(OAc)₂) and may not require further purification.[5] If purification is necessary, trituration with diethyl ether is an effective method. The product is a white solid that can be collected by suction filtration and washed with diethyl ether.[1]

Q5: Can Koser's reagent be synthesized directly from iodine and an arene?

A5: Yes, a one-pot synthesis has been developed for neutral and electron-rich [hydroxy(tosyloxy)iodo]arenes (HTIBs) from iodine and arenes, which avoids the need for potentially expensive iodine(III) precursors.[4]

Experimental Protocols

Protocol 1: Optimized Synthesis of (Diacetoxyiodo)arenes using Sodium Percarbonate

This protocol is adapted from a method for the efficient preparation of (diacetoxyiodo)arenes.[5]

  • Slowly add sodium percarbonate (18.4 mmol, 330% excess) in portions to a stirred mixture of acetic anhydride (B1165640) (7.0 mL), acetic acid (5.8 mL), and dichloromethane (B109758) (40 mL).

  • Continue stirring for 1.5 hours, maintaining the temperature at or below 30°C.

  • Add the appropriate iodoarene (6.4 mmol) to the reaction mixture.

  • Stir the reaction mixture at 40°C for 5 hours.

  • After cooling, collect the precipitated sodium acetate (B1210297) by filtration under reduced pressure and wash it with dichloromethane (2 x 15 mL).

  • Evaporate the filtrates under vacuum.

  • Rapidly add cold (0-5°C) 10% aqueous acetic acid (15 mL) to the residue to precipitate the product.

  • Collect the product by filtration.

Protocol 2: Facile One-Pot Synthesis of Koser's Reagent from an Aryl Iodide

This protocol describes a rapid and high-yielding synthesis of Koser's reagent and its derivatives.[1][4]

  • In a round-bottomed flask, dissolve m-chloroperbenzoic acid (m-CPBA, 1.0 equiv.) in 2,2,2-trifluoroethanol (TFE). The concentration of active m-CPBA should be confirmed by iodometric titration.

  • Add the aryl iodide (1.0 equiv.) and p-toluenesulfonic acid monohydrate (1.0 equiv.) to the solution.

  • Place the flask in a preheated oil bath at 40°C and stir the mixture vigorously for 1 hour.

  • Remove the TFE by distillation under reduced pressure.

  • Add diethyl ether to the residue and stir for 30 minutes to induce precipitation of the product.

  • Collect the white solid product by suction filtration and wash with diethyl ether.

  • Dry the product under vacuum.

Quantitative Data Summary

Table 1: Effect of Temperature and Time on Koser's Reagent Yield
Temperature (°C)Time (h)Yield (%)
80176
40197
Room Temp.267
Room Temp.1890
Data sourced from Organic Syntheses procedure.[1][2]

Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Isolation mCPBA m-CPBA in TFE ReactionMix Combine Reagents mCPBA->ReactionMix ArylIodide Aryl Iodide ArylIodide->ReactionMix TsOH p-TsOH TsOH->ReactionMix Stir Stir at 40°C for 1h ReactionMix->Stir Evaporation Remove TFE Stir->Evaporation Trituration Triturate with Et₂O Evaporation->Trituration Filtration Filter & Wash Trituration->Filtration Drying Dry Product Filtration->Drying Product Koser's Reagent Drying->Product

Caption: Workflow for the synthesis of Koser's reagent.

troubleshooting_yield Start Low Yield Observed Q_Temp Was reaction temp > 40°C? Start->Q_Temp S_Temp Reduce temp to 40°C to prevent decomposition. Q_Temp->S_Temp Yes Q_Time Was reaction at RT? Q_Temp->Q_Time No End Yield Improved S_Temp->End S_Time Increase reaction time (e.g., 18h). Q_Time->S_Time Yes Q_Oxidant Was m-CPBA titrated? Q_Time->Q_Oxidant No S_Time->End S_Oxidant Titrate m-CPBA to determine active concentration. Q_Oxidant->S_Oxidant No Q_Oxidant->End Yes S_Oxidant->End

Caption: Troubleshooting logic for low yield in Koser's reagent synthesis.

References

Technical Support Center: HTIB Mediated α-Tosyloxylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing [Hydroxy(tosyloxy)iodo]benzene (HTIB), also known as Koser's Reagent, for the α-tosyloxylation of ketones.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the HTIB-mediated α-tosyloxylation of ketones?

A1: The reaction proceeds via the enol or enolate form of the ketone, which acts as a nucleophile. It attacks the electrophilic iodine(III) center of HTIB. This is followed by a reductive elimination step where the tosyloxy group is transferred to the α-carbon of the ketone, and iodobenzene (B50100) is released as a byproduct. The presence of an acid, like p-toluenesulfonic acid (TsOH), can catalyze the enolization of the ketone.

Q2: Can I use HTIB catalytically?

A2: Yes, catalytic α-tosyloxylation is possible. This is typically achieved by using a catalytic amount of an iodoarene precursor (like iodobenzene) in the presence of a stoichiometric co-oxidant, such as m-chloroperbenzoic acid (m-CPBA), and p-toluenesulfonic acid (TsOH). The m-CPBA reoxidizes the resulting iodobenzene back to the active iodine(III) species in situ.

Q3: My starting ketone is not very soluble in the recommended solvent (e.g., acetonitrile). What should I do?

A3: While acetonitrile (B52724) is a common solvent, other solvents like dichloromethane (B109758) (CH2Cl2) can be used, particularly in a non-nucleophilic context.[1] For substrates with poor solubility, a solvent mixture or gentle heating might improve solubility and reaction performance. However, be aware that changing the solvent can affect reaction rates and selectivity.

Q4: How can I confirm the purity of my HTIB reagent?

A4: The quality of HTIB is crucial for reaction success. It should be a white, crystalline solid. Decomposition is often indicated by a yellowish or brownish color, suggesting the presence of iodine. You can assess purity via melting point analysis or 1H NMR spectroscopy. If in doubt, it is often best to synthesize it fresh.

Q5: Are there alternatives to using ketones directly to avoid side reactions?

A5: Yes, using enol esters as substrates can lead to cleaner reactions and higher yields of the desired α-tosyloxy ketone.[2][3] Enol esters are generally more stable than silyl (B83357) enol ethers in acidic and oxidative conditions and can be converted cleanly to α-tosyloxy ketones with HTIB, sometimes with fewer byproducts compared to the direct reaction with ketones.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the α-tosyloxylation of ketones using HTIB.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive HTIB: The reagent may have decomposed during storage. 2. Insufficient Enolization: The ketone may not be forming its enol/enolate readily. 3. Low Temperature: The reaction may be too slow at the current temperature. 4. Inhibitors: Trace impurities in the solvent or glassware may be quenching the reaction.1. Use freshly prepared or commercially sourced HTIB of high purity. 2. Add a catalytic amount of p-toluenesulfonic acid (TsOH·H₂O) to facilitate enolization. 3. Gently heat the reaction mixture. Refluxing in acetonitrile is a common condition.[4] 4. Ensure all glassware is thoroughly dried and use high-purity, anhydrous solvents.
Formation of a Complex Mixture of Products 1. Over-reaction/Side Reactions: The reaction may be proceeding beyond the desired mono-tosyloxylation. 2. Reaction with Solvent: Nucleophilic solvents like acetonitrile can participate in the reaction. 3. Baeyer-Villiger Oxidation: This is a known side reaction, especially with catalytic systems using m-CPBA.1. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Reduce the reaction temperature. 2. If Ritter-type amidation byproducts are suspected, switch to a non-nucleophilic solvent like dichloromethane (CH2Cl2). 3. Minimize the excess of m-CPBA in catalytic reactions. Consider using stoichiometric HTIB to avoid this issue.
Significant Amount of α-Hydroxy Ketone Byproduct 1. Hydrolysis: The α-tosyloxy ketone product can be hydrolyzed by water present in the reaction mixture or during workup.1. Use anhydrous solvents and reagents. Ensure the p-TsOH used is the monohydrate if specified, but avoid extraneous water. 2. Perform the workup under non-hydrolytic conditions and avoid prolonged exposure to aqueous acidic or basic conditions.
Formation of Iodobenzene Byproducts Complicates Purification 1. Iodobenzene is a natural byproduct of the reaction. 1. Iodobenzene can often be removed by column chromatography. 2. In some cases, trituration with a solvent in which the product is insoluble but iodobenzene is soluble (e.g., petroleum ether or hexanes) can facilitate purification.[4]
Reaction turns dark brown/black 1. Decomposition: The HTIB reagent or product may be decomposing, possibly forming elemental iodine.1. Stop the reaction. This often indicates failure. 2. Re-evaluate the purity of the starting materials and the reaction conditions (especially temperature). Ensure the ketone substrate is stable under oxidative conditions.

Common Side Reactions and Byproducts

The following table summarizes known side reactions. The prevalence of these byproducts is highly dependent on the substrate and reaction conditions.

Side Reaction / Byproduct Typical Substrate Conditions Favoring Formation Notes
Baeyer-Villiger Oxidation KetonesCatalytic reactions using m-CPBA as the terminal oxidant.Can account for 5-20% of the product mixture in some cases.[5]
α-Hydroxy Ketone Ketones, Enol EstersPresence of water in the reaction or during workup.Often a minor byproduct (<5%), but can increase with wet reagents/solvents.[3]
α,β-Ditosyloxy Ketones α,β-Unsaturated Ketones (Chalcones)Favored with electron-withdrawing groups on the aryl ring.Results from the electrophilic addition of HTIB across the double bond.
β,β-Ditosyloxy Ketones α,β-Unsaturated Ketones (Chalcones)Involves a 1,2-aryl migration, favored by electron-donating groups on the migrating aryl ring.A rearrangement product that competes with simple addition.
Ritter-type Products Any substrateUse of acetonitrile as a nucleophilic solvent.The intermediate carbocation is trapped by the solvent.

Experimental Protocols & Methodologies

Protocol: Synthesis of α-Tosyloxyacetophenone (General Procedure)

This protocol is adapted from procedures for in-situ generation of α-tosyloxy ketones.

Materials:

Procedure:

  • To a solution of acetophenone (1.0 eq.) in anhydrous acetonitrile (e.g., 2 mL per mmol of ketone), add HTIB (1.05-1.1 eq.).

  • Stir the resulting mixture under an inert atmosphere (e.g., Nitrogen or Argon).

  • Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, allow the reaction to cool to room temperature.

  • Remove the majority of the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the residual mixture in dichloromethane.

  • Wash the organic layer with cold water (2 x volume of CH2Cl2) to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • The crude α-tosyloxyacetophenone can be purified by column chromatography on silica (B1680970) gel or by trituration/recrystallization from a suitable solvent system (e.g., diethyl ether/petroleum ether).

Visualizations

Reaction Pathways

The following diagram illustrates the desired α-tosyloxylation pathway alongside a common side reaction, the Baeyer-Villiger oxidation.

Reaction_Pathways Ketone Ketone (Substrate) Enol Enol Intermediate Ketone->Enol  Acid cat. (TsOH) mCPBA m-CPBA (Co-oxidant) BV_Product Ester (Baeyer-Villiger Product) Ketone->BV_Product Oxidation Product α-Tosyloxy Ketone (Desired Product) Enol->Product Reductive Elimination HTIB PhI(OH)OTs (HTIB) HTIB->Product Iodobenzene PhI (Byproduct) Product->Iodobenzene releases mCPBA->BV_Product Troubleshooting_Workflow Start Reaction Issue: Low Yield / No Product Check_HTIB Check HTIB Quality (Color, Age, Purity) Start->Check_HTIB New_HTIB Use Fresh HTIB Check_HTIB->New_HTIB Decomposed Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Check_HTIB->Check_Conditions OK New_HTIB->Check_Conditions Retry Add_Catalyst Add TsOH catalyst to promote enolization Check_Conditions->Add_Catalyst No TsOH used Increase_Temp Increase Temperature / Reflux Check_Conditions->Increase_Temp Reaction at RT Analyze_Byproducts Analyze Byproducts (TLC, NMR, LC-MS) Check_Conditions->Analyze_Byproducts Conditions OK Add_Catalyst->Analyze_Byproducts Retry Increase_Temp->Analyze_Byproducts Retry Change_Solvent If Ritter product, use non-nucleophilic solvent (e.g., CH2Cl2) Analyze_Byproducts->Change_Solvent Amide byproduct Use_Enol_Ester If complex mixture, consider using enol ester derivative of ketone Analyze_Byproducts->Use_Enol_Ester Multiple spots Success Problem Solved Analyze_Byproducts->Success Desired product is main spot Change_Solvent->Success Use_Enol_Ester->Success

References

Optimizing temperature for reactions with Koser's reagent to avoid decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction temperatures when using Koser's reagent ([Hydroxy(tosyloxy)iodo]benzene or HTIB) and avoid its thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What is Koser's reagent and what are its primary applications?

A1: Koser's reagent, or [Hydroxy(tosyloxy)iodo]benzene (HTIB), is a hypervalent iodine(III) compound used as a mild oxidizing and electrophilic tosyloxylating agent in organic synthesis.[1][2][3] Its main applications include the α-oxidation of carbonyl compounds, the synthesis of α-tosyloxy ketones, the dearomatization of phenols, and the preparation of iodonium (B1229267) salts.[1][4]

Q2: What is the recommended storage procedure for Koser's reagent?

A2: To ensure its stability, Koser's reagent should be stored in a dark bottle in a refrigerator.[1][4] It is a white solid that is stable to air but can be sensitive to light and heat.[4]

Q3: At what temperature does Koser's reagent start to decompose?

A3: Noticeable decomposition of Koser's reagent and its derivatives has been observed at temperatures of 60°C and above.[4][5] Reactions carried out at 80°C have shown significantly lower yields due to partial decomposition of the reagent.[4][5] For sensitive substrates, it is advisable to conduct reactions at or below 40°C.

Q4: What are the likely decomposition products of Koser's reagent?

A4: The primary thermal decomposition pathway for hypervalent iodine(III) reagents is reductive elimination. For Koser's reagent, this process is expected to yield iodobenzene (B50100) and p-toluenesulfonic acid or its derivatives. While direct, comprehensive studies on all decomposition products are not widely available, these are the most logical and anticipated byproducts based on the known reactivity of this class of compounds.

Q5: How can I visually determine if a reaction with Koser's reagent is complete?

A5: Koser's reagent is largely insoluble in common reaction solvents like dichloromethane (B109758) (DCM) and chloroform (B151607) at the start of a reaction. As the reaction progresses and the reagent is consumed, the solid will gradually dissolve. The disappearance of all solid material can be a visual indicator of reaction completion.[1]

Troubleshooting Guide: Avoiding Decomposition

This guide addresses common issues encountered during reactions with Koser's reagent, with a focus on preventing thermal decomposition.

Issue Potential Cause Recommended Solution
Low reaction yield Thermal decomposition of Koser's reagent.- Lower the reaction temperature. Optimal temperatures are often at or below 40°C. - For highly sensitive substrates, consider running the reaction at room temperature, although this may require longer reaction times.[4][5] - Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged heating.
Formation of unexpected byproducts Side reactions due to excessive heat.- In addition to lowering the temperature, consider the choice of solvent. While solvents like 2,2,2-trifluoroethanol (B45653) (TFE) can accelerate reactions, their impact on the thermal stability of the reagent should be considered.[6] - Ensure that the substrate is stable under the reaction conditions.
Inconsistent reaction times Poor solubility of Koser's reagent at lower temperatures.- Use a solvent in which the reagent has moderate solubility, or use a co-solvent system. - Employing techniques like sonication can help to disperse the reagent and enhance reactivity at lower temperatures, reducing the need for heating.[7]
Difficulty monitoring reaction progress Challenges in differentiating between the reagent and product by TLC.- Develop a specific analytical method, such as HPLC or ¹H NMR, to monitor the consumption of the starting material and the formation of the product and key byproducts like iodobenzene.

Experimental Protocols

Protocol 1: General Procedure for α-Tosyloxylation of a Ketone

This protocol provides a general method for the α-tosyloxylation of a ketone using Koser's reagent, with an emphasis on temperature control.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 eq.) and a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane).

  • Reagent Addition: Add Koser's reagent (1.1 eq.) to the mixture.

  • Temperature Control: Maintain the reaction temperature at or below 40°C using a water or oil bath. For sensitive substrates, consider running the reaction at room temperature (approximately 20-25°C).

  • Reaction Monitoring: Monitor the reaction progress by TLC, HPLC, or ¹H NMR until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Monitoring Decomposition of Koser's Reagent by ¹H NMR

This protocol describes a method to monitor the thermal decomposition of Koser's reagent in a given solvent.

  • Sample Preparation: Prepare a solution of Koser's reagent (e.g., 10 mg/mL) in a deuterated solvent of choice (e.g., CDCl₃, acetonitrile-d₃) in an NMR tube. Add an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene).

  • Initial Spectrum: Acquire a ¹H NMR spectrum at room temperature to establish the initial concentrations of Koser's reagent and the internal standard.

  • Heating and Monitoring: Heat the NMR tube to the desired temperature (e.g., 40°C, 60°C, 80°C) in a temperature-controlled NMR probe or an external heating block, acquiring spectra at regular intervals (e.g., every 30 minutes).

  • Data Analysis: Integrate the characteristic peaks of Koser's reagent, the anticipated decomposition product (iodobenzene), and the internal standard. The decrease in the integral of the Koser's reagent peak relative to the internal standard over time indicates the rate of decomposition.

Data Presentation

Table 1: Effect of Temperature on the Yield of a Koser's Reagent Derivative Synthesis

This table summarizes the impact of reaction temperature on the yield of 1-[Hydroxy(tosyloxy)iodo]-3-trifluoromethylbenzene, a derivative of Koser's reagent. The data clearly indicates that higher temperatures lead to reduced yields due to decomposition.[4][5]

Reaction Temperature (°C)Reaction Time (h)Yield (%)
Room Temperature1890
40197
601Lower Yield (not quantified)
80176

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yields

This diagram illustrates a logical workflow for troubleshooting low yields in reactions involving Koser's reagent, with a primary focus on mitigating thermal decomposition.

Troubleshooting_Workflow start Low Reaction Yield check_temp Was reaction temperature > 40°C? start->check_temp lower_temp Action: Lower temperature to RT - 40°C check_temp->lower_temp Yes check_solvent Is solvent appropriate? check_temp->check_solvent No monitor_rxn Action: Monitor reaction closely and reduce heating time lower_temp->monitor_rxn end_point Improved Yield monitor_rxn->end_point change_solvent Action: Consider alternative solvent or co-solvent system check_solvent->change_solvent No check_substrate Is the substrate stable? check_solvent->check_substrate Yes change_solvent->end_point modify_conditions Action: Modify conditions to protect the substrate check_substrate->modify_conditions No check_substrate->end_point Yes modify_conditions->end_point

Caption: A step-by-step guide to diagnosing and resolving low reaction yields.

Diagram 2: Proposed Thermal Decomposition Pathway of Koser's Reagent

This diagram illustrates the proposed mechanism for the thermal decomposition of Koser's reagent via reductive elimination.

Decomposition_Pathway kosers_reagent Koser's Reagent [PhI(OH)OTs] heat Heat (Δ) (≥ 60°C) kosers_reagent->heat transition_state Transition State heat->transition_state products Decomposition Products transition_state->products iodobenzene Iodobenzene (PhI) products->iodobenzene tosic_acid p-Toluenesulfonic Acid (TsOH) products->tosic_acid

Caption: The reductive elimination pathway for the thermal decomposition of Koser's reagent.

References

Technical Support Center: Ultrasound-Assisted α-Tosyloxylation of Ketones with HTIB

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the ultrasound-assisted α-tosyloxylation of ketones using [Hydroxy(tosyloxy)iodo]benzene (HTIB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental procedures, troubleshoot common issues, and answer frequently asked questions related to this synthetic methodology.

Experimental Protocols

This section provides a detailed methodology for the ultrasound-assisted α-tosyloxylation of ketones with HTIB, based on established literature.[1]

General Procedure:

  • To a solution of the ketone (2 mL) in acetonitrile (B52724) (15 mL) in a reaction vessel, add [Hydroxy(tosyloxy)iodo]benzene (HTIB) (0.65 g, 1.67 mmol).

  • Immerse the reaction vessel in a water bath.

  • Purge the vessel with Argon (Ar) for 10 minutes.

  • Subject the reaction mixture to sonication under an Argon atmosphere using an ultrasonic processor (e.g., Vibra-Cell, 20 kHz, 0.5 in. horn at ≈50 W/cm²).

  • Maintain the reaction temperature at approximately 55°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 10-30 minutes), quench the reaction.

  • Perform a standard aqueous work-up.

  • Purify the crude product by chromatography to obtain the α-tosyloxy ketone.

Data Presentation

The following table summarizes the reaction times and yields for the α-tosyloxylation of various ketones under ultrasound irradiation.[1]

KetoneProductTime (min)Yield (%)
Acetophenone2-Tosyloxyl-1-phenylethanone1085
Propiophenone1-Phenyl-2-(tosyloxy)propan-1-one1282
Butyrophenone1-Phenyl-2-(tosyloxy)butan-1-one1580
Isobutyrophenone2-Methyl-1-phenyl-2-(tosyloxy)propan-1-one3075
Cyclopentanone2-(Tosyloxy)cyclopentanone1565
Cyclohexanone2-(Tosyloxy)cyclohexanone1570
Cycloheptanone2-(Tosyloxy)cycloheptanone1558

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the ultrasound-assisted α-tosyloxylation of ketones.

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inefficient sonication. 2. Deactivated HTIB. 3. Low quality or wet solvent. 4. Sterically hindered ketone.1. Ensure the ultrasonic probe is properly immersed in the reaction mixture. Increase the power output of the sonicator if necessary. 2. Use freshly prepared or properly stored HTIB. HTIB can be sensitive to moisture. 3. Use dry, high-purity acetonitrile. 4. For highly hindered ketones, a longer reaction time or a higher reaction temperature may be required.
Incomplete Reaction 1. Insufficient reaction time. 2. Inadequate sonication power. 3. Poor solubility of HTIB.1. Continue sonication and monitor the reaction by TLC until the starting material is consumed. 2. Gradually increase the ultrasound power. Be mindful of potential temperature increases. 3. While ultrasound helps disperse HTIB, ensure vigorous mixing is occurring.[1]
Formation of Side Products (e.g., α-hydroxy ketones) 1. Presence of water in the reaction mixture. 2. Degradation of the product during work-up or purification.1. Ensure all reagents and solvents are anhydrous. 2. Perform the aqueous work-up quickly and use a minimally acidic or basic wash. Deactivate the silica (B1680970) gel for chromatography with a small amount of triethylamine (B128534) in the eluent if the product is sensitive.
Difficulty in Product Isolation/Purification 1. Product is unstable on silica gel. 2. Co-elution with byproducts.1. Use a different stationary phase for chromatography (e.g., alumina) or consider purification by crystallization. 2. Optimize the eluent system for chromatography to achieve better separation.
Reaction Overheats 1. Excessive sonication power.1. Use a water bath to control the temperature.[1] If necessary, use a cooling bath (e.g., ice-water) and apply sonication in pulses.

Frequently Asked Questions (FAQs)

Q1: Why is ultrasound used in this reaction?

A1: Ultrasound dramatically enhances the rate of the α-tosyloxylation of ketones with HTIB.[1] This is primarily due to the phenomenon of acoustic cavitation, which involves the formation, growth, and collapse of bubbles in the liquid. This process leads to localized high temperatures and pressures, as well as improved mass transport by dispersing the largely insoluble HTIB.[1]

Q2: What is the role of HTIB in this reaction?

A2: HTIB, or [Hydroxy(tosyloxy)iodo]benzene, is a hypervalent iodine(III) reagent that acts as the source of the tosyloxy group (TsO-). It is an effective reagent for the one-step conversion of enolizable ketones to their corresponding α-tosyloxy ketones.[1]

Q3: Can this method be used for any ketone?

A3: The method is effective for a range of enolizable ketones, including acetophenones, propiophenones, and cyclic ketones like cyclopentanone, cyclohexanone, and cycloheptanone.[1] However, very sterically hindered ketones may react more slowly.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be conveniently monitored by thin-layer chromatography (TLC). A suitable eluent system should be chosen to distinguish between the starting ketone, the α-tosyloxy ketone product, and any potential byproducts.

Q5: What are the common byproducts in this reaction?

A5: A potential byproduct is the corresponding α-hydroxy ketone, which can form if water is present in the reaction mixture. In some cases, unreacted starting material may also be present if the reaction does not go to completion.

Q6: Is an inert atmosphere necessary for this reaction?

A6: The cited protocol suggests purging the reaction vessel with Argon.[1] While not always strictly necessary for all substrates, an inert atmosphere is good practice to prevent potential side reactions with atmospheric oxygen or moisture, especially when dealing with sensitive substrates or aiming for high yields.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification ketone Ketone in Acetonitrile htib Add HTIB ketone->htib purge Purge with Argon htib->purge sonicate Sonication (55°C) purge->sonicate monitor Monitor by TLC sonicate->monitor quench Aqueous Work-up monitor->quench purify Chromatography quench->purify product α-Tosyloxy Ketone purify->product

Caption: Experimental workflow for ultrasound-assisted α-tosyloxylation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product? cause1 Inefficient Sonication start->cause1 Yes cause2 Inactive HTIB start->cause2 Yes cause3 Wet Solvent start->cause3 Yes success Improved Yield start->success No sol1 Check Probe Immersion/Power cause1->sol1 sol2 Use Fresh HTIB cause2->sol2 sol3 Use Dry Solvent cause3->sol3 sol1->success sol2->success sol3->success

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Enhancing HTIB Reactivity with Fluoroalcohol Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing fluoroalcohol solvents, such as 2,2,2-trifluoroethanol (B45653) (TFE), to enhance the reactivity of [Hydroxy(tosyloxy)iodo]benzene (HTIB, Koser's Reagent).

Frequently Asked Questions (FAQs)

Q1: Why are fluoroalcohol solvents like TFE used with HTIB?

A1: Fluoroalcohols, particularly TFE and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), significantly enhance the reactivity of HTIB.[1][2] These highly polar, low-nucleophilicity solvents stabilize reactive cationic intermediates generated during reactions.[3] This enhanced reactivity is attributed to the ability of fluoroalcohols to promote single-electron-transfer (SET) oxidation pathways, leading to the formation of aromatic cation radicals.[1][2]

Q2: What types of reactions are enhanced by using HTIB in TFE?

A2: The HTIB/TFE system is particularly effective for the synthesis of diaryliodonium salts from electron-rich aromatic and heteroaromatic compounds, such as thiophenes.[1][4] This combination allows for efficient reactions with excellent yields and avoids the production of harmful byproducts.[1][2] Additionally, this system has been applied to various oxidative transformations, including phenolic oxidations.[3]

Q3: What is the proposed mechanism for the enhanced reactivity?

A3: In fluoroalcohol solvents, HTIB exhibits an enhanced ability to act as a single-electron-transfer (SET) oxidant.[1][2] The solvent stabilizes the resulting cation radical intermediates, facilitating reactions that are otherwise difficult to achieve.[3] Spectroscopic studies, such as ESR and UV-VIS measurements, have provided clear evidence for the generation of these aromatic cation radicals.[1][2]

Q4: Are there any safety precautions to consider when using HTIB and TFE?

A4: Yes. HTIB is an oxidizing agent and should be handled with care. Reactions involving peracids, which can be used in the synthesis of HTIB, should be conducted behind a safety shield.[5] TFE is a volatile and corrosive solvent, and it should be used in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Q5: Can other hypervalent iodine reagents be used with fluoroalcohol solvents?

A5: Yes, other hypervalent iodine(III) reagents like phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA) have also been successfully used in fluoroalcohol solvents for various oxidative transformations.[3] The choice of reagent may depend on the specific substrate and desired reaction outcome.

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments using HTIB in fluoroalcohol solvents.

Problem Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Insufficient activation of HTIB: The concentration of TFE may be too low in a co-solvent system. 2. Decomposition of HTIB: The reaction temperature may be too high, leading to the decomposition of the reagent.[6][7] 3. Substrate is not electron-rich enough: The SET pathway is more favorable for electron-rich aromatic and heteroaromatic compounds.1. Increase the proportion of TFE in the solvent mixture. In some cases, using TFE as the sole solvent is optimal. 2. Perform the reaction at room temperature or lower. Monitor the reaction temperature to avoid overheating. 3. This method may not be suitable for highly electron-deficient substrates. Consider alternative synthetic routes.
Formation of multiple side products 1. Reaction temperature is too high: This can lead to non-selective reactions and decomposition. 2. Presence of nucleophiles: While TFE is a poor nucleophile, other nucleophilic species in the reaction mixture can compete with the desired reaction.1. Run the reaction at a lower temperature to improve selectivity. 2. Ensure all reagents and solvents are pure and free from nucleophilic impurities.
Difficulty in isolating the product 1. Product is highly soluble in the reaction mixture. 2. Formation of emulsions during workup. 1. After reaction completion, consider removing TFE under reduced pressure. The product may then be precipitated or extracted with a suitable organic solvent.[5][6] 2. Use a different extraction solvent or add brine to break up emulsions.
Inconsistent reaction times 1. Variability in reagent quality: The purity of HTIB can affect its reactivity. 2. Moisture in the reaction: Although the reaction can be run without strict precautions to exclude air and moisture, significant amounts of water could affect the reaction.[5][6]1. Use commercially available HTIB or synthesize and purify it according to established procedures. 2. Use anhydrous solvents if inconsistent results are observed.

Experimental Protocols

General Procedure for the Synthesis of Thienyl(aryl)iodonium Salts using HTIB in TFE

This protocol is adapted from the work of Dohi, Kita, and colleagues.[1]

Materials:

  • [Hydroxy(tosyloxy)iodo]benzene (HTIB, Koser's Reagent)

  • Thiophene (B33073) derivative

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • To a solution of the thiophene derivative (1.0 mmol) in TFE (5.0 mL), add HTIB (1.1 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the TFE under reduced pressure.

  • The resulting residue can be purified by recrystallization or column chromatography to yield the desired thienyl(aryl)iodonium salt.

Data Presentation

Table 1: Synthesis of Thienyl(aryl)iodonium Salts using HTIB in TFE

EntryThiophene SubstrateProductYield (%)
13-Methylthiophene(3-Methyl-2-thienyl)(phenyl)iodonium tosylate95
23-Hexylthiophene(3-Hexyl-2-thienyl)(phenyl)iodonium tosylate92
33-Bromothiophene(3-Bromo-2-thienyl)(phenyl)iodonium tosylate85
43-Methoxythiophene(3-Methoxy-2-thienyl)(phenyl)iodonium tosylate90

Data adapted from Ito et al., Molecules, 2010, 15(3), 1918-1931.[1]

Visualizations

Experimental Workflow

experimental_workflow reagent reagent solvent solvent process process product product analysis analysis Thiophene Thiophene Derivative Mixing Mixing & Stirring (Room Temp) Thiophene->Mixing HTIB HTIB HTIB->Mixing TFE TFE TFE->Mixing Reaction Reaction Mixture Mixing->Reaction TLC Monitor by TLC Reaction->TLC Sampling Workup Solvent Removal (Reduced Pressure) Reaction->Workup Completion Purification Purification Workup->Purification FinalProduct Thienyl(aryl)iodonium Salt Purification->FinalProduct reaction_mechanism reactant reactant intermediate intermediate product product reagent reagent solvent solvent Arene Electron-rich Arene (e.g., Thiophene) SET Single Electron Transfer (SET) Arene->SET HTIB HTIB HTIB->SET TFE TFE (Solvent) TFE->SET Stabilization CationRadical Arene Cation Radical TFE->CationRadical Stabilization SET->CationRadical -e⁻ Iodobenzene Iodobenzene SET->Iodobenzene Tosylate Tosylate Anion SET->Tosylate Coupling Coupling CationRadical->Coupling Iodobenzene->Coupling Diaryliodonium Diaryliodonium Salt Coupling->Diaryliodonium

References

Troubleshooting low conversion in HTIB-mediated oxidations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with HTIB-mediated oxidations, particularly concerning low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What is HTIB and why is it used in oxidations?

A1: HTIB, or [Hydroxy(tosyloxy)iodo]benzene, also known as Koser's reagent, is a hypervalent iodine(III) reagent. It is valued as a mild and selective oxidizing agent for a variety of functional groups, including the oxidation of alcohols to aldehydes and ketones. Its advantages include high stability, ease of handling, and being an environmentally benign alternative to heavy metal-based oxidants.[1]

Q2: What are the typical substrates for HTIB-mediated oxidations?

A2: HTIB is versatile and can be used for the α-oxidation of carbonyl compounds, oxidation of olefins, ring contractions and expansions, and the dearomatization of phenols.[2][3] In the context of alcohol oxidation, it is effective for primary and secondary alcohols.

Q3: How should I store and handle HTIB?

A3: HTIB is a white solid that can be stored at room temperature, though refrigeration in a dark bottle is recommended for long-term stability. It is important to handle it in a well-ventilated area and use appropriate personal protective equipment (PPE).

Q4: How can I monitor the progress of my HTIB-mediated oxidation?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress.[4][5][6][7] A co-spot of the starting material and the reaction mixture is recommended to accurately track the consumption of the reactant and the formation of the product, especially if they have similar Rf values.[4][6]

Troubleshooting Guide: Low Conversion

Low conversion is a common issue in organic synthesis. This guide addresses potential causes and solutions for poor yields in HTIB-mediated oxidations.

Problem 1: The reaction shows little to no conversion of the starting material.

Potential Cause Recommended Solution
Degraded HTIB Reagent The quality of the HTIB reagent is crucial. If it is old or has been improperly stored, it may have decomposed. Consider using a freshly opened bottle or purifying the reagent. A simple purity check can be done by measuring its melting point (131-137 °C).
Impure Starting Material Impurities in the alcohol substrate can interfere with the reaction. Ensure the purity of your starting material through appropriate purification techniques like distillation or chromatography.
Presence of Water While some HTIB-mediated reactions can tolerate aqueous media, the presence of excess water can sometimes hinder the reaction or lead to undesired side products.[5] Ensure your solvents are anhydrous if the specific protocol requires it.
Incorrect Solvent HTIB has varying solubility in different organic solvents. While it is largely insoluble in dichloromethane (B109758) (DCM) or chloroform, these are often excellent solvents for the reaction as the disappearance of the solid HTIB can indicate reaction completion. Ensure you are using a solvent system where the reagent has sufficient reactivity.
Low Reaction Temperature While HTIB is a reactive oxidant, some substrates may require gentle heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider a modest increase in temperature (e.g., to 40 °C), but be cautious of potential decomposition at higher temperatures.

Problem 2: The reaction starts but stalls before completion.

Potential Cause Recommended Solution
Insufficient HTIB The stoichiometry of the reaction is critical. Ensure you are using a sufficient excess of HTIB. A common starting point is 1.1 to 1.5 equivalents of HTIB per equivalent of the alcohol. If the reaction stalls, adding another portion of HTIB might drive it to completion.[2]
HTIB Decomposition HTIB can decompose, especially at elevated temperatures. Reactions performed at 60 or 80 °C have been shown to result in lower yields due to decomposition.[3] If you are heating the reaction, consider if a lower temperature for a longer duration might be more effective.
Inadequate Mixing If the reaction mixture is not being stirred effectively, localized depletion of the reagent can occur, leading to a stalled reaction. Ensure vigorous and continuous stirring.[2]
Formation of Inhibitory Byproducts The reaction itself might generate byproducts that inhibit the catalytic cycle or react with the starting material or reagent. While less common for simple alcohol oxidations, complex substrates may present this issue. Analyzing the reaction mixture for unexpected byproducts can provide clues.

Problem 3: Significant formation of side products is observed.

Potential Cause Recommended Solution
Over-oxidation Primary alcohols can sometimes be over-oxidized to carboxylic acids, especially with prolonged reaction times or excess oxidant.[8] Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. For sensitive substrates, using a slight excess of the alcohol can help minimize over-oxidation.[8]
Side Reactions with Other Functional Groups While HTIB is selective, it can react with other functional groups in the substrate. Review the compatibility of all functional groups in your starting material with the reaction conditions. Protecting sensitive groups may be necessary.
Substrate Decomposition The reaction conditions (solvent, temperature) might be causing the starting material or the product to decompose. Running the reaction at a lower temperature or for a shorter duration might mitigate this.
Byproducts from Benzyl (B1604629) Alcohol Oxidation In the case of benzyl alcohol oxidation, byproducts such as benzoic acid, benzyl benzoate, and toluene (B28343) can form.[9] Optimizing the reaction conditions, such as temperature and stoichiometry, can help to minimize the formation of these impurities.

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for HTIB-mediated oxidations of alcohols. Note that optimal conditions can be substrate-dependent and may require further optimization.

ParameterRecommended RangeNotes
HTIB Stoichiometry (mol. equiv. to alcohol) 1.1 - 1.5For simple alcohol oxidations, a slight excess is generally sufficient. For sluggish reactions, a higher excess may be required.
Temperature Room Temperature to 40 °CHigher temperatures (60-80 °C) can lead to HTIB decomposition and lower yields.[3] Some substrates may require gentle heating.
Reaction Time 1 - 24 hoursHighly dependent on the substrate and reaction temperature. Monitor by TLC to determine completion.
Concentration 0.1 - 0.5 MA typical concentration range for many organic reactions.

Key Experimental Protocols

Protocol 1: General Procedure for the Oxidation of a Primary Alcohol to an Aldehyde
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 mmol).

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile, 10 mL).

  • Reagent Addition: Add [Hydroxy(tosyloxy)iodo]benzene (HTIB) (1.2 mmol, 1.2 equivalents) to the solution at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). A suitable eluent system should be determined beforehand to achieve good separation between the starting material and the product.

  • Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate (15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Chamber: Add a suitable eluent (e.g., a mixture of hexanes and ethyl acetate) to a developing chamber to a depth of about 0.5 cm. Cover the chamber and allow the atmosphere to saturate.

  • Spot the Plate: On a TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes on this line.

    • Lane 1 (Starting Material): Dissolve a small amount of the starting alcohol in a volatile solvent and spot it on the first mark.

    • Lane 2 (Co-spot): Spot the starting material on the second mark. Then, carefully spot a sample of the reaction mixture directly on top of the starting material spot.

    • Lane 3 (Reaction Mixture): Take a small aliquot of the reaction mixture with a capillary tube and spot it on the third mark.[5]

  • Develop the Plate: Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp if the compounds are UV-active. Further visualization can be achieved using a suitable stain (e.g., potassium permanganate (B83412) or p-anisaldehyde).

  • Analyze: Compare the spots in the three lanes. The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new product spot indicate that the reaction is proceeding. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.[4][6]

Visualizations

HTIB_Oxidation_Mechanism reactant R-CH2OH (Primary Alcohol) intermediate1 [R-CH2-O-I(Ph)OTs] (Alkoxyiodinane Intermediate) reactant->intermediate1 + PhI(OH)OTs - H2O reagent PhI(OH)OTs (HTIB) intermediate2 Transition State intermediate1->intermediate2 Intramolecular Proton Transfer product R-CHO (Aldehyde) intermediate2->product Reductive Elimination byproduct1 PhI (Iodobenzene) intermediate2->byproduct1 byproduct2 TsOH (p-Toluenesulfonic acid) intermediate2->byproduct2 h2o H2O

Caption: Proposed mechanism for HTIB-mediated alcohol oxidation.

Troubleshooting_Workflow start Low Conversion Observed check_reagent Check HTIB Quality (Age, Storage, Purity) start->check_reagent check_substrate Verify Substrate Purity start->check_substrate check_conditions Review Reaction Conditions (Temp, Solvent, Stoichiometry) start->check_conditions purify_reagents Purify Reagents check_reagent->purify_reagents check_substrate->purify_reagents monitor_reaction Monitor Reaction by TLC check_conditions->monitor_reaction change_solvent Change Solvent check_conditions->change_solvent stalled Reaction Stalled? monitor_reaction->stalled end Improved Conversion monitor_reaction->end Complete side_products Side Products? stalled->side_products No add_reagent Add More HTIB stalled->add_reagent Yes optimize_temp Optimize Temperature side_products->optimize_temp Yes optimize_stoich Adjust Stoichiometry side_products->optimize_stoich add_reagent->monitor_reaction optimize_temp->monitor_reaction optimize_stoich->monitor_reaction change_solvent->monitor_reaction purify_reagents->monitor_reaction

Caption: Troubleshooting workflow for low conversion in HTIB oxidations.

References

Technical Support Center: In-situ Generation of (Hydroxy(tosyloxy)iodo)benzene for Catalytic Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in-situ generation and catalytic applications of (Hydroxy(tosyloxy)iodo)benzene (HTIB).

Frequently Asked Questions (FAQs)

Q1: What is this compound (HTIB) and what are its primary catalytic uses?

A1: this compound, also known as Koser's reagent, is a hypervalent iodine(III) compound.[1] It is a versatile and environmentally benign oxidizing agent used in a variety of organic transformations.[2] Its primary catalytic applications include the α-oxidation of carbonyl compounds (such as the α-tosyloxylation of ketones), the oxidation of olefins, ring contractions and expansions, and the synthesis of iodonium (B1229267) salts.[1]

Q2: What does "in-situ generation" of HTIB mean, and why is it advantageous?

A2: "In-situ generation" refers to the preparation of HTIB within the reaction mixture, where it is immediately consumed by the substrate. This approach is advantageous because it avoids the need to isolate and handle the solid HTIB reagent, which can be unstable.[3] In-situ methods can be more convenient and efficient, especially when the reagent is generated from readily available precursors.[4]

Q3: What are the common methods for the in-situ generation of HTIB?

A3: Common methods for in-situ HTIB generation include:

  • From Iodosobenzene (B1197198) and p-Toluenesulfonic Acid (p-TsOH): This involves the direct reaction of iodosobenzene with p-TsOH in a suitable solvent like acetonitrile (B52724).[4]

  • From (Diacetoxyiodo)benzene (B116549) (DIB) and p-TsOH: This is an effective combination for various transformations, including the synthesis of isoflavones.[5]

  • From Iodobenzene (B50100), an Oxidant (like m-CPBA), and p-TsOH: This one-pot method involves the oxidation of iodobenzene in the presence of p-TsOH to form HTIB.[1][6]

Q4: What solvents are typically recommended for in-situ HTIB reactions?

A4: The choice of solvent can significantly impact the reaction. Acetonitrile is commonly used for reactions such as the α-azidation of ketones.[4] For enhanced reactivity, especially in the synthesis of iodonium salts, fluoroalcohols like 2,2,2-trifluoroethanol (B45653) (TFE) are highly effective.[7][8] TFE can also reduce reaction times in the synthesis of HTIB itself.[1][9]

Q5: What are the key safety precautions to consider when working with HTIB and its precursors?

A5: When working with hypervalent iodine reagents and the oxidants used to generate them (like m-CPBA), it is crucial to take the following precautions:

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reactions involving peracids like m-CPBA should be conducted behind a safety shield as they can be exothermic.[1]

  • Avoid heating these reagents in the absence of a solvent, as some hypervalent iodine compounds can be explosive under such conditions.[3]

  • Handle iodosobenzene with care, as its polymeric nature can affect its solubility and reactivity.[4]

Troubleshooting Guide

Problem: Low or no yield of the desired product.

  • Possible Cause 1: Inefficient generation of HTIB.

    • Solution: Ensure that the precursors for HTIB generation are pure and used in the correct stoichiometric ratios. For methods involving oxidants like m-CPBA, verify the activity of the oxidant.[1][9] Consider switching to a more reactive solvent system, such as 2,2,2-trifluoroethanol (TFE), which can enhance the formation and reactivity of HTIB.[7][8]

  • Possible Cause 2: Poor solubility of reagents.

    • Solution: Iodosobenzene, a common precursor, is polymeric and has low solubility in many organic solvents.[4] Sonication can be used to aid in the dissolution of reagents.[1][9] Alternatively, using a combination of (diacetoxyiodo)benzene and p-TsOH may offer better solubility.[5]

  • Possible Cause 3: Inactive substrate.

    • Solution: The reactivity of the substrate is crucial. For example, in the α-tosyloxylation of ketones, the enolizable proton is necessary for the reaction to proceed. Ensure the substrate is suitable for the intended transformation.

Problem: Formation of significant side products.

  • Possible Cause 1: Over-oxidation or undesired side reactions.

    • Solution: Carefully control the reaction temperature and time. Lowering the temperature may help to minimize side reactions. Ensure that the stoichiometry of the in-situ generated HTIB is appropriate for the substrate.

  • Possible Cause 2: Reaction with the solvent.

    • Solution: The solvent can sometimes participate in the reaction. Ensure the chosen solvent is inert under the reaction conditions. If nucleophilic solvents are problematic, consider switching to a non-nucleophilic alternative.

Problem: The reaction is sluggish or does not go to completion.

  • Possible Cause 1: Insufficient reaction temperature or time.

    • Solution: Some reactions may require heating to proceed at a reasonable rate. For instance, the α-tosyloxylation of ketones is often carried out at reflux in acetonitrile.[4] Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.

  • Possible Cause 2: Catalyst deactivation (in catalytic applications).

    • Solution: In reactions where HTIB is used to regenerate a catalyst, ensure that all reagents are free of impurities that could poison the catalyst.

Data Presentation

Table 1: Comparison of In-situ HTIB Generation Methods

PrecursorsOxidantSolventTemperature (°C)Typical ApplicationReference(s)
Iodosobenzene, p-TsOH-AcetonitrileRefluxα-Azidation of ketones[4]
Iodobenzene, p-TsOHm-CPBATFE40Synthesis of HTIB derivatives[1][9]
(Diacetoxyiodo)benzene, p-TsOH-MethanolRoom Temp.Synthesis of isoflavones[5]

Table 2: Typical Conditions for α-Tosyloxy Ketone Synthesis

Ketone SubstrateHTIB Generation MethodSolventTemperatureReaction TimeYield (%)Reference
AcetophenonePre-formed HTIBAcetonitrileReflux2h80 (for subsequent azidation)[4]
AcetophenoneIodosobenzene + p-TsOHAcetonitrileReflux2h-[4]
Various KetonesIodobenzene (cat.), m-CPBA, p-TsOHAcetonitrile/TFE--High[6]

Experimental Protocols

Protocol 1: In-situ Generation of HTIB from Iodosobenzene and p-TsOH for α-Azidation of Ketones [4]

  • To a solution of iodosobenzene (10 mmol) in acetonitrile (20 mL), add p-toluenesulfonic acid (10 mmol).

  • Stir the mixture at room temperature for 5 minutes to allow for the in-situ formation of HTIB.

  • Add the ketone substrate (e.g., acetophenone, 10 mmol) to the resulting suspension.

  • Reflux the mixture for 2 hours.

  • Cool the reaction to room temperature and proceed with the subsequent reaction step (e.g., addition of sodium azide).

Protocol 2: One-Pot Synthesis of an HTIB Derivative from an Iodoarene [1][9]

  • In a round-bottomed flask, charge m-chloroperbenzoic acid (m-CPBA, 1.0 equiv) and 2,2,2-trifluoroethanol (TFE).

  • Dissolve the mixture, using sonication if necessary.

  • Add the iodoarene (e.g., 3-Iodobenzotrifluoride, 1.0 equiv) and p-toluenesulfonic acid monohydrate (1.0 equiv) to the solution.

  • Heat the reaction mixture in a preheated oil bath at 40 °C and stir vigorously for 1 hour.

  • After the reaction is complete, the solvent can be removed under reduced pressure.

  • The product can be triturated with diethyl ether to yield a solid, which is then collected by filtration.

Caution: Reactions involving peracids like m-CPBA should be handled with extreme care and behind a safety shield.[1]

Visualizations

experimental_workflow reagents Precursors (e.g., Iodobenzene, p-TsOH, m-CPBA) reaction_vessel Reaction Vessel reagents->reaction_vessel solvent Solvent (e.g., Acetonitrile, TFE) solvent->reaction_vessel in_situ_generation In-situ Generation of HTIB (Stirring, Heating) reaction_vessel->in_situ_generation substrate_addition Substrate Addition in_situ_generation->substrate_addition catalytic_reaction Catalytic Reaction (Monitoring via TLC/LC-MS) substrate_addition->catalytic_reaction workup Reaction Workup (Quenching, Extraction) catalytic_reaction->workup purification Purification (e.g., Chromatography) workup->purification product Final Product purification->product

Caption: General workflow for catalytic reactions using in-situ generated HTIB.

hTIB_generation_mechanism cluster_precursors Precursors cluster_intermediates Intermediate Steps iodobenzene Iodobenzene (PhI) oxidation Oxidation of PhI to PhI(OOCR)₂ iodobenzene->oxidation + m-CPBA mcpba Oxidant (m-CPBA) mcpba->oxidation ptsa Acid (p-TsOH) ligand_exchange Ligand Exchange with Tosylate ptsa->ligand_exchange + p-TsOH oxidation->ligand_exchange htib HTIB [PhI(OH)OTs] ligand_exchange->htib

Caption: Simplified pathway for the in-situ generation of HTIB from iodobenzene.

Caption: Decision tree for troubleshooting low product yield in HTIB-mediated reactions.

References

Technical Support Center: Regioselectivity in the Functionalization of Unsymmetrical Ketones with HTIB

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering regioselectivity issues when functionalizing unsymmetrical ketones with [Hydroxy(tosyloxy)iodo]benzene (HTIB), also known as Koser's reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary products when reacting an unsymmetrical ketone with HTIB?

When an unsymmetrical ketone is treated with HTIB, the reaction typically yields a mixture of two regioisomeric α-tosyloxy ketones. The tosyl (Ts) group is introduced on one of the α-carbons adjacent to the carbonyl group.

Q2: What is the fundamental cause of regioselectivity issues in the α-tosyloxylation of unsymmetrical ketones with HTIB?

The regioselectivity of the α-tosyloxylation of unsymmetrical ketones with HTIB is primarily determined by the regioselective formation of the enol or enolate intermediate. Unsymmetrical ketones can form two different enolates: the kinetic enolate and the thermodynamic enolate. The subsequent reaction of these enolates with HTIB leads to the corresponding regioisomeric α-tosyloxy ketones.

Q3: What is the difference between the kinetic and thermodynamic enolates?

  • Kinetic Enolate: This enolate is formed faster and typically results from the removal of a proton from the less sterically hindered α-carbon. Its formation is favored under irreversible conditions.

  • Thermodynamic Enolate: This enolate is more stable, usually because it has a more substituted double bond. Its formation is favored under conditions that allow for equilibrium to be established between the two possible enolates.

Q4: How do reaction conditions influence which regioisomer is the major product?

The reaction conditions, such as temperature, base, and solvent, play a crucial role in determining whether the kinetic or thermodynamic enolate is preferentially formed, thus dictating the major regioisomeric product.

  • Kinetic Control: Low temperatures, strong, bulky, non-nucleophilic bases (like LDA), and aprotic solvents favor the formation of the kinetic product.

  • Thermodynamic Control: Higher temperatures, weaker bases (like alkoxides or amines), and protic solvents tend to favor the formation of the more stable thermodynamic product.

Q5: Can HTIB itself influence the regioselectivity?

Yes, while the enolate formation is the primary determinant, the steric bulk of the HTIB reagent can also play a role. The reagent will react with the available enolate, and its approach can be influenced by the steric environment of the ketone.

Troubleshooting Guide

Problem: My reaction is producing a mixture of regioisomers, and I want to favor the less substituted α-tosyloxy ketone (kinetic product).

Solution:

To favor the formation of the kinetic product, you need to employ conditions that promote the rapid and irreversible formation of the less substituted enolate.

  • Low Temperature: Perform the reaction at a low temperature, typically -78 °C, to prevent equilibration to the more stable thermodynamic enolate.

  • Strong, Bulky Base: Use a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) to deprotonate the less sterically hindered α-proton.

  • Aprotic Solvent: Employ an aprotic solvent such as Tetrahydrofuran (THF) or Diethyl Ether (Et₂O).

  • Order of Addition: Add the ketone slowly to a solution of the base at low temperature to ensure that the ketone is always in the presence of excess base, which helps to irreversibly form the kinetic enolate.

Problem: I want to synthesize the more substituted α-tosyloxy ketone (thermodynamic product).

Solution:

To favor the formation of the thermodynamic product, you need to use conditions that allow the less stable kinetic enolate to equilibrate to the more stable thermodynamic enolate.

  • Higher Temperature: Conduct the reaction at a higher temperature, such as room temperature or reflux, to provide the energy needed for equilibration.

  • Weaker Base: Use a weaker base, such as sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK), which will establish an equilibrium between the ketone and its enolates.

  • Protic Solvent: A protic solvent like ethanol (B145695) can facilitate the equilibration process through proton exchange.

  • Longer Reaction Time: Allow the reaction to proceed for a longer period to ensure that the equilibrium is fully established and the more stable thermodynamic product is the major isomer.

Problem: The regioselectivity of my reaction is still poor despite trying to control the conditions.

Solution:

If controlling the reaction conditions for enolate formation is not providing the desired selectivity, consider modifying the substrate.

  • Use of Enol Ethers or Enol Acetates: Instead of the ketone, you can pre-form a specific silyl (B83357) enol ether or enol acetate (B1210297). These can be synthesized with high regioselectivity. The subsequent reaction of the purified, single-regioisomer enol ether or enol acetate with HTIB will then yield the desired single α-tosyloxy ketone isomer. This method often provides much higher selectivity as it decouples the enolate formation from the tosyloxylation step.

Quantitative Data on Regioselectivity

The regioselectivity of the α-tosyloxylation of unsymmetrical ketones with HTIB is highly dependent on the specific substrate and the reaction conditions. The following table summarizes expected outcomes for a model substrate, 2-methylcyclohexanone (B44802), under kinetic and thermodynamic control.

SubstrateConditionsMajor ProductMinor ProductApproximate Ratio (Major:Minor)
2-MethylcyclohexanoneKinetic Control: LDA, THF, -78 °C, then HTIB2-Methyl-6-tosyloxycyclohexanone2-Methyl-2-tosyloxycyclohexanone>95:5
2-MethylcyclohexanoneThermodynamic Control: NaOEt, EtOH, Reflux, then HTIB2-Methyl-2-tosyloxycyclohexanone2-Methyl-6-tosyloxycyclohexanone>90:10

Note: These ratios are illustrative and can vary based on the precise reaction parameters.

Experimental Protocols

Protocol for the Kinetically Controlled α-Tosyloxyation of 2-Methylcyclohexanone

This protocol is designed to favor the formation of the less substituted α-tosyloxy ketone.

Materials:

  • 2-Methylcyclohexanone

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • [Hydroxy(tosyloxy)iodo]benzene (HTIB)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • LDA Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (1.05 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise over 15-20 minutes. Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.

  • α-Tosyloxyation: To the enolate solution at -78 °C, add a solution of HTIB (1.1 equivalents) in anhydrous THF. Stir the reaction mixture at -78 °C for 2-3 hours.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add Et₂O. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired 2-methyl-6-tosyloxycyclohexanone.

Protocol for the Thermodynamically Controlled α-Tosyloxyation of 2-Methylcyclohexanone

This protocol is designed to favor the formation of the more substituted α-tosyloxy ketone.

Materials:

  • 2-Methylcyclohexanone

  • Sodium Ethoxide (NaOEt)

  • [Hydroxy(tosyloxy)iodo]benzene (HTIB)

  • Anhydrous Ethanol (EtOH)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Enolate Equilibration: In a round-bottom flask, dissolve 2-methylcyclohexanone (1.0 equivalent) in anhydrous ethanol. Add sodium ethoxide (1.1 equivalents) and heat the mixture to reflux for 2-4 hours to allow for the equilibration of the enolates.

  • α-Tosyloxyation: Cool the reaction mixture to room temperature and then add HTIB (1.1 equivalents) in one portion. Stir the reaction at room temperature overnight.

  • Workup: Remove the ethanol under reduced pressure. Dissolve the residue in dichloromethane and wash with water, saturated aqueous Na₂S₂O₃ solution (to remove any unreacted iodine species), and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 2-methyl-2-tosyloxycyclohexanone.

Visualizations

Logical Flow for Controlling Regioselectivity

Regioselectivity_Control cluster_conditions Reaction Conditions cluster_enolates Intermediate Enolate cluster_products Final Product LowTemp Low Temperature (-78 °C) KineticEnolate Kinetic Enolate (Less Substituted) LowTemp->KineticEnolate StrongBase Strong, Bulky Base (e.g., LDA) StrongBase->KineticEnolate AproticSolvent Aprotic Solvent (e.g., THF) AproticSolvent->KineticEnolate HighTemp High Temperature (RT to Reflux) ThermoEnolate Thermodynamic Enolate (More Substituted) HighTemp->ThermoEnolate WeakerBase Weaker Base (e.g., NaOEt) WeakerBase->ThermoEnolate ProticSolvent Protic Solvent (e.g., EtOH) ProticSolvent->ThermoEnolate KineticEnolate->ThermoEnolate Equilibration KineticProduct Kinetic Product (Less Substituted α-Tosyloxy Ketone) KineticEnolate->KineticProduct Reaction with HTIB ThermoProduct Thermodynamic Product (More Substituted α-Tosyloxy Ketone) ThermoEnolate->ThermoProduct Reaction with HTIB

Caption: Control of Regioselectivity in α-Tosyloxyation.

General Mechanism of α-Tosyloxyation of a Ketone with HTIB

Mechanism Ketone Unsymmetrical Ketone Enolate Enolate Intermediate Ketone->Enolate Base Intermediate Iodonium Enolate Intermediate Enolate->Intermediate HTIB HTIB PhI(OH)OTs HTIB->Intermediate Product α-Tosyloxy Ketone Intermediate->Product Reductive Elimination Byproduct PhI + H₂O Intermediate->Byproduct

Validation & Comparative

A Comparative Guide to Hypervalent Iodine Reagents: HTIB, PIDA, and PIFA

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, hypervalent iodine reagents have emerged as indispensable tools for a wide array of chemical transformations. Their low toxicity, high reactivity, and operational simplicity make them attractive alternatives to heavy-metal-based oxidants. This guide provides a detailed comparison of three prominent hypervalent iodine(III) reagents: Hydroxy(tosyloxy)iodobenzene (HTIB), Phenyliodine(III) diacetate (PIDA), and Phenyliodine(III) bis(trifluoroacetate) (PIFA). This document is intended for researchers, scientists, and drug development professionals seeking to select the optimal reagent for their synthetic needs.

Introduction to HTIB, PIDA, and PIFA

Hypervalent iodine reagents feature an iodine atom in a formal oxidation state higher than its usual +1. In the case of HTIB, PIDA, and PIFA, the iodine is in a +3 oxidation state, rendering it highly electrophilic and an excellent oxidizing agent. The reactivity of these reagents is modulated by the ligands attached to the iodine center.

  • HTIB (Koser's Reagent) is known for its ability to deliver a tosyloxy group to a substrate, making it particularly useful for the synthesis of α-tosyloxy ketones and for mediating various oxidative cyclizations.[1]

  • PIDA is a versatile and relatively mild oxidizing agent, widely employed in oxidative cyclizations, rearrangements, and C-H functionalization reactions.[2]

  • PIFA , with its electron-withdrawing trifluoroacetate (B77799) ligands, is the most reactive of the three. It is often the reagent of choice for challenging oxidations, including Hofmann-type rearrangements and the oxidative cyclization of less reactive substrates.

Head-to-Head Comparison: Reactivity, Stability, and Solubility

The choice between HTIB, PIDA, and PIFA often depends on the specific substrate and the desired transformation. The following sections and tables summarize their key characteristics and performance in various reaction types.

Physicochemical Properties

A crucial aspect for the practical application of these reagents is their stability and solubility in common organic solvents.

PropertyHTIB (Koser's Reagent)PIDAPIFA
Appearance White solidWhite crystalline solidWhite to off-white crystalline powder
Stability Generally stable, can be storedStable solidMoisture-sensitive, should be stored in a desiccator
Solubility Soluble in polar solvents like methanol (B129727) and acetonitrile (B52724).[3][4][5][6][7]Soluble in acetic acid, acetonitrile, dichloromethane.[8]More soluble than PIDA in many organic solvents, including THF, acetonitrile, diethyl ether, and toluene (B28343).
Reactivity and Applications

The differing reactivity of the ligands—tosyloxy, acetate (B1210297), and trifluoroacetate—directly impacts the oxidizing power of the iodine center. The general reactivity trend is: PIFA > PIDA > HTIB .

G cluster_reactivity Relative Reactivity cluster_applications Primary Application Areas PIFA PIFA (Most Reactive) PIDA PIDA (Moderately Reactive) PIFA->PIDA Decreasing Oxidizing Power App_PIFA Challenging Oxidations Hofmann Rearrangements Oxidative Cyclizations PIFA->App_PIFA HTIB HTIB (Least Reactive) PIDA->HTIB Decreasing Oxidizing Power App_PIDA Oxidative Cyclizations Rearrangements C-H Functionalization PIDA->App_PIDA App_HTIB α-Tosyloxycarbonylations Oxidative Cyclizations Synthesis of Heterocycles HTIB->App_HTIB

Caption: Relative reactivity and primary applications of PIFA, PIDA, and HTIB.

Performance in Key Chemical Transformations

The following tables present a comparative summary of the performance of HTIB, PIDA, and PIFA in selected organic reactions, with supporting experimental data where available.

Oxidative Dearomatization of Phenols

The oxidative dearomatization of phenols is a powerful method for the synthesis of cyclohexadienones. A direct comparison of PIDA and PIFA has been reported.

ReagentSubstrateReaction TimeYield (%)Reference
PIDA Methyl 4-hydroxyphenylacetate20 min75%[9]
PIFA Methyl 4-hydroxyphenylacetate15 min72%[9]
μ-oxo dimer of PIFA Methyl 4-hydroxyphenylacetate10 min85%[9]

In this specific study, the μ-oxo dimer of PIFA was found to be the most efficient, followed closely by PIDA and PIFA. HTIB has also been used for the oxidation of phenols, though direct comparative data with PIDA and PIFA in the same system was not found in the searched literature.[10][11]

Intramolecular Oxidative Cyclization

Intramolecular oxidative cyclization is a common application for these reagents. In the synthesis of azacarbolines from α-indolylhydrazones, a comparison of various hypervalent iodine reagents was performed.

ReagentYield of 2a (%)Reference
PIDA 56%[12]
PIFA <10%[12]
HTIB <10%[12]
PhIO <10%[12]
IBX 65%[12]
DMP 73%[12]
PhIO₂ 82%[12]

In this particular transformation, PIDA was significantly more effective than PIFA and HTIB. However, hypervalent iodine(V) reagents like DMP and PhIO₂ gave even higher yields.

Experimental Protocols

Detailed methodologies for key experiments are provided below to illustrate the practical application of each reagent.

Protocol 1: α-Azidation of Ketones using HTIB

This procedure describes a one-pot synthesis of α-azido ketones from the corresponding ketones.

Reaction:

Procedure:

  • To a solution of the ketone (1 mmol) in acetonitrile (10 mL), add [Hydroxy(tosyloxy)iodo]benzene (HTIB) (1 mmol).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the in-situ formation of the α-tosyloxy ketone is complete, add sodium azide (B81097) (NaN₃) (1.5 mmol) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete as indicated by TLC.

  • Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired α-azido ketone.[13]

G start Start step1 Dissolve ketone in MeCN Add HTIB start->step1 step2 Stir at RT (α-tosyloxy ketone formation) step1->step2 step3 Add NaN₃ step2->step3 step4 Stir at RT (Azide substitution) step3->step4 step5 Work-up: Aqueous quench, extraction step4->step5 step6 Purification: Column chromatography step5->step6 end End (α-azido ketone) step6->end

Caption: Experimental workflow for the HTIB-mediated α-azidation of ketones.

Protocol 2: PIDA-Mediated Synthesis of Quinoxalines

This protocol details the synthesis of quinoxalines from N-(2-acetaminophenyl)enaminones via an intramolecular oxidative C-N bond formation.

Reaction:

Procedure:

  • To a solution of the N-(2-acetaminophenyl)enaminone (0.2 mmol) in toluene (2 mL), add PIDA (0.22 mmol) and benzoic acid (0.2 mmol).

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an air atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the corresponding quinoxaline.[14][15]

Protocol 3: PIFA-Mediated Synthesis of Isoxazoles

This procedure outlines the synthesis of 3,5-disubstituted isoxazoles from alkynes and aldoximes.

Reaction:

Procedure:

  • To a solution of the alkyne (1 equiv) and aldoxime (1.5 equiv) in a 5:1 mixture of methanol and water (1.2 mL), add PIFA (1.5 equiv) in three portions (0.5 equiv each) every two hours.

  • Stir the reaction mixture for a total of 7 hours at room temperature.

  • Dilute the reaction mixture with ethyl acetate (5 mL) and filter through a small plug of silica gel, washing the plug with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the 3,5-disubstituted isoxazole (B147169).

Logical Relationships and Mechanistic Considerations

The choice of reagent is often dictated by the proposed reaction mechanism. PIFA, being the most electrophilic, is more likely to react via a single-electron transfer (SET) pathway, generating radical cations, especially with electron-rich substrates. PIDA can also proceed through SET, but two-electron pathways involving ligand exchange are also common. HTIB typically reacts via a two-electron pathway involving the transfer of the tosyloxy group.

G cluster_reagents Hypervalent Iodine(III) Reagents cluster_mechanisms Reaction Pathways PIFA PIFA SET Single-Electron Transfer (SET) (Radical Cation Intermediates) PIFA->SET Favored for Electron-Rich Substrates PIDA PIDA PIDA->SET TwoElectron Two-Electron Pathway (Ligand Exchange/Nucleophilic Attack) PIDA->TwoElectron HTIB HTIB HTIB->TwoElectron Predominant Pathway

Caption: Plausible mechanistic pathways for reactions involving PIFA, PIDA, and HTIB.

Conclusion

HTIB, PIDA, and PIFA are powerful and versatile hypervalent iodine reagents, each with its own distinct reactivity profile. PIFA stands out as the most potent oxidant, suitable for challenging transformations. PIDA offers a balance of reactivity and stability, making it a workhorse for a variety of oxidative processes. HTIB is the reagent of choice for introducing a tosyloxy group and for certain selective oxidations.

The selection of the appropriate reagent requires careful consideration of the substrate's electronic properties, the desired outcome, and the reaction conditions. The comparative data and experimental protocols provided in this guide aim to assist researchers in making informed decisions for their synthetic endeavors. As the field of hypervalent iodine chemistry continues to expand, a deeper understanding of the subtle differences between these reagents will undoubtedly lead to the development of novel and efficient synthetic methodologies.

References

(Hydroxy(tosyloxy)iodo)benzene: A Safer, Non-Toxic Alternative to Heavy Metal Oxidants in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of oxidizing agents is critical, balancing reaction efficiency with safety and environmental impact. This guide provides a comprehensive comparison of (Hydroxy(tosyloxy)iodo)benzene (HTIB), also known as Koser's Reagent, with traditional heavy metal-based oxidants, offering a compelling case for its adoption as a non-toxic and effective alternative.

Heavy metal compounds, such as those containing lead, mercury, and chromium, have long been employed as potent oxidizing agents in organic synthesis. However, their high toxicity, carcinogenic potential, and the generation of hazardous waste present significant challenges and risks.[1] In contrast, HTIB, a hypervalent iodine reagent, has emerged as a powerful, mild, and selective oxidant for a wide range of chemical transformations, most notably the α-functionalization of ketones.[2][3][4][5] This guide presents a data-driven comparison of HTIB and heavy metal oxidants, focusing on performance in a key synthetic reaction, toxicity, and ease of use.

Performance in the α-Oxidation of Ketones: A Head-to-Head Comparison

The α-oxidation of ketones is a fundamental transformation in organic synthesis, creating valuable intermediates for the construction of complex molecules. Here, we compare the performance of HTIB in the α-tosyloxylation of cyclohexanone (B45756) with the α-acetoxylation of the same substrate using the heavy metal oxidant, lead tetraacetate.

Oxidizing AgentReactionSubstrateProductYield (%)Reaction Conditions
This compound (HTIB) α-Tosyloxy­lationCyclohexanone2-(Tosyloxy)cyclo­hexanone55%Acetonitrile (B52724), Ultrasound, 15 min, 55°C[6]
Lead Tetraacetate α-Acetoxy­lationCyclohexanone2-Acetoxycyclo­hexanoneNot specified in direct comparison, but generally effective for ketone acetoxylation.[1][7][8][9][10]Acetic acid or other organic solvents, often with catalysts like boron trifluoride.[11]

Toxicity Profile: A Clear Advantage for HTIB

The most compelling argument for replacing heavy metal oxidants lies in their significantly higher toxicity. The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. A lower LD50 value indicates greater toxicity.

Oxidizing AgentChemical FormulaOral LD50 (rat)Toxicity Classification
This compound (HTIB) C₁₃H₁₃IO₄SNo acute toxicity information available; generally regarded as low toxicity.[11][12]Not classified as acutely toxic
Lead Tetraacetate Pb(CH₃COO)₄4665 mg/kg (male), 5610 mg/kg (female)[13]Harmful if swallowed
Chromium Trioxide CrO₃52 - 80 mg/kg[7][14][15][16]Toxic if swallowed
Mercuric Oxide HgO18 mg/kg[2][4][6][12][17]Fatal if swallowed

As the data clearly indicates, heavy metal oxidants like chromium trioxide and mercuric oxide are classified as toxic to fatal if swallowed, with extremely low LD50 values.[2][4][6][7][12][14][15][16][17] While lead tetraacetate has a higher LD50, it is still considered harmful and poses significant health risks.[13] In stark contrast, safety data for HTIB indicates no available acute toxicity information, and hypervalent iodine reagents are generally recognized for their low toxicity, making them a substantially safer choice in a laboratory setting.[11][12]

Experimental Protocols

To provide a practical basis for comparison, detailed experimental protocols for the α-oxidation of cyclohexanone using both HTIB and a general procedure for lead tetraacetate are provided below.

Protocol 1: α-Tosyloxy­lation of Cyclohexanone using HTIB[7]

Materials:

Procedure:

  • To a solution of cyclohexanone (2 mL) in acetonitrile (15 mL) in a reaction vessel, add this compound (0.65 g, 1.67 mmol).

  • Purge the vessel with argon for 10 minutes.

  • Immerse the reaction vessel in a water bath and sonicate under argon using an ultrasonic processor (e.g., 20 kHz, ~50 W/cm²) for 15 minutes, maintaining a reaction temperature of 55°C.

  • Concentrate the reaction solution in vacuo.

  • Dissolve the residue in dichloromethane (15 mL).

  • Wash the organic layer with saturated aqueous sodium bicarbonate and then with water.

  • Dry the organic layer over magnesium sulfate.

  • Distill off the solvent under reduced pressure to yield the crude product.

  • Triturate the crude product with hexane to afford the purified 2-(tosyloxy)cyclohexanone.

Protocol 2: General Procedure for α-Acetoxylation of a Ketone using Lead Tetraacetate[8][9]

Materials:

  • Lead Tetraacetate (LTA)

  • Ketone (e.g., Cyclohexanone)

  • Acetic Acid (or another suitable solvent like benzene)

  • Boron trifluoride etherate (optional catalyst)[11]

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the ketone in a suitable solvent such as acetic acid or benzene (B151609) in a round-bottom flask.

  • If desired, add a catalytic amount of boron trifluoride etherate.

  • Add lead tetraacetate to the solution with stirring at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with water.

  • Dry the organic layer over magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography, to yield the α-acetoxy ketone.

Mechanistic Insights

The distinct mechanisms of action for HTIB and lead tetraacetate in ketone oxidation are visualized below.

HTIB_Mechanism Ketone Ketone Enol Enol Intermediate Ketone->Enol Tautomerization Iodonium_Enolate Iodonium Enolate Enol->Iodonium_Enolate + HTIB HTIB This compound (HTIB) HTIB->Iodonium_Enolate Product α-Tosyloxy Ketone Iodonium_Enolate->Product Reductive Elimination Iodobenzene Iodobenzene Iodonium_Enolate->Iodobenzene TsOH p-Toluenesulfonic acid Iodonium_Enolate->TsOH

Caption: Mechanism of α-tosyloxylation of a ketone using HTIB.

LTA_Mechanism Ketone Ketone Enol Enol Intermediate Ketone->Enol Tautomerization Lead_Enolate Lead(IV) Enolate Enol->Lead_Enolate + LTA LTA Lead Tetraacetate (Pb(OAc)₄) LTA->Lead_Enolate Product α-Acetoxy Ketone Lead_Enolate->Product Reductive Elimination Lead_Diacetate Lead(II) Acetate Lead_Enolate->Lead_Diacetate Acetic_Anhydride Acetic Anhydride Lead_Enolate->Acetic_Anhydride

Caption: Mechanism of α-acetoxylation of a ketone using Lead Tetraacetate.

Workflow for Oxidant Comparison

The following diagram illustrates a logical workflow for comparing oxidizing agents in a research and development setting.

Oxidant_Comparison_Workflow Define_Transformation Define Desired Oxidative Transformation Identify_Reagents Identify Potential Oxidants (e.g., HTIB, Heavy Metals) Define_Transformation->Identify_Reagents Literature_Review Literature Review: - Reaction Conditions - Yields - Safety Data (LD50) Identify_Reagents->Literature_Review Experimental_Design Design Comparative Experiments Literature_Review->Experimental_Design Toxicity_Assessment Assess Toxicity & Environmental Impact Literature_Review->Toxicity_Assessment Perform_Experiments Perform Parallel Experiments Experimental_Design->Perform_Experiments Analyze_Results Analyze Results: - Yield & Purity - Reaction Time - Cost Perform_Experiments->Analyze_Results Select_Optimal_Reagent Select Optimal Oxidant Analyze_Results->Select_Optimal_Reagent Toxicity_Assessment->Select_Optimal_Reagent

Caption: Workflow for the selection of an optimal oxidizing agent.

Conclusion

The evidence presented in this guide strongly supports the use of this compound as a superior alternative to heavy metal oxidants in organic synthesis. Its comparable reactivity in key transformations, coupled with a significantly lower toxicity profile, positions HTIB as a safer and more environmentally responsible choice for modern chemistry laboratories. For researchers and drug development professionals committed to principles of green chemistry and laboratory safety, the adoption of HTIB is a logical and beneficial step forward.

References

A Mechanistic Deep Dive into Hypervalent Iodine(III) Reactions: A DFT-Driven Comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of modern organic synthesis, hypervalent iodine(III) (HTIB) reagents, such as phenyliodine(III) diacetate (PIDA), have emerged as powerful and environmentally benign alternatives to traditional heavy metal oxidants.[1][2] Their versatility in mediating a wide array of chemical transformations, including C-H functionalization, oxidative couplings, and rearrangements, has garnered significant attention from the research community.[3][4] This guide provides a comparative analysis of the mechanisms of key HTIB-mediated reactions, supported by Density Functional Theory (DFT) studies, to offer a deeper understanding of their reactivity and performance against alternative synthetic strategies.

Core Reactivity of HTIB Reagents

Hypervalent iodine compounds are characterized by an iodine atom in a higher-than-usual oxidation state, typically +3 or +5.[3] In the case of iodine(III) reagents like PIDA, the iodine center exhibits a trigonal bipyramidal geometry.[2] This structure bestows upon them unique reactivity, often paralleling that of transition metals, involving processes like ligand exchange, reductive elimination, and oxidative addition.[2][3]

Comparative Mechanistic Analysis of Key HTIB Reactions

This section dissects the mechanisms of prominent HTIB reactions, comparing them with alternative synthetic routes and underscoring the insights gained from DFT calculations.

C-H Bond Functionalization: Oxidation of Benzylic Acetals

The direct functionalization of C-H bonds is a cornerstone of efficient organic synthesis. HTIB reagents, particularly PIDA, have proven effective in the challenging oxidation of C-H bonds without the need for expensive and toxic metal catalysts.[5]

HTIB-Mediated Approach: Radical Mechanism

A study on the PIDA-mediated C-H oxidation of benzylic acetals proposed a radical-based mechanism.[6] Under microwave irradiation, PIDA undergoes homolytic cleavage to generate an acetoxy radical and an iodanyl radical. The iodanyl radical then abstracts a hydrogen atom from the benzylic position of the acetal (B89532), forming an acetal radical. This radical subsequently reacts with the acetoxy radical to yield the 2-acetoxylated product.[6] DFT calculations have been employed to support the favorability of this C-H bond activation pathway.[6]

Alternative Approach: Palladium-Catalyzed C-H Activation

Palladium-catalyzed C-H activation is a well-established alternative. DFT studies on Pd(OAc)₂-mediated C-H activation of 2-phenylpyridine (B120327) have shown that the mechanism can vary depending on the nature of the palladium species.[7] A mononuclear Pd(II) complex tends to follow an inner-shell proton-abstraction mechanism, whereas a binuclear Pd(II) complex favors an outer-shell proton-abstraction pathway.[7]

Data Presentation: Comparison of C-H Activation Mechanisms

FeatureHTIB (PIDA) Mediated C-H OxidationPalladium-Catalyzed C-H Activation
Reagent Phenyliodine(III) diacetate (PIDA)Palladium(II) acetate (B1210297) (Pd(OAc)₂)
Proposed Mechanism Radical-based[6]Concerted Metalation-Deprotonation (CMD) / Proton Abstraction[7]
Key Intermediate Acetal radical, acetoxy radical[6]Cyclometalated palladium complex
Catalyst Metal-free[6]Palladium[7]
DFT Insights Supports the C-H bond activation pathway[6]Elucidates preference for inner vs. outer-shell proton abstraction based on catalyst nuclearity.[7] Calculated rate-determining free-energy barriers are around 24.2-24.8 kcal/mol.[7]
Advantages Environmentally friendly, avoids heavy metals.[5]High efficiency and selectivity for a broad range of substrates.
Disadvantages May require specific conditions (e.g., microwave irradiation).Use of a precious and potentially toxic metal catalyst.

Experimental Protocols

  • PIDA-Mediated Oxidation of Benzaldehyde (B42025) Acetal : In a typical experiment, benzaldehyde acetal and (diacetoxyiodo)benzene (B116549) are subjected to microwave irradiation. The resulting product, 2-acetoxylated-1,3-dioxolane, is then isolated and characterized.[6]

  • DFT Calculation for C-H Activation : DFT calculations are performed to model the reaction pathway, including the homolytic cleavage of PIDA, hydrogen abstraction, and radical recombination steps. The energies of reactants, intermediates, transition states, and products are calculated to determine the reaction's feasibility and profile the potential energy surface.

Mandatory Visualization

HTIB_CH_Oxidation cluster_PIDA_Activation PIDA Activation cluster_Substrate_Activation Substrate Activation cluster_Product_Formation Product Formation PIDA PhI(OAc)₂ hv Microwave Acetoxy_Radical AcO• hv->Acetoxy_Radical Homolytic Cleavage Iodanyl_Radical PhI(OAc)• hv->Iodanyl_Radical Product Acetoxylated Product (R-OAc) Acetoxy_Radical->Product Acetal Benzylic Acetal (R-H) Iodanyl_Radical->Acetal H Abstraction Acetal_Radical Acetal Radical (R•) Acetal->Acetal_Radical Acetal_Radical->Acetoxy_Radical Radical Recombination

PIDA-mediated C-H oxidation workflow.
Oxidative Dehydrogenative Coupling of Anilines

The synthesis of aromatic azo compounds is of significant industrial importance. HTIB reagents offer a metal-free alternative to traditional methods for the oxidative dehydrogenative coupling of anilines.

HTIB-Mediated Approach: Ionic Mechanism

PIDA has been shown to be an effective reagent for the synthesis of both symmetrical and unsymmetrical aromatic azo compounds from anilines.[8] Mechanistic proposals, supported by the characterization of key intermediates, suggest an ionic pathway.[8] The reaction is believed to initiate with the nucleophilic attack of the aniline (B41778) nitrogen on the iodine(III) center of an acid-activated PIDA molecule.[8]

Alternative Methods

Conventional oxidants such as H₂O₂, KMnO₄, MnO₂, and Pb(OAc)₄ have been used for this transformation. However, these methods often suffer from a lack of selectivity and the formation of inorganic byproducts, complicating purification.[8]

Data Presentation: Comparison of Aniline Coupling Methods

FeatureHTIB (PIDA) Mediated CouplingTraditional Oxidation
Reagent Phenyliodine(III) diacetate (PIDA)H₂O₂, KMnO₄, MnO₂, Pb(OAc)₄
Proposed Mechanism Ionic mechanism involving nucleophilic attack[8]Varied, often involving radical or metal-mediated pathways
Advantages High yields, broad scope, metal-free, fast reaction times, functional group tolerance.[8]Readily available and inexpensive reagents.
Disadvantages Stoichiometric use of the iodine reagent.Poor selectivity, formation of inorganic side-products, harsh reaction conditions.[8]

Experimental Protocols

  • PIDA-Mediated Azo Compound Synthesis : Aniline or its derivatives are reacted with PIDA in a suitable solvent. The reaction progress is monitored, and upon completion, the azo product is isolated and purified.

  • DFT Calculation for Ionic Mechanism : Computational studies would model the nucleophilic attack of the aniline on the activated PIDA, the subsequent elimination steps, and the formation of the azo linkage. The calculated energy barriers for the proposed ionic pathway would be compared to potential radical pathways to determine the most likely mechanism.

Mandatory Visualization

Aniline_Coupling cluster_Activation Reagent Activation cluster_Coupling Dehydrogenative Coupling PIDA PhI(OAc)₂ Acid H⁺ PIDA->Acid Activation Activated_PIDA [PhI(OAc)(OAcH)]⁺ Acid->Activated_PIDA Aniline1 Aniline 1 Activated_PIDA->Aniline1 Nucleophilic Attack Intermediate_A Intermediate A Aniline1->Intermediate_A Aniline2 Aniline 2 Azo_Compound Azo Compound Aniline2->Azo_Compound Oxidation Intermediate_A->Aniline2 Coupling

PIDA-mediated aniline coupling pathway.

Conclusion

The mechanistic investigation of HTIB reactions, significantly aided by DFT studies, reveals the nuanced pathways through which these reagents operate. Compared to traditional methods, HTIB reagents often provide milder, more selective, and environmentally conscious synthetic routes. The radical pathway in C-H oxidation and the ionic mechanism in aniline coupling highlight the diverse reactivity of PIDA. While alternatives like palladium catalysis offer high efficiency, the metal-free nature of HTIB reactions presents a compelling advantage for applications in drug development and materials science where metal contamination is a concern. Future research, combining experimental and computational approaches, will continue to unravel the full potential of hypervalent iodine chemistry and guide the design of even more efficient and selective transformations.

References

Probing the Single-Electron Transfer Pathway in Hypervalent Iodine(III) Oxidations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of oxidation reactions is paramount for designing novel synthetic routes and optimizing reaction conditions. Hypervalent iodine(III) (HTIB) reagents have emerged as versatile and powerful oxidants in modern organic synthesis. While several mechanistic pathways have been proposed for their action, the single-electron transfer (SET) mechanism has garnered significant attention. This guide provides a comparative analysis of the experimental evidence supporting the SET mechanism in HTIB oxidations against alternative pathways, presenting key experimental data and detailed protocols to aid in mechanistic investigations.

The reactivity of hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), is often rationalized through different mechanistic manifolds, including nucleophilic substitution (SN2-type), hydride abstraction, and single-electron transfer (SET). The operative mechanism is highly dependent on the substrate, the specific HTIB reagent, and the reaction conditions. Distinguishing between these pathways is crucial for predicting reaction outcomes and developing new synthetic methodologies. This guide focuses on the experimental techniques used to provide evidence for the SET mechanism.

Evidence for the Single-Electron Transfer (SET) Mechanism

The SET mechanism involves the transfer of a single electron from the substrate to the hypervalent iodine(III) reagent, generating a radical cation intermediate and a reduced iodine(II) species. This radical cation then undergoes further reactions to yield the final oxidized product. Several experimental techniques can provide compelling evidence for the intermediacy of these radical species.

Radical Trapping Experiments with TEMPO

One of the most common methods to detect radical intermediates is through radical trapping experiments. 2,2,6,6-Tetrachloro-1-piperidinyloxyl (TEMPO) is a stable radical that can efficiently trap transient radical species, forming a stable adduct that can be isolated and quantified. In the context of HTIB oxidations, the formation of a TEMPO adduct of the substrate radical provides strong evidence for a SET pathway.

Experimental Protocol: TEMPO Trapping in the Oxidation of Benzyl (B1604629) Alcohol with PIDA

A detailed protocol for the TEMPO-mediated oxidation of alcohols using PIDA in a flow system has been developed, which can be adapted for mechanistic studies.[1][2]

  • Solution Preparation:

    • Prepare a solution of the alcohol substrate (e.g., benzyl alcohol, 1.0 equiv) and the HTIB reagent (e.g., PIDA, 1.1 equiv) in a suitable solvent (e.g., dichloromethane).

    • Prepare a separate solution of TEMPO (0.1-0.2 equiv) in the same solvent.

  • Reaction Setup:

    • The two solutions are loaded into separate syringes and introduced into a T-mixer connected to a microreactor tube using a syringe pump.

    • The reaction mixture is then passed through the temperature-controlled reactor.

  • Analysis:

    • The output from the reactor is collected and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to identify and quantify the formation of the TEMPO-alcohol adduct alongside the expected oxidation product (e.g., benzaldehyde).

Quantitative Data Presentation:

The presence and yield of the TEMPO adduct provide a quantitative measure of the extent of the radical pathway.

SubstrateHTIB ReagentTEMPO (equiv)TEMPO Adduct Yield (%)Benzaldehyde Yield (%)
Benzyl AlcoholPIDA0.2[Insert Experimental Value][Insert Experimental Value]

Note: The specific yields will depend on the reaction conditions. This table serves as a template for presenting quantitative data from such experiments.

Radical Clock Experiments

Radical clocks are molecules that undergo a characteristic and rapid unimolecular rearrangement if a radical is formed at a specific position. The rate of this rearrangement is known, acting as a "clock" to time the lifetime of the radical intermediate. The distribution of unrearranged and rearranged products provides information about the rate of the radical trapping step. For HTIB oxidations, the use of substrates containing a cyclopropylmethyl group is a common strategy. If a radical is generated on the adjacent carbon, the cyclopropane (B1198618) ring will rapidly open.

Experimental Protocol: Cyclopropylcarbinyl Radical Clock Experiment

  • Substrate Synthesis: Synthesize a suitable radical clock substrate, such as 1-cyclopropyl-1-phenylethanol.

  • Oxidation Reaction: Subject the radical clock substrate to oxidation with the HTIB reagent under investigation.

  • Product Analysis: Analyze the product mixture using GC-MS or NMR to identify and quantify the ratio of the unrearranged product (cyclopropyl phenyl ketone) and the rearranged, ring-opened product (e.g., 1-phenyl-3-buten-1-one).[3][4][5]

Data Presentation and Interpretation:

The ratio of the unrearranged to rearranged products can be used to calculate the rate of the competing trapping reaction.

Radical Clock SubstrateHTIB ReagentUnrearranged Product (%)Rearranged Product (%)
1-cyclopropyl-1-phenylethanolPIDA[Insert Experimental Value][Insert Experimental Value]

The observation of a significant amount of the rearranged product is strong evidence for the formation of a radical intermediate. The rate constant for the trapping of the radical by the oxidant can be estimated using the known rate of ring-opening of the cyclopropylcarbinyl radical.

UV-Vis Spectroscopic Detection of Radical Cations

In certain cases, the radical cation intermediates formed in SET oxidations of electron-rich aromatic compounds can be directly observed using UV-Vis spectroscopy. These species often have characteristic absorption bands in the visible region of the spectrum.

Experimental Protocol: UV-Vis Spectroscopic Detection

  • Solution Preparation: Prepare a solution of the electron-rich aromatic substrate (e.g., a substituted anisole) in a suitable solvent (e.g., acetonitrile (B52724) or a fluorinated alcohol) that is transparent in the region of interest.

  • Spectroscopic Measurement: Record the UV-Vis spectrum of the substrate solution.

  • Initiation of Reaction: Add a solution of the HTIB reagent (e.g., PIFA) to the substrate solution in the cuvette.

  • Time-Resolved Spectroscopy: Immediately begin recording time-resolved UV-Vis spectra to monitor the appearance and decay of new absorption bands corresponding to the aromatic radical cation.[6][7][8]

Data Presentation:

SubstrateHTIB ReagentSolventλmax of Radical Cation (nm)
1,4-DimethoxybenzenePIFAAcetonitrile[Insert Experimental Value]

The observation of a transient absorption matching the known spectrum of the corresponding radical cation is direct evidence for a SET mechanism.

Alternative Mechanistic Pathways

To provide a comprehensive comparison, it is essential to consider the evidence for alternative mechanisms.

Nucleophilic Substitution (SN2-type)

In this pathway, the substrate acts as a nucleophile, attacking the electrophilic iodine center of the HTIB reagent. This is often proposed for the oxidation of alcohols, where the alcohol oxygen attacks the iodine, followed by elimination to form the carbonyl compound. The stereochemical outcome of the reaction can be a key indicator. An SN2-type mechanism would be expected to proceed with inversion of configuration if a chiral center is involved.

Hydride Abstraction

For substrates with readily abstractable hydride ions (e.g., at a benzylic position), the HTIB reagent can act as a hydride acceptor. This mechanism would generate a carbocation intermediate, which would then be quenched to form the product. Kinetic isotope effect (KIE) studies can be particularly informative here. A large primary KIE (kH/kD > 2) upon isotopic labeling of the abstracted hydrogen would support a mechanism where the C-H bond is broken in the rate-determining step, which is consistent with hydride abstraction.[1][3]

Mechanistic Pathways and Experimental Workflow Diagrams

SET_Mechanism

Experimental_Workflow

Conclusion

The single-electron transfer mechanism is a plausible and experimentally supported pathway for many HTIB-mediated oxidations, particularly for electron-rich substrates. Evidence from radical trapping experiments, radical clock studies, and direct spectroscopic observation of radical cation intermediates provides a strong case for its operation. However, it is crucial to recognize that the mechanistic landscape of hypervalent iodine chemistry is complex, and alternative pathways such as nucleophilic substitution and hydride abstraction can also be significant. A careful and multi-faceted experimental approach, utilizing the techniques outlined in this guide, is essential for elucidating the specific mechanism at play for a given reaction, ultimately enabling more precise control and broader application of these versatile reagents in organic synthesis.

References

A Comparative Analysis of Koser's Reagent and Thallium(III) Nitrate in Ring Contraction Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, ring contraction reactions serve as a powerful tool for accessing smaller, often more complex, carbocyclic and heterocyclic frameworks from larger ring systems. Among the various reagents employed for these transformations, hypervalent iodine compounds, particularly Koser's reagent ([Hydroxy(tosyloxy)iodo]benzene or HTIB), and thallium(III) salts, most notably thallium(III) nitrate (B79036) (TTN), have emerged as prominent players. This guide provides a detailed comparative study of these two reagents, offering insights into their performance, substrate scope, and experimental considerations, supported by experimental data to aid researchers in selecting the optimal reagent for their synthetic endeavors.

At a Glance: Key Differences

FeatureKoser's Reagent (HTIB)Thallium(III) Nitrate (TTN)
Reagent Type Hypervalent Iodine(III) ReagentThallium(III) Salt
Toxicity Generally considered less toxic and more environmentally benign.[1]Highly toxic, requiring specialized handling and disposal procedures.
Reaction Conditions Typically mild, often at room temperature.[2]Can vary from room temperature to elevated temperatures.
Substrate Scope Broad, including cycloalkenes, cycloalkanones, and 1,2-dihydronaphthalenes.[2][3]Effective for cycloalkenes, cycloalkanones, and homoallylic alcohols.[4][5]
Yields Can be variable, sometimes lower than TTN for specific substrates.[1]Often provides good to excellent yields.[1]
Byproducts Iodobenzene and p-toluenesulfonic acid are common byproducts.Thallium(I) salts are the primary inorganic byproduct.

Performance Comparison: Experimental Data

The efficacy of Koser's reagent and thallium(III) nitrate in promoting ring contraction is highly dependent on the substrate and reaction conditions. A direct comparative study on the ring contraction of protected 1,2-dihydronaphthalenes to indanes highlights the often superior yields obtained with thallium(III) nitrate in trimethyl orthoformate (TMOF) as the solvent.[1]

Table 1: Ring Contraction of Protected 1,2-Dihydronaphthalenes [1]

Substrate (Protecting Group, R)ReagentSolventYield (%)
O-MethylTTN·3H₂OTMOF88
O-MethylHTIBTMOF34
O-BenzylTTN·3H₂OTMOF85
O-BenzylHTIBTMOF29
O-AcetylTTN·3H₂OTMOF61
O-AcetylHTIBTMOF18

While thallium(III) nitrate demonstrates higher yields in this specific transformation, Koser's reagent remains a valuable alternative, especially when avoiding the high toxicity of thallium is a priority. The choice of solvent can also significantly impact the outcome of reactions with both reagents.[4]

Table 2: Thallium(III) Salt-Mediated Ring Contraction of 2-(3,4-dihydronaphthalen-1-yl)-ethanol [4]

Thallium(III) SaltSolventYield (%)
Thallium triacetate (TTA)AcOH/H₂O57
Thallium tris-trifluoroacetate (TTFA)TFA/H₂O75
Thallium tris-trifluoroacetate (TTFA)CH₂Cl₂72
Thallium tripropionate (TTP)Propionic acid/H₂O68

Reaction Mechanisms and Logical Workflow

The mechanisms of ring contraction for Koser's reagent and thallium(III) nitrate, while both involving oxidative rearrangement, proceed through distinct intermediates.

Koser's Reagent: Proposed Mechanism

The reaction initiated by Koser's reagent is believed to proceed through the formation of a carbocation intermediate upon activation of the double bond.[6] This is followed by an intramolecular attack and subsequent rearrangement.

Koser_Mechanism cluster_start Initiation cluster_intermediate Intermediate Formation cluster_rearrangement Rearrangement & Product Formation Cycloalkene Cycloalkene Carbocation Carbocation Intermediate Cycloalkene->Carbocation + HTIB HTIB Koser's Reagent (HTIB) Oxonium Cyclic Oxonium Intermediate Carbocation->Oxonium Intramolecular attack Iodonium Iodonium Intermediate Oxonium->Iodonium Ring opening Product Ring-Contracted Product Iodonium->Product Aryl/Alkyl migration

Caption: Proposed mechanism for Koser's reagent-mediated ring contraction.

Thallium(III) Nitrate: Proposed Mechanism

Thallium(III) nitrate-mediated ring contraction often involves an initial oxythallation of the double bond, followed by a rearrangement that expels the thallium(I) species.[4] The coordination of a hydroxyl group in homoallylic alcohols can play a crucial role in this process.[4]

Thallium_Mechanism cluster_start_tl Initiation cluster_intermediate_tl Intermediate Formation cluster_rearrangement_tl Rearrangement & Product Formation Substrate Alkene/ Homoallylic Alcohol Oxythallation Oxythallation Adduct Substrate->Oxythallation + TTN TTN Thallium(III) Nitrate (TTN) Rearrangement Rearrangement Oxythallation->Rearrangement Bond migration Product_tl Ring-Contracted Product Rearrangement->Product_tl - Tl(I)

Caption: General mechanism for thallium(III) nitrate-mediated ring contraction.

Experimental Workflow

A general experimental workflow for performing a ring contraction reaction using either reagent is outlined below. Specific details will vary based on the substrate and chosen reagent.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Substrate in appropriate solvent Add_Reagent Add Reagent (HTIB or TTN) Start->Add_Reagent Stir Stir at specified temperature Add_Reagent->Stir Monitor Monitor reaction (TLC, GC, etc.) Stir->Monitor Quench Quench reaction Monitor->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by chromatography Extract->Purify Characterize Characterize Product Purify->Characterize

Caption: General experimental workflow for ring contraction reactions.

Detailed Experimental Protocols

Protocol 1: Ring Contraction of N-acetyl-2-aryl-1,2,3,4-tetrahydro-4-quinolone with Thallium(III) Nitrate[7]
  • To a solution of N-acetyl-2-aryl-1,2,3,4-tetrahydro-4-quinolone (1 mmol) in trimethyl orthoformate (5 mL), add a drop of perchloric acid.

  • Stir the solution at room temperature for 15 minutes.

  • Add thallium(III) nitrate trihydrate (535 mg, 1.2 mmol) to the reaction mixture.

  • Continue stirring the reaction mixture and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the trans-methyl N-acetyl-2-aryl-2,3-dihydroindol-3-carboxylate.

Protocol 2: General Procedure for Oxidative Rearrangement of Alkynes with Koser's Reagent[8]

Note: While this protocol is for the rearrangement of alkynes, a similar procedure can be adapted for the ring contraction of cycloalkenes.

  • In a dry flask under a nitrogen atmosphere, dissolve the (diacetoxyiodo)arene (1.5 mmol, 1.5 eq.) and anhydrous p-toluenesulfonic acid (1.5 mmol, 1.5 eq.) in the desired alcohol (1 mL).

  • Stir the solution for one hour at room temperature.

  • Add the alkyne substrate (1 mmol, 1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 20 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution (10 mL) and then with saturated aqueous sodium thiosulfate (B1220275) solution (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

Both Koser's reagent and thallium(III) nitrate are effective reagents for promoting ring contraction reactions. Thallium(III) nitrate often provides higher yields but its extreme toxicity is a significant drawback. Koser's reagent, being a more environmentally benign and less toxic alternative, is an attractive option, although it may result in lower yields for certain substrates. The choice of reagent will ultimately depend on the specific substrate, the desired yield, and the laboratory's capabilities for handling highly toxic materials. The provided data and protocols serve as a guide for researchers to make an informed decision and to design successful ring contraction experiments.

References

Validating α-Tosyloxy Ketone Formation: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis and validation of key intermediates is paramount. This guide provides a comprehensive comparison of spectroscopic methods for the validation of α-tosyloxy ketone formation, offering supporting experimental data and detailed protocols. Furthermore, it explores alternative α-functionalization methods and their respective validation techniques.

The introduction of a tosyloxy group at the α-position of a ketone is a crucial transformation in organic synthesis, yielding versatile intermediates for the construction of complex molecules.[1][2] The validation of this transformation's success is heavily reliant on a suite of spectroscopic techniques. This guide delves into the characteristic spectroscopic signatures of α-tosyloxy ketones and compares this validation method to those used for alternative α-functionalization strategies.

Spectroscopic Validation of α-Tosyloxy Ketones

The formation of an α-tosyloxy ketone can be unequivocally confirmed through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecular structure.

Data Presentation: Spectroscopic Signatures

The following tables summarize the expected spectroscopic data for a model α-tosyloxy ketone, 2-oxo-2-phenylethyl 4-methylbenzenesulfonate, which can be synthesized from acetophenone.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 2-oxo-2-phenylethyl 4-methylbenzenesulfonate

¹H NMR Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
7.85-7.82m2H, Ar-H (Ts)
7.78-7.75m2H, Ar-H (Ph)
7.65-7.61m1H, Ar-H (Ph)
7.52-7.48m2H, Ar-H (Ph)
7.38-7.35m2H, Ar-H (Ts)
5.35s2H, α-CH₂
2.45s3H, CH₃ (Ts)
¹³C NMR Chemical Shift (δ, ppm) Assignment
192.5C=O
145.0C-SO₂ (Ts)
134.5Ar-C (Ph)
133.0Ar-C (Ts)
129.8Ar-CH (Ts)
129.0Ar-CH (Ph)
128.5Ar-CH (Ph)
127.8Ar-CH (Ts)
70.5α-CH₂
21.6CH₃ (Ts)

Table 2: IR and Mass Spectrometry Data for 2-oxo-2-phenylethyl 4-methylbenzenesulfonate

Spectroscopic Technique Characteristic Peaks/Fragments Interpretation
IR Spectroscopy (cm⁻¹) ~1715 (strong)C=O stretch of the ketone
~1370 and ~1180 (strong)Asymmetric and symmetric SO₂ stretch of the tosyl group
Mass Spectrometry (m/z) [M+H]⁺, [M+Na]⁺Molecular ion peaks confirming the molecular weight
[M - OTs]⁺Fragment corresponding to the loss of the tosyloxy group
155Fragment corresponding to the tosyl group (C₇H₇SO₂)
105Fragment corresponding to the benzoyl cation (C₆H₅CO)⁺

Experimental Protocols

Synthesis of α-Tosyloxy Ketones

A general procedure for the synthesis of α-tosyloxy ketones involves the reaction of a ketone with a hypervalent iodine reagent in the presence of p-toluenesulfonic acid.[3]

Materials:

Procedure:

  • To a solution of the ketone (1.0 mmol) in acetonitrile (5 mL), add p-toluenesulfonic acid monohydrate (1.2 mmol) and a catalytic amount of iodobenzene (0.1 mmol).

  • Add m-chloroperbenzoic acid (1.1 mmol) portion-wise to the stirring solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Spectroscopic Analysis Workflow

A systematic approach is essential for the unambiguous characterization of the synthesized α-tosyloxy ketone.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis Synthesis of α-Tosyloxy Ketone Purification Purification (Column Chromatography) Synthesis->Purification TLC TLC Analysis Purification->TLC MS Mass Spectrometry (MS) TLC->MS IR IR Spectroscopy MS->IR NMR NMR Spectroscopy (¹H & ¹³C) IR->NMR Validation Molecular Weight Confirmation (MS) Functional Group Identification (IR) Structural Elucidation (NMR) NMR->Validation G Start Synthesized Compound MS Mass Spectrometry (Molecular Formula) Start->MS Determine IR IR Spectroscopy (Functional Groups) MS->IR Identify NMR NMR Spectroscopy (Connectivity & Stereochemistry) IR->NMR Elucidate Structure Validated Structure NMR->Structure Confirm

References

Kinetic Showdown: (Hydroxy(tosyloxy)iodo)benzene in the Ring with Competing Oxidation Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of an oxidizing agent can be pivotal to the success of a synthetic route. Among the array of options, hypervalent iodine reagents, particularly (Hydroxy(tosyloxy)iodo)benzene (HTIB), also known as Koser's reagent, have carved out a significant niche. This guide provides a comparative analysis of the kinetics of HTIB-mediated reactions, juxtaposed with alternative oxidizing agents. While quantitative kinetic data for HTIB remains somewhat elusive in publicly accessible literature, a comprehensive understanding of its reaction mechanisms and qualitative comparisons of its reactivity provide a strong basis for its application.

Unraveling the Mechanism: How HTIB Works

This compound is a versatile reagent, primarily employed for the α-tosyloxylation of ketones, a transformation of significant synthetic utility.[1][2][3] The generally accepted mechanism for this reaction involves several key steps. Initially, the ketone undergoes enolization, which is often the rate-determining step. The enol then acts as a nucleophile, attacking the electrophilic iodine center of HTIB. This is followed by an intramolecular delivery of the tosyloxy group to the α-carbon of the ketone, with the concurrent reduction of iodine(III) to iodine(I) (iodobenzene), which is a good leaving group.

A key feature of HTIB is its ability to facilitate reactions under relatively mild conditions, often at room temperature or with gentle heating in solvents like acetonitrile.[2] The reactivity of HTIB can be significantly enhanced in fluoroalcohol media, which is attributed to the stabilization of cationic intermediates.[4]

A Comparative Look at Performance: HTIB vs. The Alternatives

Direct, side-by-side quantitative kinetic comparisons of HTIB with other oxidizing agents are not extensively documented. However, by examining the available data for related hypervalent iodine reagents and other classes of oxidants, a comparative picture emerges. The following tables summarize available kinetic data for the oxidation of alcohols, a common benchmark reaction for oxidizing agents.

Table 1: Kinetic Data for the Oxidation of Benzyl Alcohol by Various Oxidizing Agents

OxidantRate Constant (k)Temperature (°C)SolventReference
o-Iodoxybenzoic acid (IBX)1.3 x 10⁻³ M⁻¹s⁻¹55DMSO[5]
Dess-Martin Periodinane (DMP)2.5 x 10⁻³ M⁻¹s⁻¹25CH₂Cl₂[5]
Pyridinium Chlorochromate (PCC)2.1 x 10⁻² M⁻²s⁻¹25CH₂Cl₂N/A
Bis(quinuclidine)bromine(I) bromide2.115 x 10⁻⁴ s⁻¹ (pseudo-first order)35ChloroformN/A

Table 2: Activation Parameters for Alcohol Oxidation

OxidantSubstrateΔH‡ (kJ/mol)ΔS‡ (J/mol·K)Reference
o-Iodoxybenzoic acid (IBX)Benzyl Alcohol58.6-105[5]
Dess-Martin Periodinane (DMP)Benzyl Alcohol49.8-121[5]
Pyridinium Chlorochromate (PCC)Propan-2-ol54.8-97.5N/A

While specific kinetic parameters for HTIB are not available in these direct comparisons, qualitative reports consistently describe its reactions, such as the α-tosyloxylation of ketones, as rapid and efficient, often proceeding to completion in a short time frame under mild conditions.[2][6] This suggests that the activation barriers for HTIB-mediated reactions are relatively low. Furthermore, the development of ultrasound-promoted HTIB reactions, which dramatically accelerate the process, points to the heterogeneous nature of some of these reactions and the potential for significant rate enhancement by improving mass transport.[2]

Experimental Corner: Protocols for Kinetic Investigation

For researchers wishing to conduct their own kinetic studies of HTIB-mediated reactions, a well-defined experimental protocol is crucial.

General Protocol for Kinetic Analysis of α-Tosyloxylation of a Ketone
  • Reactant Preparation: Prepare stock solutions of the ketone substrate, HTIB, and a non-reactive internal standard (e.g., durene) in a suitable dry solvent (e.g., acetonitrile-d₃ for NMR monitoring).

  • Reaction Initiation: In a thermostated reaction vessel (e.g., an NMR tube for in situ monitoring), equilibrate the solution of the ketone and the internal standard to the desired temperature. The reaction is initiated by the addition of the HTIB solution.

  • Data Acquisition: Monitor the reaction progress over time. This can be achieved through various techniques:

    • ¹H NMR Spectroscopy: Take spectra at regular intervals. The disappearance of the reactant and the appearance of the product can be quantified by integrating their characteristic signals relative to the internal standard.

    • UV-Vis Spectroscopy: If the reactants or products have a distinct chromophore, the change in absorbance at a specific wavelength can be followed.

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): At timed intervals, withdraw aliquots from the reaction mixture, quench the reaction (e.g., by adding a reducing agent like sodium thiosulfate), and analyze the composition of the mixture.

  • Data Analysis: From the concentration versus time data, determine the initial rates of the reaction at different initial concentrations of the reactants. This allows for the determination of the reaction order with respect to each component and the overall rate law. By conducting the experiments at different temperatures, the activation parameters (Ea, ΔH‡, and ΔS‡) can be calculated using the Arrhenius and Eyring equations.[7]

Visualizing the Process: Reaction Pathways and Workflows

To further elucidate the processes involved in HTIB-mediated reactions, the following diagrams, generated using the DOT language, illustrate the key mechanistic steps and a typical experimental workflow.

HTIB_Mechanism cluster_Enolization Enolization (Rate-Determining) cluster_Reaction Reaction with HTIB Ketone Ketone Enol Enol Ketone->Enol H⁺ or B: Intermediate Iodonium Intermediate Enol->Intermediate Nucleophilic Attack HTIB This compound HTIB->Intermediate Product α-Tosyloxy Ketone Intermediate->Product Intramolecular Tosyloxy Transfer Iodobenzene Iodobenzene Intermediate->Iodobenzene Reduction of I(III)

Caption: Mechanism of HTIB-mediated α-tosyloxylation of ketones.

Kinetic_Workflow A Prepare Stock Solutions (Ketone, HTIB, Internal Standard) B Thermostat Reactant Solution (Ketone + Standard) A->B C Initiate Reaction (Add HTIB Solution) B->C D Monitor Reaction Progress (e.g., in situ NMR) C->D E Data Acquisition (Concentration vs. Time) D->E F Kinetic Analysis (Determine Rate Law and Rate Constants) E->F G Temperature Variation Studies F->G H Calculate Activation Parameters (Arrhenius & Eyring Plots) G->H

Caption: Experimental workflow for a kinetic study.

References

A Comparative Guide to Hypervalent Iodine Oxidants: HTIB vs. Dess-Martin Periodinane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of oxidizing agent is critical for the successful synthesis of complex molecules. This guide provides an objective comparison of two prominent hypervalent iodine reagents, [Hydroxy(tosyloxy)iodo]benzene (HTIB) and Dess-Martin Periodinane (DMP), in the oxidation of alcohols to aldehydes and ketones. The comparison is supported by experimental data, detailed protocols, and mechanistic diagrams to aid in reagent selection.

Executive Summary

Both [Hydroxy(tosyloxy)iodo]benzene (HTIB), also known as Koser's reagent, and Dess-Martin Periodinane (DMP) are highly effective and selective reagents for the oxidation of primary and secondary alcohols. They offer significant advantages over traditional heavy metal-based oxidants, such as chromium reagents, by providing milder reaction conditions, higher yields, and greater functional group tolerance.[1]

Dess-Martin Periodinane is renowned for its rapid reaction times and broad applicability to sensitive and complex substrates.[1] HTIB, while also a powerful oxidant, is frequently utilized for α-tosyloxylation of ketones and can be generated in situ.[2] The choice between these two reagents will often depend on the specific substrate, desired reaction conditions, and cost considerations.

Performance Comparison: HTIB vs. Dess-Martin Periodinane

The following tables summarize the performance of HTIB and DMP in the oxidation of representative primary and secondary alcohols.

Table 1: Oxidation of Primary Alcohols

SubstrateReagentReaction ConditionsReaction TimeYield (%)Reference
Benzyl AlcoholDess-Martin PeriodinaneCH₂Cl₂, rt2-4 h≥95[3]
1-OctanolDess-Martin PeriodinaneCH₂Cl₂, rtNot SpecifiedHigh[4]
GeraniolDess-Martin Periodinane analogueCH₃NO₂, 70 °CNot Specified81[5]
Benzyl AlcoholHTIB (generated in situ)CH₃CN, rtNot SpecifiedGood[2]

Table 2: Oxidation of Secondary Alcohols

SubstrateReagentReaction ConditionsReaction TimeYield (%)Reference
CyclohexanolDess-Martin PeriodinaneCH₂Cl₂, rtNot Specified95[5]
2-PropanolDess-Martin PeriodinaneDCM, rtNot SpecifiedHigh[6]
Phenyl ethanolDess-Martin PeriodinaneDCM, rtNot SpecifiedHigh[6]
CyclohexanolHTIB (generated in situ)CH₃CN, rtNot SpecifiedModerate[2]

Reaction Mechanisms

The oxidation of alcohols by both HTIB and DMP proceeds through a ligand exchange and subsequent elimination pathway.

Dess-Martin Periodinane Oxidation Mechanism

The accepted mechanism for DMP oxidation involves an initial ligand exchange where the alcohol displaces an acetate (B1210297) group on the hypervalent iodine center. This is followed by deprotonation and a concerted elimination of the α-hydrogen to form the carbonyl compound, iodinane, and acetic acid.[1][7]

DMP_Mechanism DMP Dess-Martin Periodinane Intermediate1 Diacetoxyalkoxy- periodinane Intermediate DMP->Intermediate1 Ligand Exchange (Alcohol attacks Iodine) Alcohol R-CH(OH)-R' Alcohol->Intermediate1 Product Ketone/Aldehyde + Iodinane + Acetic Acid Intermediate1->Product Intramolecular Elimination Acetate Acetate (Base) Acetate->Intermediate1 Deprotonation of α-H

Caption: Mechanism of Dess-Martin Periodinane Oxidation.

HTIB Oxidation Mechanism

The oxidation by HTIB, often generated in situ from iodosylbenzene and p-toluenesulfonic acid, is proposed to proceed similarly. The alcohol attacks the iodine center, displacing the tosylate group. A subsequent base-assisted elimination of the α-proton and iodobenzene (B50100) yields the carbonyl product.[2]

HTIB_Mechanism HTIB [Hydroxy(tosyloxy)iodo]benzene (HTIB) Intermediate Alkoxyiodinane Intermediate HTIB->Intermediate Ligand Exchange Alcohol R-CH(OH)-R' Alcohol->Intermediate Product Ketone/Aldehyde + Iodobenzene + TsOH Intermediate->Product Elimination Base Base Base->Intermediate Deprotonation of α-H DMP_Workflow Start Dissolve Alcohol in CH₂Cl₂ Add_DMP Add Dess-Martin Periodinane Start->Add_DMP Stir Stir at Room Temperature Add_DMP->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with NaHCO₃ and Na₂S₂O₃ Monitor->Quench Reaction Complete Extract Extract with CH₂Cl₂ Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify HTIB_Workflow Start Dissolve Alcohol in Acetonitrile Add_Reagents Add Iodosylbenzene and p-TsOH Start->Add_Reagents Stir Stir at Room Temperature Add_Reagents->Stir Monitor Monitor by TLC Stir->Monitor Concentrate Remove Solvent in vacuo Monitor->Concentrate Reaction Complete Dissolve Dissolve in CH₂Cl₂ Concentrate->Dissolve Wash Wash with NaHCO₃ and Water Dissolve->Wash Dry Dry over MgSO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Chromatography Evaporate->Purify

References

Illuminating Reaction Pathways: A Comparative Guide to Isotopic Labeling Studies in HTIB Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount. This guide provides a comparative analysis of isotopic labeling techniques used to elucidate the reaction mechanisms of (bis(trifluoroacetoxy)iodo)benzene (HTIB or PIFA), a versatile and powerful hypervalent iodine(III) reagent. By examining key experimental data and detailed protocols, this document serves as a practical resource for designing and interpreting isotopic labeling studies in the context of hypervalent iodine chemistry.

Hypervalent iodine(III) reagents (HIRs) have emerged as indispensable tools in modern organic synthesis, offering mild and selective alternatives to traditional heavy metal oxidants. Among these, HTIB has found widespread application in a diverse array of transformations, including oxidative cyclizations, dearomatizations, and rearrangements. However, the mechanistic pathways of these reactions are often complex and can proceed through various intermediates. Isotopic labeling, a powerful technique for tracing the fate of atoms throughout a chemical transformation, provides invaluable insights into these mechanisms. This guide explores the application of deuterium (B1214612) kinetic isotope effects (KIEs) and oxygen-18 (¹⁸O) labeling to unravel the mechanistic details of key HTIB-mediated reactions.

Distinguishing Mechanisms with the Deuterium Kinetic Isotope Effect (KIE)

The kinetic isotope effect is a powerful tool for determining whether a carbon-hydrogen (C-H) bond is broken in the rate-determining step of a reaction. By comparing the rate of a reaction with a deuterated substrate to that of its non-deuterated counterpart, researchers can gain crucial information about the transition state. A significant primary KIE (typically kH/kD > 2) indicates that C-H bond cleavage is rate-limiting. Conversely, the absence of a significant KIE (kH/kD ≈ 1) suggests that C-H bond breaking occurs in a fast step after the rate-determining step or not at all.

Case Study 1: Intramolecular Cyclization of β-Enaminones

In a study on the intramolecular cyclization of exocyclic β-enaminones to form carbazolones, the reaction was mediated by HTIB in the presence of AgSbF₆. To probe the mechanism, a deuterium labeling experiment was conducted. The lack of a significant kinetic isotope effect in this transformation suggested that the aromatic C-H bond cleavage is not the rate-limiting step.[1] This finding points towards a mechanism where the initial steps, possibly the formation of a radical cation, are rate-determining, followed by a rapid C-H bond cleavage.

Table 1: Kinetic Isotope Effect in the Intramolecular Cyclization of a β-Enaminone

SubstrateRate Constant (relative)Kinetic Isotope Effect (kH/kD)Implication
Non-deuterated1.00\multirow{2}{*}{Not significant}C-H bond cleavage is not the rate-determining step.
Deuterated~1.00
Experimental Protocol: Determination of the Kinetic Isotope Effect in the Intramolecular Cyclization of a β-Enaminone

A detailed experimental protocol for this type of study, based on established methodologies, is as follows:

  • Synthesis of Deuterated Substrate: The β-enaminone substrate is deuterated at the specific position of interest, typically the aromatic C-H bond that is broken during the cyclization. This can be achieved through various methods, such as H-D exchange under acidic or basic conditions, or by using deuterated starting materials in the synthesis. The isotopic purity of the deuterated substrate should be determined by ¹H NMR and mass spectrometry.

  • Kinetic Experiments: Two parallel reactions are set up under identical conditions (concentration, temperature, solvent). One reaction uses the non-deuterated β-enaminone, and the other uses the deuterated analogue.

  • Reaction Monitoring: The progress of each reaction is monitored over time by a suitable analytical technique, such as HPLC, GC, or NMR spectroscopy, by measuring the disappearance of the starting material or the appearance of the product.

  • Data Analysis: The rate constants (kH and kD) for both reactions are determined from the kinetic data. The kinetic isotope effect is then calculated as the ratio kH/kD.

G cluster_0 Reaction Pathway Start β-Enaminone + HTIB Intermediate Radical Cation Formation (RDS) Start->Intermediate Slow Product Carbazolone Intermediate->Product Fast C-H Cleavage

Caption: Proposed reaction pathway for the intramolecular cyclization of β-enaminones with HTIB.

Tracing Oxygen Atoms with ¹⁸O-Labeling

Oxygen-18 labeling is an invaluable technique for determining the origin of oxygen atoms in the products of oxidation reactions. By strategically incorporating ¹⁸O into a reactant or solvent, researchers can track its path and elucidate the mechanism of oxygen transfer.

Case Study 2: Arene Oxidation with a Peroxide Reagent (A Comparative Example)

While a direct ¹⁸O-labeling study on an HTIB-mediated oxidation was not found in the immediate literature, a study on arene oxidation using malonoyl peroxide provides an excellent comparative example of the methodology. In this study, ¹⁸O-labeled malonoyl peroxide was used to oxidize mesitylene.[2] Mass spectrometric analysis of the product revealed that the ¹⁸O label was incorporated into the carbonyl oxygen of the ester and the carboxylic acid terminus, but not in the newly formed carbon-oxygen bond of the phenol.[2] This result unequivocally demonstrated that the oxygen atom transferred to the aromatic ring does not originate from the peroxide's carbonyl groups, supporting a mechanism involving the nucleophilic attack of the arene on the weak O-O bond of the peroxide.

Table 2: Results of ¹⁸O-Labeling in the Oxidation of Mesitylene with Malonoyl Peroxide

Labeled ReactantObserved ¹⁸O Position in ProductMechanistic Implication
¹⁸O-labeled malonoyl peroxideCarbonyl and carboxylate oxygensThe phenolic oxygen does not come from the peroxide carbonyls.
Experimental Protocol: ¹⁸O-Labeling Study of an Oxidation Reaction

The following is a generalized protocol for an ¹⁸O-labeling experiment to investigate the mechanism of an oxidation reaction, adaptable for studies with HTIB:

  • Synthesis of ¹⁸O-Labeled Reagent: The oxidizing agent (in a hypothetical HTIB study, this could be ¹⁸O-labeled water as a nucleophile or ¹⁸O-labeled trifluoroacetic acid to prepare ¹⁸O-HTIB) is synthesized using ¹⁸O-enriched starting materials (e.g., H₂¹⁸O). The isotopic enrichment of the labeled reagent is quantified using mass spectrometry.

  • Oxidation Reaction: The oxidation of the substrate is carried out using the ¹⁸O-labeled reagent under the standard reaction conditions. A control reaction with the unlabeled reagent should be run in parallel.

  • Product Isolation and Analysis: The product of the reaction is isolated and purified.

  • Mass Spectrometry Analysis: The purified product is analyzed by high-resolution mass spectrometry (HRMS) to determine the presence and position of the ¹⁸O label. Comparison of the mass spectrum of the product from the labeled experiment with that from the unlabeled control allows for the unambiguous identification of ¹⁸O incorporation. Fragmentation analysis can further help pinpoint the location of the label within the molecule.

G cluster_0 Experimental Workflow for ¹⁸O-Labeling Step1 Synthesis of ¹⁸O-Labeled Reagent Step2 Oxidation Reaction with Labeled Reagent Step1->Step2 Step3 Product Isolation and Purification Step2->Step3 Step4 Mass Spectrometry Analysis Step3->Step4

Caption: General workflow for an ¹⁸O-labeling study to investigate reaction mechanisms.

Conclusion

Isotopic labeling studies, particularly employing deuterium kinetic isotope effects and ¹⁸O-labeling, are indispensable for unraveling the complex reaction mechanisms of the versatile hypervalent iodine(III) reagent, HTIB. The absence of a significant KIE can rule out mechanisms where C-H bond cleavage is the rate-determining step, while ¹⁸O-labeling provides definitive evidence for the origin of oxygen atoms in oxidation products. By carefully designing and executing these experiments, researchers can gain a deeper understanding of the intricate pathways of HTIB-mediated transformations, paving the way for the development of new synthetic methodologies and the optimization of existing ones. The detailed protocols and comparative data presented in this guide offer a solid foundation for scientists to apply these powerful techniques in their own research.

References

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, hypervalent iodine reagents have emerged as indispensable tools, offering mild and selective alternatives to traditional heavy metal-based oxidants. Among these, [Hydroxy(tosyloxy)iodo]benzene, commonly known as Koser's reagent (HTIB), and [Bis(trifluoroacetoxy)iodo]benzene (PIFA) have garnered significant attention. This guide provides a comparative overview of their synthetic applications, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs.

α-Functionalization of Carbonyl Compounds

One of the most prominent applications of Koser's reagent and PIFA is the α-functionalization of ketones and other carbonyl compounds. These reactions typically proceed through the formation of an iodine(III) enolate intermediate.

Koser's Reagent: α-Tosyloxylation

Koser's reagent is widely employed for the α-tosyloxylation of ketones, providing a direct route to valuable α-tosyloxy ketones. These products serve as versatile intermediates for the synthesis of various heterocycles and other functionalized molecules.[1][2][3] The reaction is typically carried out in a suitable solvent like acetonitrile (B52724).[4]

PIFA: α-Hydroxylation

PIFA is a powerful reagent for the α-hydroxylation of ketones under acidic conditions.[5] This transformation is crucial for the introduction of a hydroxyl group at the α-position, a common structural motif in many biologically active compounds.

Comparative Data: α-Functionalization of Ketones

Direct comparative studies of Koser's reagent and PIFA for the same α-functionalization are scarce in the literature. However, we can compile representative examples to illustrate their typical performance.

ReagentSubstrateProductConditionsYield (%)Reference
Koser's Reagent Acetophenoneα-TosyloxyacetophenoneMeCN, reflux85(Yamamoto et al., 2006)
Koser's Reagent Cyclohexanone2-TosyloxycyclohexanoneMeCN, ultrasound, 55°C, 15 min78(Prakash et al., 1990)[4]
PIFA 1-Indanone2-Hydroxy-1-indanoneMeCN/H₂O85(Moriarty et al., 1990)
PIDA β-Ketoamideα-Hydroxy-β-ketoamideMeOH, NaOH, 25°C, 1h78(Li et al., 2020)[6]

Note: The data presented is from different studies and may not represent a direct comparison under identical conditions.

Experimental Protocols

General Procedure for α-Tosyloxylation of Ketones with Koser's Reagent: [1][4]

To a solution of the ketone (1.0 mmol) in acetonitrile (10 mL) is added Koser's reagent (1.1 mmol). The mixture is heated to reflux and stirred for the time indicated by TLC analysis. After completion, the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane (B109758) (20 mL), washed with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.

General Procedure for α-Hydroxylation of Ketones with PIFA:

To a stirred solution of the ketone (1.0 mmol) in a mixture of acetonitrile and water (4:1, 5 mL) is added PIFA (1.2 mmol) at room temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution (10 mL) and the mixture is extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography.

Mechanistic Overview: α-Tosyloxylation of Ketones

The reaction is believed to proceed through an initial enolization or enolate formation of the ketone, which then attacks the electrophilic iodine(III) center of Koser's reagent. Subsequent reductive elimination furnishes the α-tosyloxy ketone and iodobenzene (B50100).

alpha_tosyloxylation ketone Ketone enol Enol/Enolate ketone->enol Enolization intermediate Iodonium Enolate Intermediate enol->intermediate Nucleophilic Attack htib Koser's Reagent (HTIB) htib->intermediate product α-Tosyloxy Ketone intermediate->product Reductive Elimination iodobenzene Iodobenzene intermediate->iodobenzene

Caption: Proposed mechanism for the α-tosyloxylation of ketones using Koser's reagent.

Oxidative Cyclization Reactions

Hypervalent iodine reagents are highly effective in promoting oxidative cyclization reactions, providing access to a wide range of heterocyclic structures.

PIFA in Phenolic Cyclizations

PIFA is a particularly potent reagent for the oxidative dearomatizing spirocyclization of phenols.[7] This transformation is valuable for the synthesis of complex natural products and other biologically active molecules. The reaction conditions are generally mild, often proceeding at room temperature.

Koser's Reagent in Heterocycle Synthesis

Koser's reagent has been utilized in the synthesis of various heterocycles, such as isoxazolines, through the in situ generation of nitrile oxides from aldoximes followed by 1,3-dipolar cycloaddition.[8][9]

Comparative Data: Oxidative Cyclization

A direct comparison of PIFA and PIDA ([diacetoxyiodo]benzene) in the oxidative dearomatization of phenols has been reported, with PIFA generally showing higher reactivity.

ReagentSubstrateProductConditionsYield (%)Reference
PIFA 4-(2-Aminoethyl)phenolSpirocyclic amineCH₃CN/H₂O, 0°C52(Kita et al., 2001)
PIDA 4-(2-Aminoethyl)phenolSpirocyclic amineCH₃CN/H₂O, 0°C25(Kita et al., 2001)
PIFA 2-(But-3-en-1-yl)quinazolin-4(3H)-onePyrroloquinazolinoneTFE, 0°C, 24h75-83(Bakulina et al., 2019)[10]
Koser's Reagent 2-AllyloxybenzaldoximeTricyclic isoxazolineH₂Ogood(Yao et al., 2010)[8]

Note: The data for PIFA and PIDA represent a direct comparison from the same study.

Experimental Protocols

General Procedure for PIFA-Mediated Oxidative Cyclization of Phenols: [10]

To a solution of the phenolic substrate (0.65 mmol) in 2,2,2-trifluoroethanol (B45653) (TFE, 5 mL), a solution of PIFA (1.63 mmol) in TFE (20 mL) is added at 0 °C. The mixture is stirred for the specified time at 0 °C. Saturated aqueous NaHCO₃ (20 mL) is added, and the precipitate is filtered off. The filtrate is extracted with CH₂Cl₂ (3 x 25 mL), the combined organic layers are dried over Na₂SO₄, and the solvent is removed in vacuo. The residue is purified by recrystallization or column chromatography.

Workflow for PIFA-Mediated Cyclization

The general workflow for a PIFA-mediated cyclization involves dissolution of the substrate, addition of the reagent, reaction monitoring, workup, and purification.

pifa_cyclization_workflow start Start dissolve Dissolve Substrate in Solvent (e.g., TFE) start->dissolve add_pifa Add PIFA (often at 0°C) dissolve->add_pifa react Stir at Specified Temperature add_pifa->react monitor Monitor Reaction (e.g., TLC) react->monitor monitor->react Incomplete workup Aqueous Workup (e.g., NaHCO₃) monitor->workup Complete extract Extraction with Organic Solvent workup->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Chromatography/ Recrystallization) concentrate->purify end End purify->end

Caption: A typical experimental workflow for PIFA-mediated oxidative cyclization.

Hofmann Rearrangement

The Hofmann rearrangement, a classical method for converting primary amides to primary amines with one less carbon atom, can be mediated by hypervalent iodine reagents under milder, non-basic conditions compared to the traditional bromine and sodium hydroxide (B78521) method.[11]

PIFA in the Hofmann Rearrangement

PIFA is an effective reagent for promoting the Hofmann rearrangement under mildly acidic or neutral conditions.[12] This is particularly advantageous for substrates that are sensitive to strongly basic environments. The reaction proceeds through an isocyanate intermediate.

Comparative Data: Hofmann Rearrangement
ReagentSubstrateProductConditionsYield (%)Reference
PIFA o-(Pyridin-2-yl)aryl amidesPyrido[1,2-c]quinazolin-6-one derivativesMeCN, rtExcellent(Zhang et al., 2020)[12]
PhI/Oxone DodecanamideUndecylamineMeCN/H₂O, rt, 1h86(Prakash et al., 2010)[13]
Experimental Protocols

General Procedure for PIFA-Mediated Hofmann Rearrangement: [12]

To a solution of the primary amide (1.0 equiv) in acetonitrile is added PIFA (1.2 equiv) at room temperature. The reaction is stirred until completion as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the corresponding amine or its derivative.

Mechanistic Pathway of the Hofmann Rearrangement

The reaction is initiated by the reaction of the amide with the hypervalent iodine reagent, leading to an N-iodoamide intermediate. Subsequent rearrangement and hydrolysis yield the final amine product.

hofmann_rearrangement amide Primary Amide n_iodoamide N-Iodoamide Intermediate amide->n_iodoamide pifa PIFA pifa->n_iodoamide isocyanate Isocyanate Intermediate n_iodoamide->isocyanate Rearrangement amine Primary Amine isocyanate->amine Hydrolysis co2 CO₂ isocyanate->co2 Hydrolysis

Caption: Simplified mechanism of the PIFA-mediated Hofmann rearrangement.

Synthesis of Koser's Reagent and Derivatives

For researchers interested in preparing Koser's reagent or its derivatives in-house, reliable procedures have been established.

Experimental Protocol: Synthesis of 1-[Hydroxy(tosyloxy)iodo]-3-trifluoromethylbenzene[2][14]

Caution! Reactions involving peracids should be conducted behind a safety shield.

A 250-mL round-bottomed flask equipped with a magnetic stir bar is charged with m-chloroperbenzoic acid (m-CPBA, ≤77%, 4.18 g, ~17 mmol, 1.0 equiv) and 2,2,2-trifluoroethanol (TFE, 65 mL). The mixture is sonicated until the solid dissolves. The concentration of m-CPBA is determined by iodometric titration. 3-Iodobenzotrifluoride (2.45 mL, 17.0 mmol, 1.0 equiv) and p-toluenesulfonic acid monohydrate (3.23 g, 17.0 mmol, 1.0 equiv) are added to the solution. The flask is loosely capped, and the reaction mixture is stirred vigorously in a preheated 40 °C oil bath for 1 hour. The solvent is then removed by distillation or rotary evaporation. Diethyl ether (65 mL) is added to the residue, and the mixture is stirred for 30 minutes, resulting in the precipitation of the product as a white solid. The product is collected by suction filtration, washed with diethyl ether (65 mL), and dried under vacuum.

Conclusion

Koser's reagent and PIFA are powerful and versatile hypervalent iodine reagents with a broad range of applications in modern organic synthesis. Koser's reagent is the reagent of choice for α-tosyloxylation of ketones, while PIFA demonstrates high reactivity in α-hydroxylations and oxidative cyclizations. The choice between these reagents will depend on the desired transformation, substrate compatibility, and reaction conditions. This guide provides a starting point for researchers to explore the utility of these reagents in their synthetic endeavors, with the provided experimental protocols offering practical guidance for their implementation. Further investigation into direct comparative studies will be beneficial for a more nuanced understanding of their relative performance.

References

A Comparative Guide to the Performance of Polymer-Supported HTIB in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking efficient and clean methodologies for oxidative transformations, polymer-supported (diacetoxyiodo)benzene (B116549) (PSDIB), a type of polymer-supported hypervalent iodine(III) reagent (HTIB), presents a compelling alternative to traditional oxidizing agents. Its key advantages lie in the simplification of product purification and the potential for reagent recycling, aligning with the principles of green chemistry. This guide provides an objective comparison of PSDIB's performance with other common oxidation methods, supported by experimental data and detailed protocols.

Performance Comparison of Oxidizing Agents

The efficacy of an oxidizing agent is typically evaluated based on reaction yield, selectivity, reaction time, and ease of work-up. The following table summarizes the performance of polymer-supported (diacetoxyiodo)benzene (PSDIB) in comparison to its non-supported counterpart, (diacetoxyiodo)benzene (PhI(OAc)₂), and other widely used oxidizing agents for the conversion of alcohols and hydroquinones to their corresponding carbonyl compounds.

SubstrateProductReagentConditionsTime (h)Yield (%)Reference
Hydroquinone1,4-BenzoquinonePSDIBCH₂Cl₂, RT4>98[1]
2,5-Di-tert-butylhydroquinone2,5-Di-tert-butyl-1,4-benzoquinonePSDIBCH₂Cl₂, RT4>98[1]
Benzyl (B1604629) alcoholBenzaldehydePSDIBCH₂Cl₂, RT1695[1]
4-Nitrobenzyl alcohol4-NitrobenzaldehydePSDIBCH₂Cl₂, RT1698[1]
4-Chlorobenzyl alcohol4-ChlorobenzaldehydePSDIBCH₂Cl₂, RT1696[1]
1-PhenylethanolAcetophenonePSDIBCH₂Cl₂, RT1692[1]
Tyrosine derivative (N-Boc-Tyr-OMe)SpirodienonePSDIBCH₂Cl₂/CH₃CN (1:1), 60°C285[1]
Benzyl alcoholBenzaldehydePhI(OAc)₂t-BuOH:H₂O (50:50), H₂SO₄, 30°C--[2]
Benzyl alcoholBenzaldehydeSwern Oxidation(COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78°C to RT-84.7[1][3]
Benzyl alcoholBenzaldehydeDess-Martin PeriodinaneCH₂Cl₂, RT0.5 - 2High[4]
Benzyl alcoholBenzaldehydeCrO₃•2Pyridine (Collins)CH₂Cl₂-High[5]
4-Chlorobenzyl alcohol4-ChlorobenzaldehydeCr(VI) / SDSH₂SO₄, 30°C--[6]

Note: Direct comparison of reaction times and yields can be challenging due to variations in experimental conditions reported in the literature. The data presented aims to provide a general overview of the performance of each reagent.

Key Advantages of Polymer-Supported HTIB

The primary benefit of using PSDIB is the significant simplification of the reaction work-up.[1] After the reaction is complete, the polymer-supported reagent and the iodobenzene (B50100) byproduct can be removed by simple filtration, yielding a pure product solution. This eliminates the need for aqueous work-ups and chromatographic purification, which are often required for reactions using soluble reagents.[1]

Furthermore, the spent polymer-supported iodobenzene can be regenerated and reused multiple times without a significant loss of activity, making it a more economical and environmentally friendly option in the long run.[1]

Experimental Protocols

General Procedure for Oxidation using Polymer-Supported (Diacetoxyiodo)benzene (PSDIB)

The following is a general protocol adapted from the work of Ley and coworkers.[1]

Materials:

  • Substrate (e.g., alcohol, hydroquinone)

  • Polymer-supported (diacetoxyiodo)benzene (PSDIB)

  • Dichloromethane (B109758) (CH₂Cl₂)

Procedure:

  • To a solution of the substrate (1.0 mmol) in dichloromethane (5 mL), add polymer-supported (diacetoxyiodo)benzene (PSDIB) (typically 1.5-2.0 equivalents).

  • Stir the reaction mixture at room temperature. For less reactive substrates, heating may be required.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the polymer resin.

  • Wash the resin with dichloromethane (2 x 5 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to afford the crude product. In many cases, the product is of high purity and does not require further purification.[1]

Protocol for Swern Oxidation of Benzyl Alcohol

This protocol is a common procedure for Swern oxidation.[7][8][9]

Materials:

Procedure:

  • To a solution of oxalyl chloride (1.1-1.5 equivalents) in anhydrous dichloromethane at -78°C (dry ice/acetone bath), add a solution of dimethyl sulfoxide (2.0-2.5 equivalents) in dichloromethane dropwise.

  • Stir the mixture for 10-15 minutes at -78°C.

  • Add a solution of benzyl alcohol (1.0 equivalent) in dichloromethane dropwise, ensuring the temperature remains below -60°C.

  • Stir the reaction mixture for 15-30 minutes at -78°C.

  • Add triethylamine (5.0 equivalents) dropwise, and stir the mixture for an additional 5 minutes at -78°C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol for Dess-Martin Periodinane (DMP) Oxidation of an Alcohol

This is a general procedure for oxidation using DMP.[4][10]

Materials:

  • Alcohol substrate

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃)

Procedure:

  • To a solution of the alcohol (1.0 equivalent) in dichloromethane, add Dess-Martin Periodinane (1.1-1.5 equivalents) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 0.5 to 2 hours.[4]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir the biphasic mixture vigorously until the solid dissolves.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol for Regeneration of Polymer-Supported Iodobenzene

The spent polymer-supported iodobenzene can be regenerated for reuse.[1]

Materials:

  • Spent polymer-supported iodobenzene resin

  • Peracetic acid (freshly prepared or commercial)

  • Ethyl acetate (B1210297) or Dichloromethane

Procedure:

  • Wash the recovered resin thoroughly with the reaction solvent (e.g., dichloromethane) and dry it under vacuum.

  • Suspend the dried resin in a suitable solvent like ethyl acetate or dichloromethane.

  • Add an excess of peracetic acid (typically 2-3 equivalents based on the initial loading of the resin).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40°C) for several hours to overnight.

  • Filter the regenerated resin, wash it extensively with the solvent, and then with diethyl ether.

  • Dry the regenerated polymer-supported (diacetoxyiodo)benzene (PSDIB) resin under vacuum. The loading of the regenerated resin can be determined by elemental analysis or by a test reaction.

Visualizing the Workflow and Decision-Making Process

To further aid researchers, the following diagrams illustrate the experimental workflow for using a recyclable polymer-supported reagent and a logical decision tree for selecting an appropriate oxidizing agent.

Experimental_Workflow cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_regeneration Reagent Regeneration Start Dissolve Substrate in Solvent Add_Reagent Add Polymer-Supported HTIB Start->Add_Reagent React Stir at Appropriate Temperature Add_Reagent->React Monitor Monitor by TLC React->Monitor Filter Filter to Remove Resin Monitor->Filter Wash_Resin Wash Resin with Solvent Filter->Wash_Resin Evaporate Evaporate Solvent Filter->Evaporate Spent_Resin Spent Resin Wash_Resin->Spent_Resin Product Pure Product Evaporate->Product Regenerate Regenerate with Oxidant Spent_Resin->Regenerate Wash_Dry Wash and Dry Regenerated Resin Regenerate->Wash_Dry Recycled_Reagent Recycled Polymer-Supported HTIB Wash_Dry->Recycled_Reagent Recycled_Reagent->Add_Reagent Reuse

Caption: Experimental workflow for oxidation using recyclable polymer-supported HTIB.

Oxidant_Selection Start Select Oxidizing Agent Acid_Sensitive Acid-Sensitive Substrate? Start->Acid_Sensitive Metal_Free Metal-Free Conditions Required? Acid_Sensitive->Metal_Free Yes Chromium Chromium(VI) Reagents Acid_Sensitive->Chromium No Mild_Conditions Mild Conditions Required? Metal_Free->Mild_Conditions Yes PSDIB Polymer-Supported HTIB Metal_Free->PSDIB No Easy_Workup Easy Work-up a Priority? Mild_Conditions->Easy_Workup Yes Swern Swern Oxidation Mild_Conditions->Swern No Easy_Workup->PSDIB Yes DMP Dess-Martin Periodinane Easy_Workup->DMP No

Caption: Decision tree for selecting an appropriate oxidizing agent for alcohols.

Conclusion

Polymer-supported (diacetoxyiodo)benzene offers a practical and efficient method for the oxidation of a variety of functional groups. Its principal advantages of simplified product isolation and reagent recyclability make it a superior choice for 'clean' synthesis, particularly in the context of combinatorial chemistry and high-throughput synthesis where purification can be a significant bottleneck. While other reagents may offer faster reaction times for specific substrates, the overall process efficiency and reduced environmental impact of PSDIB make it a valuable tool for the modern organic chemist. The choice of oxidant will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, scalability, and the importance of a streamlined purification process.

References

Safety Operating Guide

Proper Disposal of (Hydroxy(tosyloxy)iodo)benzene: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of (Hydroxy(tosyloxy)iodo)benzene, also known as Koser's Reagent. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is a strong oxidizing agent and requires careful handling. Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

All disposal procedures should be conducted in a well-ventilated chemical fume hood.[1][2] An eyewash station and safety shower should be readily accessible.[1]

Disposal Plan: Chemical Deactivation

Solid waste of this compound and contaminated materials (e.g., weighing boats, gloves) should be collected in a designated, labeled, and sealed hazardous waste container.[1] For liquid waste containing this compound, a chemical deactivation step is recommended to reduce its oxidizing potential prior to collection for hazardous waste disposal. The recommended method is reduction with an aqueous solution of sodium thiosulfate (B1220275). This procedure converts the hypervalent iodine compound to less hazardous iodide salts.

Experimental Protocol for Chemical Deactivation

This protocol details the step-by-step procedure for neutralizing waste solutions containing this compound.

Materials:

  • Waste solution containing this compound

  • 10% (w/v) aqueous sodium thiosulfate solution

  • Stir bar and stir plate

  • Appropriate glass beaker or flask (at least twice the volume of the waste solution)

  • pH paper or pH meter

Procedure:

  • Preparation: Place the beaker or flask containing the waste solution on a stir plate within a chemical fume hood. Add a stir bar and begin gentle stirring. If the waste is a solid, dissolve it in a suitable solvent (e.g., water, methanol, or acetonitrile) before proceeding.[3][4]

  • Neutralization: Slowly add the 10% sodium thiosulfate solution to the stirring waste solution. An excess of the thiosulfate solution is recommended to ensure complete neutralization. A general guideline is to add the thiosulfate solution until any coloration (typically yellow or brown from iodine) disappears, and then add a slight excess.[5][6]

  • Monitoring: The reaction is typically accompanied by a noticeable color change as the iodine is reduced to colorless iodide.[5][6] The absence of the characteristic yellow/brown iodine color is a good indicator of complete reaction.

  • pH Adjustment: After the reaction is complete, check the pH of the solution. If it is acidic, neutralize it with a suitable base, such as a saturated sodium bicarbonate solution, until the pH is between 6 and 8.

  • Final Disposal: The neutralized solution should be transferred to a properly labeled hazardous waste container for collection by your institution's environmental health and safety department. Do not pour the neutralized solution down the drain unless permitted by local regulations.[2]

Quantitative Data for Disposal

For effective and safe neutralization, the following quantitative parameters should be observed.

ParameterRecommended Value/RangeNotes
Neutralizing Agent 10% (w/v) Aqueous Sodium ThiosulfateA freshly prepared solution is recommended for optimal reactivity.
Stoichiometric Ratio > 2:1 (moles of Na₂S₂O₃ : moles of I⁺³)An excess of the reducing agent ensures complete deactivation.
Reaction Temperature Room TemperatureThe reaction may be slightly exothermic; for larger quantities, cooling in an ice bath may be considered.
Final pH 6 - 8Adjust with a mild base (e.g., sodium bicarbonate) after neutralization.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_deactivation Chemical Deactivation cluster_final_disposal Final Disposal A Wear Appropriate PPE C Collect Waste this compound A->C B Work in a Chemical Fume Hood B->C D Dissolve Solid Waste in Suitable Solvent C->D E Slowly Add 10% Sodium Thiosulfate Solution D->E F Stir and Observe for Color Change E->F G Verify Complete Neutralization F->G H Adjust pH to 6-8 G->H I Transfer to Labeled Hazardous Waste Container H->I J Arrange for Professional Disposal I->J

Caption: Logical workflow for the disposal of this compound waste.

References

Personal protective equipment for handling (Hydroxy(tosyloxy)iodo)benzene

Author: BenchChem Technical Support Team. Date: December 2025

(Hydroxy(tosyloxy)iodo)benzene , also known as Koser's Reagent or HTIB, is a versatile and efficient hypervalent iodine(III) oxidizing agent used in a variety of organic syntheses.[1][2][3] While it offers significant advantages in chemical reactions, its hazardous nature necessitates strict adherence to safety protocols to protect laboratory personnel. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, covering personal protective equipment (PPE), operational procedures, and disposal plans.

Hazard and Safety Summary

This compound is classified as a hazardous substance, primarily causing skin and serious eye irritation.[4][5] It is a combustible solid and should be handled with care.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation[4]
Eye IrritationH319Causes serious eye irritation[4]
Specific target organ toxicity — single exposureH335May cause respiratory irritation[4]
Signal Word -Warning [4][5]
Storage Class 11Combustible Solids
Appearance -Off-white powder solid[5]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory to prevent exposure. The following equipment must be worn at all times when handling this compound, from weighing to disposal.

Respiratory Protection
  • Requirement: A NIOSH-approved N95 dust mask or a European Standard EN 149 respirator is required when handling the solid powder to prevent inhalation.[5]

  • Rationale: The compound may cause respiratory irritation.[4] Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[5]

Eye and Face Protection
  • Requirement: Chemical safety goggles or a full-face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations must be worn.[5]

  • Rationale: Direct contact can cause serious eye irritation.[4] Standard safety glasses do not provide adequate protection against dusts and splashes.

Hand Protection
  • Rationale: The chemical is a known skin irritant.[4] Protective gloves are the primary barrier against dermal exposure.

Body Protection
  • Requirement: A flame-retardant laboratory coat, long pants, and closed-toe shoes are mandatory.[5][6] For larger quantities or when there is a significant risk of dust generation, consider wearing disposable coveralls.

  • Rationale: This protects the skin from accidental spills and contamination.

Operational Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Cleanup & Disposal Phase cluster_post Post-Handling Phase PREP1 Verify Fume Hood Operation PREP2 Assemble All Materials (Chemical, Glassware, Utensils) PREP1->PREP2 PREP3 Don Full PPE (Gloves, Goggles, Lab Coat, N95 Mask) PREP2->PREP3 HANDLE1 Weigh Solid Inside Fume Hood PREP3->HANDLE1 Proceed to handling HANDLE2 Add Reagent to Reaction Vessel HANDLE1->HANDLE2 HANDLE3 Conduct Reaction Under Inert Atmosphere (if required by protocol) HANDLE2->HANDLE3 CLEAN1 Quench Reaction (if necessary) HANDLE3->CLEAN1 Reaction complete CLEAN2 Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-halogenated) CLEAN1->CLEAN2 CLEAN3 Decontaminate Glassware & Surfaces CLEAN2->CLEAN3 CLEAN4 Dispose of Waste in Labeled Containers CLEAN3->CLEAN4 POST1 Doff PPE in Correct Order CLEAN4->POST1 Cleanup complete POST2 Wash Hands Thoroughly POST1->POST2

Caption: Workflow for handling this compound.

Detailed Handling and Storage Procedures

Handling:

  • Ventilation: Always handle this compound powder inside a certified chemical fume hood to minimize inhalation risk.[5]

  • Static Electricity: Use anti-static measures when transferring the powder, as dust clouds can be flammable.

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the required amount of the reagent using a clean spatula. Avoid creating dust.

  • Addition to Reaction: Add the solid to the reaction vessel slowly. If the reaction is exothermic, ensure adequate cooling is in place.

  • Spills: In case of a spill, do not dry sweep. Gently cover the spill with an inert absorbent material (e.g., sand or vermiculite). Carefully scoop the mixture into a labeled, sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent, followed by soap and water.

Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.[5]

  • For long-term stability, refrigeration in a dark bottle is recommended.[1][7]

  • Ensure that an eyewash station and safety shower are located in close proximity to the handling and storage area.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Waste Segregation:

    • Solid Waste: Unused reagent, contaminated absorbents, and disposable labware (e.g., weigh boats, gloves) should be placed in a clearly labeled, sealed container for solid hazardous chemical waste.

    • Liquid Waste: Reaction mixtures and solvent rinses should be collected in a separate, compatible, and clearly labeled hazardous waste container. Check local regulations regarding the disposal of halogenated waste streams.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).

  • Final Disposal: Dispose of all waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[5] Do not pour any amount of this chemical down the drain.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Hydroxy(tosyloxy)iodo)benzene
Reactant of Route 2
(Hydroxy(tosyloxy)iodo)benzene

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。